Spinosyn J
説明
特性
分子式 |
C40H63NO10 |
|---|---|
分子量 |
717.9 g/mol |
IUPAC名 |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1 |
InChIキー |
IHGXGNJRCONUAC-WNTSOVQUSA-N |
異性体SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
正規SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |
同義語 |
spinosyn J spinosyn-J |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery of Spinosyn J from Saccharopolyspora spinosa: A Technical Guide
Abstract
Spinosyns, a family of macrolide insecticides produced by the soil actinomycete Saccharopolyspora spinosa, represent a significant class of biopesticides due to their potent activity and favorable safety profile. While the major components, Spinosyns A and D (collectively known as Spinosad), are well-documented, the bacterium produces a complex array of minor spinosyns that contribute to the chemical diversity of the fermentation broth. This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of one such minor component, Spinosyn J. It details the experimental protocols for fermentation, isolation, and structure elucidation and presents the available quantitative data. This document is intended for researchers, scientists, and drug development professionals working in natural product chemistry, metabolic engineering, and insecticide development.
Introduction to the Spinosyn Family
The journey of spinosyns began with the isolation of a novel actinomycete, Saccharopolyspora spinosa, from a soil sample collected in 1982 from an abandoned sugar mill rum still in the Virgin Islands.[1] This microorganism was found to produce a family of previously unknown macrolides with potent insecticidal properties.[2] These compounds, named "spinosyns," are characterized by a unique tetracyclic core, a polyketide-derived macrolactone, glycosidically linked to two deoxysugars: tri-O-methylrhamnose and forosamine.[3][4] The primary commercial product, Spinosad, is a mixture of the two most abundant factors, Spinosyn A and Spinosyn D.[2]
Spinosyns exhibit a unique mode of action, primarily targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from other insecticides like neonicotinoids.[2] This novel mechanism, combined with high efficacy against a broad spectrum of pests and low mammalian toxicity, has made them invaluable tools in modern agriculture.[5]
Discovery and Characterization of this compound
This compound was discovered as one of several minor components during the initial, extensive characterization of the S. spinosa fermentation broth.[2] Alongside the major factors A and D, the wild-type strain was found to produce a suite of related structures, including Spinosyns B, C, E, F, G, H, and J.[2]
Structurally, this compound is 3′-O-demethyl-spinosyn A.[6] This modification occurs on the tri-O-methylrhamnose moiety attached to the C-9 position of the tetracyclic core. While produced in much lower quantities than Spinosyn A, the isolation and characterization of this compound were crucial for understanding the biosynthetic pathway and exploring structure-activity relationships. Furthermore, this compound serves as a key precursor for the semi-synthesis of Spinetoram, a second-generation insecticide with an enhanced spectrum of activity.[7]
Biosynthesis of Spinosyns
The biosynthesis of the spinosyn family is a complex process encoded by a large, 74-kb gene cluster (spn).[3] The pathway involves a Type I polyketide synthase (PKS) system for the assembly of the macrolactone core, followed by a series of post-PKS modifications including cyclization and glycosylation.
The formation of the unusual perhydro-as-indacene core is a key feature of spinosyn biosynthesis. This is believed to involve an intramolecular Diels-Alder-type [4+2] cycloaddition reaction.[8] The enzyme SpnJ (distinct from the this compound molecule) plays a critical role in this process. SpnJ is a flavin-dependent oxidase that catalyzes the oxidation of the 15-OH group of the cyclized macrolactone, a crucial step that precedes the cross-bridging reactions forming the core structure.[3][8] The subsequent attachment of the deoxysugars, forosamine and rhamnose, and their sequential methylation by various methyltransferases (SpnH, SpnI, SpnK) complete the biosynthesis.[4] this compound arises from incomplete methylation of the rhamnose sugar.
Experimental Protocols
The isolation of a minor component like this compound requires robust fermentation and meticulous purification protocols.
Fermentation of Saccharopolyspora spinosa
The production of spinosyns is achieved through aerobic submerged fermentation. The process involves multiple stages to ensure high biomass and subsequent secondary metabolite production.
1. Strain Maintenance:
-
Maintain S. spinosa strains on a solid agar medium (e.g., beef extract 1 g/L, yeast extract 5 g/L, glucose 10 g/L, tryptone 3 g/L, MgSO₄ 2 g/L, agar 20 g/L, pH 7.4).[9]
-
Incubate plates at 28-30°C for 10-12 days to achieve sufficient sporulation.[9]
2. Seed Culture Preparation:
-
Inoculate fresh spores into a liquid seed medium (e.g., cornstarch 15 g/L, mannitol 20 g/L, cottonseed meal 20 g/L, yeast extract 15 g/L, soybean meal 15 g/L, pH 7.0).[9]
-
Incubate the seed culture at 28°C on a rotary shaker at ~220 rpm for 2-3 days.[9]
3. Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-15% v/v).[9] Various production media have been developed to optimize yield (see Table 1).
-
Incubate the production culture at 28-30°C with agitation for 7-10 days in baffled flasks or a bioreactor.[9][10]
-
Monitor parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation. Production of spinosyns typically begins in the stationary phase.
Isolation and Purification of this compound
The isolation of spinosyns from the fermentation broth is a multi-step process that exploits their physicochemical properties.
1. Extraction from Fermentation Broth:
-
Adjust the pH of the whole fermentation broth to >8.0 (typically 8.5-9.5) using an alkaline solution (e.g., 2M NaOH). This decreases the water solubility of the spinosyns, causing them to precipitate and associate with the mycelia.[1][11]
-
Perform solid-liquid separation via filtration or centrifugation to collect the cell mass and precipitated spinosyns.[1]
-
Extract the resulting filter cake/pellet with an organic solvent such as methanol or acetone overnight.[10]
-
Centrifuge the mixture and collect the solvent supernatant containing the crude spinosyn complex.
2. Purification:
-
Concentrate the crude extract under reduced pressure.
-
The purification of individual spinosyns from the complex mixture is achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A reversed-phase C18 column is typically used.[10]
-
Mobile Phase: An isocratic or gradient system of acetonitrile, methanol, and an aqueous buffer (e.g., 0.05% ammonium acetate) is employed to separate the different spinosyn factors.[10]
-
Detection: Monitor the elution profile using a UV detector at ~250 nm.[10]
-
Collect fractions corresponding to the retention time of this compound, as determined by analytical standards.
-
Combine and concentrate the pure fractions to yield isolated this compound.
Structure Elucidation Methods
The definitive structure of a novel natural product is determined using a combination of spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass and fragmentation data, which helps in determining the molecular formula and identifying structural motifs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to piece together the complex tetracyclic structure and confirm the position of the sugar moieties. The structure of Spinosyn G, another minor component, was confirmed using these standard NMR techniques, which would be analogous for this compound.[12]
Bioactivity Assessment
The insecticidal activity of purified spinosyns is evaluated through standardized bioassays.
-
Test Species: A range of relevant insect pests are used, such as tobacco budworm (Heliothis virescens), diamondback moth (Plutella xylostella), or stored product pests.[2][13][14]
-
Application: The compound can be administered topically or through dietary ingestion. For dietary assays, the compound is incorporated into an artificial diet at various concentrations.
-
Data Collection: Mortality is assessed at set time points (e.g., 24, 48, 72 hours).
-
Analysis: Probit analysis is used to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values, which represent the concentration or dose required to cause 50% mortality in the test population.[14]
Quantitative Data
Quantitative data specifically for the production and bioactivity of naturally isolated this compound is limited in publicly available literature, as research has focused on the major components or semi-synthetic derivatives. However, data on overall spinosyn production and the activity of related compounds provide valuable context.
Fermentation Yields
The yield of the spinosyn complex is highly dependent on the strain and fermentation conditions. While specific titers for this compound are not reported, the overall production levels indicate the context in which it is formed.
Table 1: Examples of Fermentation Media and Spinosad Yields from S. spinosa
| Strain | Key Media Components | Reported Yield (Spinosad) | Reference |
|---|---|---|---|
| Wild Type | Corn steep powder, glucose, soybean oil, cottonseed meal | 309 mg/L | [9][15] |
| Engineered (spn cluster overexpression) | Same as Wild Type | 693 mg/L | [9][15] |
| Engineered (optimized medium) | Cottonseed meal, glucose, soybean oil | 920 mg/L | [9][15] |
| wsp8209 | Glucose, yeast extract, peptone | ~760 mg/L |[16] |
Insecticidal Activity
Table 2: Comparative Insecticidal Activity (LC₅₀ Values)
| Compound | Target Insect | LC₅₀ (mg/kg or ppm) | Exposure Time | Reference |
|---|---|---|---|---|
| Spinosad (A+D) | Sitophilus oryzae | 0.65 mg/kg | 7 days | [13] |
| Spinetoram (J+L derivatives) | Sitophilus oryzae | 2.50 mg/kg | 7 days | [13] |
| Spinetoram J (semi-synthetic) | Plutella xylostella | 0.019 ppm | - | [14] |
| Spinosad (A+D) | Plutella xylostella | 0.281 ppm | - |[14] |
Note: The data for Spinetoram J represents a semi-synthetic molecule derived from this compound, not the natural product itself. It is included to provide an indication of the potential activity of the modified J-scaffold.
Conclusion
This compound, a minor metabolite from the fermentation of Saccharopolyspora spinosa, stands as a testament to the chemical diversity generated by microbial biosynthetic pathways. Although produced at low levels compared to its famous siblings, Spinosyns A and D, its discovery has been pivotal. It has deepened the understanding of the spinosyn biosynthetic machinery and provided a critical chemical scaffold for the development of second-generation insecticides like Spinetoram. The protocols and methodologies outlined in this guide detail the fundamental steps required to isolate and characterize such minor natural products, a critical process in the ongoing search for novel bioactive compounds. Further research focusing on targeted metabolic engineering could potentially enhance the production of this compound, allowing for more extensive biological evaluation and the development of new, valuable derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of the cross-bridging precursor and identification of the function of SpnJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for extracting and purifying spinosad from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 12. Spinosyn g: proof of structure by semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KR20160015542A - Novel Saccharopolyspora spinosa wsp8209 Producing Spinosad with High Yield and Method for Producing Spinosad - Google Patents [patents.google.com]
The Biosynthetic Pathway of Spinosyn J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J is a polyketide-derived macrolide belonging to the spinosyn family of compounds, which are renowned for their insecticidal properties with favorable environmental and toxicological profiles.[1][2] Produced by the actinomycete Saccharopolyspora spinosa, spinosyns are complex molecules featuring a tetracyclic aglycone core glycosylated with two deoxy sugars: forosamine and a tri-O-methylated rhamnose.[2][3] this compound is structurally distinguished from its more abundant counterpart, Spinosyn A, by the absence of a methyl group at the 3'-hydroxyl position of the rhamnose moiety.[4] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant genetic information, quantitative data, and experimental methodologies.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process orchestrated by a suite of enzymes encoded by the spn gene cluster.[5] The pathway can be broadly divided into three major stages: formation of the polyketide aglycone, synthesis of the deoxy sugar moieties, and the subsequent glycosylation and tailoring reactions.
Polyketide Backbone Formation
The construction of the 21-carbon polyketide backbone of the spinosyn aglycone is catalyzed by a Type I polyketide synthase (PKS). This large, multi-enzyme complex is encoded by five genes: spnA, spnB, spnC, spnD, and spnE.[6] The PKS functions as an assembly line, sequentially adding and modifying extender units to a starter unit to build the polyketide chain.
Aglycone Formation and Cyclization
Following its synthesis by the PKS, the linear polyketide undergoes a series of intricate cyclization and modification reactions to form the characteristic tetracyclic aglycone core. This process is catalyzed by four key enzymes:
-
SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of the hydroxyl group at C-15 of the macrolactone intermediate.[1][2][7]
-
SpnM: A dehydratase that facilitates a 1,4-dehydration, leading to the formation of a conjugated diene system.[8]
-
SpnF: A fascinating enzyme that functions as a Diels-Alderase, catalyzing an intramolecular [4+2] cycloaddition to form a six-membered ring, a crucial step in the formation of the perhydro-as-indacene core.[9][10] This enzymatic reaction exhibits a significant rate enhancement of approximately 500-fold compared to the non-catalyzed reaction.[9]
-
SpnL: This enzyme catalyzes the final C-C bond formation to complete the tetracyclic core through a Rauhut-Currier type reaction.[9]
Biosynthesis of Deoxy Sugars
This compound is adorned with two deoxy sugars: D-forosamine and 3'-O-demethyl-L-rhamnose.
The biosynthesis of TDP-D-forosamine begins with the precursor TDP-4-keto-6-deoxy-D-glucose and involves a series of enzymatic reactions catalyzed by proteins encoded by the spnO, spnN, spnQ, spnR, and spnS genes.[6]
The biosynthesis of the rhamnose moiety also starts from TDP-4-keto-6-deoxy-D-glucose. The key distinction in the formation of this compound lies in the methylation pattern of this sugar. In Spinosyn A biosynthesis, the rhamnose is tri-O-methylated by three S-adenosyl-L-methionine (SAM)-dependent methyltransferases: SpnH (4'-O-methyltransferase), SpnI (2'-O-methyltransferase), and SpnK (3'-O-methyltransferase).[4][11][12] The biosynthesis of this compound proceeds through the same pathway, but lacks the 3'-O-methylation step. This is typically due to a mutation or inactivation of the spnK gene.
Glycosylation and Final Assembly
The final steps in the biosynthesis of this compound involve the attachment of the two deoxy sugars to the aglycone core. This is followed by the methylation of the rhamnose moiety (excluding the 3'-O-methylation).
Quantitative Data
The production of spinosyns, including this compound, has been a subject of extensive research to improve yields for commercial applications. The following tables summarize some of the reported quantitative data.
| Strain/Condition | Spinosyn Titer (mg/L) | Reference |
| S. spinosa wild type | 309 | [13] |
| S. spinosa with overexpressed spn cluster | 693 | [13] |
| Engineered S. spinosa with optimized medium | 920 | [13] |
| S. pogona mutant ZW-18 | 121.6 | [14] |
| Engineered S. pogona in optimized medium | 298.5 | [15][16] |
| Enzyme | Catalytic Property | Reference |
| SpnF (Diels-Alderase) | ~500-fold rate enhancement over non-catalyzed reaction | [9][10] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of the this compound biosynthetic pathway are often specific to the research laboratory. However, based on published literature, the following general methodologies are employed.
Heterologous Expression and Purification of Spn Proteins
A common strategy for characterizing the enzymes of the spinosyn pathway is their heterologous expression in a host organism like E. coli, followed by purification.
1. Gene Cloning and Vector Construction:
- The gene of interest (e.g., spnJ, spnF) is amplified from the genomic DNA of S. spinosa using PCR.
- The amplified gene is then cloned into an appropriate expression vector, often containing a tag (e.g., His-tag) for affinity purification.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
3. Cell Lysis and Protein Purification:
- The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.
- The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
- Further purification steps, such as size-exclusion or ion-exchange chromatography, may be employed to achieve high purity.
In Vitro Enzyme Assays
Once a purified enzyme is obtained, its activity can be characterized through in vitro assays.
1. Substrate Synthesis:
- The specific substrate for the enzyme needs to be synthesized or isolated. For example, to assay SpnJ, the spinosyn macrolactone is required.[1]
2. Assay Conditions:
- The assay is typically performed in a buffered solution at a specific pH and temperature.
- The purified enzyme is incubated with its substrate and any necessary cofactors (e.g., FAD for SpnJ).
3. Product Analysis:
- The reaction is quenched after a specific time, and the products are analyzed.
- Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to identify and quantify the product.
Analysis of Spinosyns
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a primary technique for the separation, identification, and quantification of spinosyns. Reversed-phase chromatography is commonly used.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often used for separation.
-
Detection: UV detection at 250 nm is a common method for quantifying spinosyns.[17][18] Mass spectrometry (LC-MS) can also be coupled for more sensitive and specific detection.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR is a powerful tool for the structural elucidation of spinosyns and their biosynthetic intermediates.
-
Application: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecules.
Visualizations
Biosynthetic Pathway of this compound
Caption: Overall biosynthetic pathway of this compound.
Forosamine Biosynthesis Pathway
References
- 1. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A cluster of genes for the biosynthesis of spinosyns, novel macrolide insect control agents produced by Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Investigation of the mechanism of the SpnF-catalyzed [4+2]-cycloaddition reaction in the biosynthesis of spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of permethylated rhamnose and characterization of the functions of SpnH, SpnI, and SpnK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic insight for improving butenyl-spinosyn production through combined ARTP/UV mutagenesis and ribosome engineering in Saccharopolyspora pogona - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]
- 16. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fao.org [fao.org]
Unveiling the Molecular Architecture of Spinosyn J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J, a minor component of the spinosyn family of macrolides, is a natural product derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. While its close analogs, Spinosyn A and D, are the major active ingredients in commercially successful insecticides, the detailed structural elucidation of minor components like this compound is crucial for understanding structure-activity relationships, exploring potential new applications, and for the development of semi-synthetic derivatives. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in the field.
The spinosyns are characterized by a unique tetracyclic macrolide core, to which two deoxy sugars, forosamine and tri-O-methylrhamnose, are attached. Variations in the methylation patterns of these sugars and modifications to the macrolide ring give rise to the diverse family of spinosyn compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C40H63NO10 |
| Molecular Weight | 717.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents. |
Structural Elucidation of this compound
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule. For this compound, HRMS data confirms its molecular formula as C40H63NO10.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Mode | Calculated m/z | Measured m/z |
| [M+H]+ | 718.4525 | Data not publicly available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule and to establish the connectivity between atoms.
Detailed tabulated ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for this compound are not available in the public domain. The original research detailing the complete assignment of these signals for the minor spinosyns, including this compound, is not readily accessible. The following tables for Spinosyn A are provided for illustrative purposes to demonstrate the type of data required for full structure elucidation.
Table 2: Illustrative ¹H NMR Data for the Macrolide Core of a Spinosyn (Example: Spinosyn A)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-3 | 5.87 | d | 16.0 |
| H-4 | 6.35 | dd | 16.0, 10.0 |
| H-5 | 5.75 | d | 10.0 |
| ... | ... | ... | ... |
Table 3: Illustrative ¹³C NMR Data for the Macrolide Core of a Spinosyn (Example: Spinosyn A)
| Position | δ (ppm) |
| C-1 | 173.5 |
| C-2 | 45.2 |
| C-3 | 128.9 |
| ... | ... |
Experimental Protocols
The following sections outline the general experimental methodologies used for the isolation, purification, and structural analysis of spinosyns, which are applicable to this compound.
Fermentation of Saccharopolyspora spinosa
Saccharopolyspora spinosa is cultured in a suitable fermentation medium to produce the spinosyn complex.
Protocol 1: Fermentation
-
Seed Culture: A vegetative inoculum of S. spinosa is prepared by growing the microorganism in a seed medium for 2-3 days at 30°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production culture is incubated for 7-10 days at 30°C with aeration and agitation.
-
Monitoring: The production of spinosyns is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
This compound is isolated from the fermentation broth as a minor component of the spinosyn complex.
Protocol 2: Isolation and Purification
-
Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate or methyl isobutyl ketone. The organic extract is then concentrated under reduced pressure.
-
Preliminary Purification: The crude extract is subjected to preliminary purification using techniques such as liquid-liquid partitioning or solid-phase extraction to remove highly polar and nonpolar impurities.
-
Chromatographic Separation: The enriched extract is then subjected to a series of chromatographic separations to isolate the individual spinosyns. This typically involves:
-
Silica Gel Chromatography: A silica gel column is used with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the spinosyns based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is used with a mobile phase gradient (e.g., acetonitrile-water) to achieve high-resolution separation of the individual spinosyn components, including this compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and NMR spectroscopy.
Spectroscopic Analysis
Protocol 3: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)
-
-
Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peaks from the 2D spectra are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the molecule.
Protocol 4: Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.
-
Data Analysis: The mass spectral data is analyzed to confirm the molecular weight and to propose fragmentation pathways that are consistent with the proposed structure.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the general workflow for the chemical structure elucidation of a natural product like this compound.
Caption: Workflow for the structure elucidation of this compound.
Chemical Structure of this compound
The following diagram depicts the chemical structure of this compound, highlighting its key functional components.
Caption: Chemical structure of this compound.
Conclusion
The chemical structure elucidation of this compound, like other complex natural products, relies on a synergistic application of advanced analytical techniques. While detailed, publicly available spectroscopic data for this compound is limited, the established methodologies for the spinosyn family provide a robust framework for its isolation and characterization. This technical guide serves as a foundational resource for researchers, outlining the critical experimental protocols and data requirements for the comprehensive structural analysis of this compound and related natural products. Further research to fully disclose the detailed NMR and MS data of this compound would be invaluable to the scientific community, enabling more in-depth structure-activity relationship studies and facilitating the development of novel agrochemicals and pharmaceuticals.
Spinosyn J and its Interaction with Insect Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn J, a key component of the insecticide spinetoram, represents a significant class of insect control agents with a unique mode of action on the insect nervous system. This technical guide provides an in-depth analysis of the interaction between this compound and its molecular target, the nicotinic acetylcholine receptor (nAChR) in insects. It consolidates current knowledge on its allosteric modulation, the central role of the nAChR α6 subunit, and the molecular basis of insect resistance. This document also furnishes detailed, synthesized protocols for key experimental techniques used to investigate this interaction and presents quantitative data for closely related spinosyn compounds to provide a contextual framework for this compound's activity.
Introduction
The spinosyns are a family of macrocyclic lactones derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. Spinetoram is a second-generation spinosyn insecticide composed of synthetic modifications of this compound and Spinosyn L.[1] These compounds have a distinct mode of action from other major insecticide classes, such as neonicotinoids, organophosphates, and pyrethroids.[2] Spinosyns, including this compound, are highly effective against a broad spectrum of insect pests, primarily through ingestion and contact, leading to rapid muscle contractions, paralysis, and eventual death.[3] Their primary target is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[4][5]
Mode of Action: Allosteric Modulation of the nAChR α6 Subunit
This compound exerts its insecticidal effect through a unique mechanism of action at the insect nAChR. Unlike orthosteric agonists like acetylcholine and neonicotinoids that bind to the primary ligand-binding site, this compound acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[4][6] This allosteric binding enhances the receptor's response to acetylcholine, leading to prolonged activation and hyperexcitation of the neuron.[7]
The primary molecular target for spinosyns has been unequivocally identified as the nAChR α6 subunit.[4][8] Functional studies using CRISPR/Cas9-mediated knockout of the nAChRα6 gene in various insect species, including Plutella xylostella and Helicoverpa armigera, have demonstrated high levels of resistance to spinosyns, confirming the critical role of this subunit.[8][9]
A key mutation conferring resistance to spinosyns is the substitution of glycine with glutamic acid at position 275 (G275E) within the transmembrane domain of the α6 subunit.[10][11] This mutation has been shown to abolish the modulatory effects of spinosad, likely by altering the binding site for spinosyns.[12]
Quantitative Data
Table 1: Lethal Concentration (LC50) of Spinosad and Spinetoram against Various Insect Pests
| Insecticide | Insect Species | Bioassay Method | LC50 (ppm) | Reference(s) |
| Spinosad | Plutella xylostella | Leaf Dip | 11.46 - 490.63 (depending on resistance) | [13] |
| Spinosad | Heliothis virescens | Diet Incorporation | 0.3 | [14] |
| Spinetoram | Plutella xylostella | Leaf Dip | < 1 | [15] |
| Spinetoram | Spodoptera exigua (275E strain) | Not specified | 792-fold resistance compared to unedited strain | [16] |
Table 2: Lethal Dose (LD50) of Spinosad against Heliothis virescens
| Insecticide | Insect Species | Application Method | LD50 (µg/g) | Reference(s) |
| Spinosad | Heliothis virescens | Topical | 0.4 - 8.5 | [14] |
| Spinosyn A | Heliothis virescens | Topical | 1.28 - 2.25 | [14] |
Experimental Protocols
The following sections provide detailed, synthesized methodologies for key experiments used to study the mode of action of this compound on insect nAChRs. These protocols are based on established practices in the field and should be adapted as necessary for specific experimental conditions.
Heterologous Expression of Insect nAChRs in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the functional characterization of specific nAChR subunit combinations and their interaction with this compound.
Protocol:
-
Preparation of cRNA:
-
Clone the full-length cDNA of the insect nAChRα6 subunit and any other desired subunits (e.g., β subunits, or chaperone proteins like NACHO) into a suitable expression vector (e.g., pGEM-HE).[17][18]
-
Linearize the plasmid DNA with a restriction enzyme downstream of the coding sequence.
-
Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify and quantify the cRNA.
-
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate.
-
Inject each oocyte with approximately 50 nL of cRNA solution (e.g., a 1:1 ratio of α6 and a chaperone cRNA at a total concentration of 1 µg/µL).
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Prepare stock solutions of acetylcholine (ACh) and this compound in Ringer's solution.
-
To assess the modulatory effect of this compound, first apply a sub-maximal concentration of ACh to elicit a control current.
-
Co-apply the same concentration of ACh with varying concentrations of this compound and record the potentiation of the current.
-
Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.
-
CRISPR/Cas9-Mediated Knockout of the nAChRα6 Gene in a Model Insect (e.g., Drosophila melanogaster)
This method provides in vivo validation of the role of the nAChR α6 subunit in this compound's insecticidal activity.
Protocol:
-
Guide RNA (gRNA) Design and Synthesis:
-
Identify a target site in an early exon of the nAChRα6 gene. The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) (e.g., NGG).
-
Design two gRNAs flanking a critical region of the gene to induce a larger deletion.
-
Synthesize the gRNAs in vitro using a T7 RNA polymerase-based kit.
-
-
Preparation of Injection Mix:
-
Prepare a solution containing Cas9 protein (e.g., 300 ng/µL) and the synthesized gRNAs (e.g., 50 ng/µL each) in an appropriate injection buffer.
-
-
Embryo Microinjection:
-
Collect freshly laid embryos of the target insect.
-
Dechorionate the embryos and align them on an agar plate.
-
Microinject the Cas9/gRNA mixture into the posterior pole of the embryos.
-
-
Screening and Establishment of Mutant Lines:
-
Rear the injected G0 generation and cross them with wild-type insects.
-
Screen the G1 progeny for mutations in the target gene using PCR and sequencing.
-
Establish homozygous knockout lines through subsequent crosses.
-
-
Bioassays:
-
Conduct insecticide bioassays (e.g., diet incorporation or topical application) on the homozygous knockout and wild-type strains with this compound or spinetoram.
-
Determine the LC50 or LD50 for each strain to quantify the level of resistance conferred by the knockout.
-
Radioligand Binding Assay
While the development of a robust radioligand binding assay with a tritiated spinosyn has been challenging, a competitive binding assay can be used to investigate if this compound interacts with the orthosteric nAChR binding site.
Protocol:
-
Membrane Preparation:
-
Homogenize insect heads or thoraces in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes containing the nAChRs.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Competitive Binding Assay:
-
Incubate the insect membrane preparation with a known nAChR orthosteric radioligand (e.g., [³H]-imidacloprid or [³H]-epibatidine) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
As a positive control, use a known orthosteric competitor (e.g., unlabeled imidacloprid or nicotine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the concentration of this compound to determine if it can displace the orthosteric radioligand. A lack of displacement would support an allosteric binding site.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Spinosad - Wikipedia [en.wikipedia.org]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. | PDF or Rental [articles.researchsolutions.com]
- 11. Mutation (G275E) of the nicotinic acetylcholine receptor α6 subunit is associated with high levels of resistance to spinosyns in Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scispace.com [scispace.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. Knockin of the G275E mutation of the nicotinic acetylcholine receptor (nAChR) α6 confers high levels of resistance to spinosyns in Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. radar.brookes.ac.uk [radar.brookes.ac.uk]
The Role of the spnJ Gene in Spinosyn J Biosynthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn J, a key component of the second-generation spinosyn insecticide spinetoram, is a complex macrolide produced by the actinomycete Saccharopolyspora spinosa. Its intricate tetracyclic aglycone core is assembled through a series of fascinating enzymatic reactions. This technical guide delves into the pivotal role of the spnJ gene and its encoded protein, SpnJ, in the biosynthesis of this compound. We will elucidate the enzymatic function of SpnJ, its position in the biosynthetic pathway, and present available quantitative data on its activity and impact on spinosyn production. Furthermore, this document provides detailed experimental protocols for the key methodologies used in the characterization of SpnJ, offering a comprehensive resource for researchers in the field of natural product biosynthesis and drug development.
Introduction to this compound and its Biosynthetic Pathway
Spinosyns are a family of insecticidal macrolides characterized by a unique tetracyclic core, a feature that bestows upon them a distinct mode of action and high efficacy against a broad spectrum of insect pests. The biosynthesis of the spinosyn aglycone is a complex process initiated by a type I polyketide synthase (PKS) that generates a linear polyketide chain. This chain subsequently undergoes cyclization to form a macrolactone. The formation of the characteristic perhydro-as-indacene core structure then proceeds through a series of intramolecular cross-bridging reactions.
The spinosyn (spn) biosynthetic gene cluster in Saccharopolyspora spinosa orchestrates this intricate process. Within this cluster, the spnJ gene has been identified as encoding a crucial enzyme responsible for a key oxidative step.
The Core Function of the spnJ Gene Product: SpnJ
Sequence analysis of the spn gene cluster suggested that spnJ encodes an oxidase. Subsequent biochemical studies have confirmed this hypothesis, establishing SpnJ as a flavin-dependent oxidase.[1]
The primary role of SpnJ is to catalyze the oxidation of the hydroxyl group at the C-15 position of the spinosyn macrolactone to a ketone.[1] This enzymatic transformation is a critical prerequisite for the subsequent intramolecular reactions that form the tetracyclic core of the spinosyn aglycone.
An important finding is that SpnJ acts specifically on the cyclized macrolactone. The linear polyketide precursor is not a substrate for this enzyme.[1] This demonstrates that the formation of the macrolactone ring precedes the C-15 oxidation in the biosynthetic sequence. The product of the SpnJ-catalyzed reaction serves as the immediate precursor for the subsequent cyclization steps, which are catalyzed by other enzymes in the pathway, including SpnF, SpnL, and SpnM.
Quantitative Data on SpnJ Activity and Spinosyn Production
While detailed enzyme kinetic parameters such as Km and kcat for SpnJ are not extensively reported in the available literature, in vitro assays have demonstrated its efficiency. Furthermore, genetic manipulation of the spn gene cluster has provided insights into the impact of gene expression levels on overall spinosyn production.
| Parameter | Observation | Source |
| In Vitro SpnJ Activity | Nearly quantitative conversion of the spinosyn macrolactone substrate to the C-15 ketone product was observed after 4 hours at 29°C. The reaction mixture contained 20 µM SpnJ, 2 mM macrolactone substrate, and 40 µM FAD. | [1] |
| Overexpression of the spn Gene Cluster | Overexpression of the entire 74-kb spinosyn gene cluster, including spnJ, in Saccharopolyspora spinosa resulted in a 124% increase in spinosad (a mixture of spinosyn A and D) yield, from a baseline of 309 mg/L to 693 mg/L. | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the spnJ gene and its protein product.
Cloning, Expression, and Purification of Recombinant SpnJ
This protocol describes the generation of an E. coli expression system for the production of recombinant SpnJ protein.
a) Gene Amplification and Cloning:
-
The spnJ gene is amplified from the genomic DNA of Saccharopolyspora spinosa using polymerase chain reaction (PCR) with gene-specific primers containing appropriate restriction sites (e.g., NdeI and HindIII).
-
The amplified PCR product and the expression vector (e.g., pET28a(+)) are digested with the corresponding restriction enzymes.
-
The digested spnJ fragment is ligated into the linearized expression vector using T4 DNA ligase.
-
The ligation mixture is transformed into competent E. coli DH5α cells for plasmid propagation.
-
Positive clones are identified by colony PCR and confirmed by DNA sequencing.
b) Protein Expression:
-
The confirmed expression plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The induced culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.
c) Protein Purification:
-
The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
The supernatant containing the soluble His-tagged SpnJ protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
The recombinant SpnJ protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzymatic Assay for SpnJ Activity
This protocol outlines the procedure to determine the enzymatic activity of purified SpnJ.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of the spinosyn macrolactone substrate (synthesized chemically) and flavin adenine dinucleotide (FAD) in an appropriate solvent (e.g., DMSO).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, FAD (to a final concentration of 40 µM), and the spinosyn macrolactone substrate (to a final concentration of 2 mM).
-
Initiate the reaction by adding the purified SpnJ protein to a final concentration of 20 µM.
-
Incubate the reaction mixture at 29°C for a specified time course (e.g., with samples taken at 0, 1, 2, and 4 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction at each time point by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the organic (ethyl acetate) layer containing the substrate and product.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the reaction products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the resuspended extract onto a silica gel TLC plate and develop it with an appropriate solvent system (e.g., dichloromethane:methanol, 95:5 v/v). Visualize the spots under UV light or by staining.
-
HPLC: Inject the resuspended extract onto a C18 reverse-phase HPLC column. Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 250 nm). The conversion of the substrate to the product can be quantified by comparing the peak areas.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Spinosyn J: A Technical Guide to a Polyketide-Derived Macrolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J is a prominent member of the spinosyn class of macrolides, a family of natural products derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1] These compounds are renowned for their potent insecticidal activity and favorable environmental profile, making them valuable assets in modern pest management strategies.[2] Structurally, spinosyns are complex polyketide-derived tetracyclic macrolides glycosidically linked to two deoxysugars: forosamine and tri-O-methylrhamnose.[3][4] this compound, along with Spinosyn L, is a key component of the second-generation spinosyn insecticide, spinetoram.[4] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, physicochemical properties, analytical methodologies, and biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H63NO10 | [3] |
| Molecular Weight | 717.9 g/mol | [3] |
| Exact Mass | 717.44519721 Da | [3] |
| IUPAC Name | (1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | [3] |
| CAS Number | 131929-67-4 | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by the spinosyn (spn) gene cluster in Saccharopolyspora spinosa. The pathway begins with the assembly of the polyketide backbone by a Type I polyketide synthase (PKS). Subsequent enzymatic modifications, including cyclizations and glycosylations, lead to the final intricate structure.
The biosynthesis can be broadly divided into three key stages:
-
Polyketide Chain Assembly: The PKS catalyzes the sequential condensation of acetate and propionate units to form the 21-carbon polyketide chain.[5]
-
Macrolactone Formation and Cyclization: The linear polyketide chain undergoes a series of cyclization reactions to form the characteristic tetracyclic aglycone. Key enzymes in this process include:
-
SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of the 15-OH group of the macrolactone, a crucial step initiating the cross-bridging reactions.[3]
-
SpnF: A putative Diels-Alderase that catalyzes a [4+2] cycloaddition.[6]
-
SpnL: An enzyme proposed to catalyze a Rauhut-Currier reaction.[6]
-
-
Glycosylation and Tailoring Reactions: The aglycone is subsequently glycosylated with forosamine and a modified rhamnose sugar. The rhamnose moiety of this compound is dimethylated, unlike the trimethylated rhamnose found in Spinosyn A. This difference arises from the action of specific methyltransferases encoded within the spn cluster.
Below is a diagram illustrating the key steps in the biosynthetic pathway leading to the spinosyn core structure.
Caption: Biosynthetic pathway of the Spinosyn core.
Experimental Protocols
Fermentation of Saccharopolyspora spinosa for Spinosyn Production
This protocol outlines a general procedure for the laboratory-scale fermentation of S. spinosa to produce spinosyns, including this compound. Optimization of media components and fermentation parameters is often required to maximize yields.
Materials:
-
Saccharopolyspora spinosa strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (various formulations exist, often containing corn steep liquor, cottonseed flour, and glucose)[7]
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture Preparation: Inoculate a sterile seed medium with a viable culture of S. spinosa. Incubate at 28-30°C with shaking (e.g., 220 rpm) for 48-72 hours until a dense culture is obtained.
-
Production Culture Inoculation: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-14 days.
-
Monitoring: Periodically withdraw samples to monitor cell growth (e.g., by measuring packed cell volume) and spinosyn production (by HPLC analysis).
Extraction and Purification of Spinosyns
This protocol provides a general method for the extraction and purification of spinosyns from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Silica gel for column chromatography
-
HPLC system (analytical and preparative) with a C18 column
Procedure:
-
Extraction:
-
Adjust the pH of the whole fermentation broth to 8.0-9.0 with a suitable base (e.g., NaOH).
-
Extract the broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the spinosyn components.
-
Preparative HPLC: For higher purity, subject the fractions containing spinosyns to preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the fractions corresponding to this compound based on retention time and analytical HPLC analysis.
-
Evaporate the solvent to obtain purified this compound.
-
Analytical Quantification of this compound by HPLC
This protocol describes the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A common mobile phase is a mixture of acetonitrile and water with a buffer.
-
Set the UV detector to a wavelength of approximately 250 nm.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Below is a diagram illustrating a general experimental workflow for the isolation and analysis of this compound.
Caption: Workflow for this compound isolation and analysis.
Quantitative Data
Fermentation Yields
The production yields of individual spinosyns can vary significantly depending on the S. spinosa strain and fermentation conditions. While specific yields for this compound are not always reported separately, studies on spinosad (a mixture of Spinosyn A and D) production provide a relevant benchmark. Wild-type strains typically produce spinosad in the range of 50-100 mg/L.[4][8] Through strain improvement and media optimization, spinosad titers have been significantly increased, with some mutant strains reportedly producing over 4 g/L.[8] Heterologous expression of the spinosyn gene cluster in hosts like Streptomyces has also been achieved, with reported yields in the µg/L to mg/L range.[5]
Spectroscopic Data
Mass Spectrometry: The molecular ion of this compound can be readily detected by mass spectrometry. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of this compound. The spectra exhibit characteristic signals for the macrolide core, the forosamine and rhamnose sugars, and the various methyl and ethyl groups.
Biological Activity
Spinosyns, including this compound, exert their insecticidal effect through a unique mode of action. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[5] Binding of spinosyns to a site distinct from the acetylcholine binding site leads to prolonged activation of the receptors, causing hyperexcitation, paralysis, and ultimately, death of the insect.[9]
The insecticidal potency of spinosyns is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) against various insect pests. While specific LC50 values for pure this compound are not extensively documented in publicly available literature, the activity of spinetoram (a mixture of modified this compound and L) provides an indication of its high potency. For instance, spinetoram has been shown to be more toxic than spinosad to certain insect species.
Below is a diagram illustrating the mode of action of spinosyns at the insect nAChR.
Caption: Mode of action of this compound at the nAChR.
Conclusion
This compound is a fascinating and commercially significant polyketide-derived macrolide. Its complex biosynthesis, potent insecticidal activity, and unique mode of action make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, intended to be a valuable resource for professionals in the fields of natural product chemistry, agricultural science, and drug discovery. Further research into optimizing its production, elucidating detailed structure-activity relationships, and exploring its potential for new applications will continue to be of great interest.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. This compound | C40H63NO10 | CID 23724547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Characterization of Spinosyn J
Spinosyn J is a significant member of the spinosyn family, a group of insecticidal macrolides produced by the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2][3] These compounds are distinguished by their complex tetracyclic polyketide structure, which is appended with both a neutral saccharide and an aminosugar.[1] this compound, in particular, is noted for a 3'-O-demethylation compared to other analogs like spinosyn A, a feature that influences its biological activity.[1] This guide provides a comprehensive overview of the methodologies for isolating and characterizing this compound, tailored for researchers and professionals in drug development and natural product chemistry.
Isolation of this compound
The isolation of this compound from the fermentation broth of Saccharopolyspora spinosa is a multi-step process that involves fermentation, extraction, and chromatographic purification.[2]
Fermentation
The production of spinosyns is achieved through the aerobic fermentation of S. spinosa.[3][4] The process begins with the preparation of a seed culture, which is then used to inoculate a larger production fermentation medium.
Experimental Protocol: Fermentation of Saccharopolyspora spinosa
-
Spore Suspension: Prepare a spore suspension of a high-yield Saccharopolyspora spinosa strain in sterile water.[2]
-
Seed Culture: Inoculate a suitable seed medium (see Table 2 for a representative composition) with the spore suspension.[2]
-
Incubation: Incubate the seed culture at approximately 28°C on a rotary shaker (e.g., 220 rpm) for about 60 hours to generate sufficient biomass.[2]
-
Production Culture: Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.[2]
-
Production Incubation: Incubate the production culture at 28°C with agitation for a period of 7 to 10 days.[2] Production of spinosyns, including this compound, is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2]
Table 1: Example Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Tryptone | 10 | - |
| Yeast Extract | 5 | 5 |
| Glucose | 10 | 20 |
| Maltose | - | 50 |
| Corn Starch | - | 20 |
| Soybean Meal | - | 10 |
| CaCO₃ | 2 | 3 |
| Trace Elements | As required | As required |
Note: This table represents a generalized composition. Specific media formulations are often proprietary and optimized for specific strains and production goals.
Extraction
Following fermentation, the spinosyn mixture is extracted from the broth. The general approach involves separating the biomass and then using solvent extraction to recover the compounds.[2]
Experimental Protocol: Extraction of Spinosyns
-
pH Adjustment: Adjust the pH of the whole fermentation broth to a basic range (typically pH 8.5-9.5) using an alkaline solution like 2M NaOH. This step causes the spinosyns to precipitate.[2]
-
Solid-Liquid Separation: Separate the solids (biomass and precipitated spinosyns) from the liquid medium via filtration or centrifugation.[2] The resulting solid material is often referred to as the filter cake.
-
Solvent Extraction: The filter cake is then repeatedly extracted with an organic solvent, such as acetone or methanol, to dissolve the spinosyns.
-
Concentration: The solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract rich in a mixture of spinosyns.
Purification
The crude extract contains a mixture of spinosyns, with Spinosyn A and D typically being the most abundant.[2] Isolating this compound requires chromatographic techniques to separate it from these other related compounds.
Experimental Protocol: Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel.
-
Solvent Gradient: A gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used as the mobile phase to elute the compounds from the column.
-
Fraction Collection: Fractions are collected as the solvent is passed through the column.
-
Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Final Purification: Fractions rich in this compound may require further purification steps, such as preparative HPLC, to achieve high purity.
Characterization of this compound
Once isolated, this compound is characterized to confirm its identity, structure, and biological properties using various analytical techniques.
Physicochemical and Spectroscopic Characterization
The fundamental properties and structure of this compound are determined through a combination of spectroscopic methods.[5][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₃NO₁₀ | [5][] |
| Molecular Weight | 717.9 g/mol | [5][] |
| CAS Number | 131929-67-4 | [5] |
| Appearance | Light gray to white crystalline solid | [4][8] |
| Solubility | Low in water; soluble in organic solvents like methanol, acetone | [8] |
Experimental Protocols: Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula (C₄₀H₆₃NO₁₀).[5] Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing structural information about the macrolide core and the attached sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is essential for complete structural elucidation.
-
¹H NMR: Identifies the number and types of protons in the molecule.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). This information is crucial for assembling the complex tetracyclic structure and confirming the positions of the glycosidic linkages.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule.[9]
Biological Activity and Mechanism of Action
This compound exhibits potent insecticidal activity against a broad range of pests.[1][10] Its mechanism of action is distinct from many other classes of insecticides.[3][11]
-
Mechanism of Action: Spinosyns act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in insects.[3][12][13] They bind to a unique site on the receptor, distinct from the acetylcholine binding site, causing prolonged activation of the nAChR.[8][12] This leads to the hyperexcitation of the insect's nervous system, resulting in involuntary muscle contractions, paralysis, and ultimately, death.[8][10] This unique mode of action makes spinosyns valuable tools in pest management, particularly where resistance to other insecticides has developed.[3][10]
-
Insecticidal Spectrum: this compound is effective against numerous insect species, including those in the orders Lepidoptera (caterpillars), Diptera (flies), and Thysanoptera (thrips).[10]
-
Selectivity: A key advantage of the spinosyn family is its greater selectivity towards target insects compared to many non-target organisms, such as beneficial predators and mammals.[1][11] This favorable environmental profile has contributed to its widespread use in agriculture.[11]
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. This compound | C40H63NO10 | CID 23724547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. books.rsc.org [books.rsc.org]
- 10. plantaanalytica.com [plantaanalytica.com]
- 11. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosyn J: A Technical Guide to its Natural Occurrence and Microbial Sourcing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn J is a naturally occurring macrolide, part of the broader spinosyn family of compounds produced by the soil actinomycete Saccharopolyspora spinosa. While its more abundant congeners, Spinosyn A and D, form the commercial insecticide Spinosad, this compound is a crucial precursor for the semi-synthetic, second-generation insecticide, Spinetoram. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its microbial source, biosynthetic pathways, and detailed experimental protocols for its fermentation, isolation, and quantification.
Natural Occurrence and Microbial Source
This compound is a secondary metabolite produced by the Gram-positive, aerobic actinomycete, Saccharopolyspora spinosa.
Discovery and Habitat of Saccharopolyspora spinosa
The journey to this compound began with the discovery of its microbial producer. Saccharopolyspora spinosa was first isolated in 1982 from a soil sample collected at a defunct sugar mill rum still on a Caribbean island.[1][2] This novel species was found to produce a family of insecticidal macrolides, aptly named "spinosyns".[1] Species of the genus Saccharopolyspora are widely distributed in tropical and subtropical soils, particularly in environments rich in organic matter.[3]
The wild-type strain of S. spinosa was found to produce a variety of spinosyns, including A, B, C, D, E, F, G, H, and J.[2] Among these, Spinosyns A and D are typically the most abundant.[1]
Isolation of Saccharopolyspora spinosa
The isolation of S. spinosa from environmental samples follows standard microbiological techniques for actinomycetes.
Protocol 1: Isolation from Soil
-
Sample Collection and Preparation : Collect soil samples from diverse environments. Suspend 1 gram of soil in 10 mL of sterile water or saline solution.
-
Serial Dilution : Vigorously mix the soil suspension and perform a 10-fold serial dilution (10⁻² to 10⁻⁶) in sterile water.
-
Plating : Spread 100 µL of each dilution onto various selective agar media suitable for actinomycetes, such as ISP #1 or Yeast Malt Extract Agar (ISP #2).
-
Incubation : Incubate the plates at 28-30°C for 7-21 days. Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and filamentous).
-
Pure Culture : Isolate individual colonies by successive streaking onto fresh agar plates until a pure culture is obtained.
-
Identification : Characterize the pure isolates based on morphological features, biochemical tests, and 16S rRNA gene sequencing for definitive identification.
Biosynthesis of this compound
The biosynthesis of spinosyns is a complex process involving a Type I polyketide synthase (PKS) system encoded by a large gene cluster (approximately 74 kb), designated as the spn cluster.[1] The core of the spinosyn molecule is a 21-carbon tetracyclic lactone, which is subsequently glycosylated.
The family of spinosyns are all biosynthesized by the same gene cluster, following a similar pathway.[4] The variation among spinosyn factors (like A, D, J, L) arises from different substrates or enzymes involved in the reaction pathway.[4] this compound and L serve as precursors for the chemical synthesis of Spinetoram.[4]
Production and Yield of Spinosyns
While specific yield data for this compound is not extensively published, the overall production of spinosyns by S. spinosa has been a subject of significant optimization research. The provided data gives a reference for the production capacity of the organism under various conditions.
Table 1: Quantitative Data on Spinosyn Production by Saccharopolyspora spp.
| Strain | Product | Yield | Reference |
|---|---|---|---|
| S. spinosa (Wild Type) | Spinosad (A+D) | 309 mg/L | [5] |
| S. spinosa-spn (Engineered) | Spinosad (A+D) | 693 mg/L | [5] |
| S. spinosa-spn (Optimized Medium) | Spinosad (A+D) | 920 mg/L | [5] |
| S. spinosa Co121 | Spinosad (A+D) | 310.44 µg/mL | [6] |
| S. spinosa J-78 (Mutant) | Spinosad (A+D) | 1035 µg/mL | [6] |
| S. pogona aG6 (Mutant) | Butenyl-spinosyn | ~154 mg/L | [7] |
| S. pogona O1322-6746 (Engineered) | Butenyl-spinosyn | 298.5 mg/L |[7] |
Experimental Protocols
Fermentation for Spinosyn Production
Protocol 2: Shake Flask Fermentation
-
Seed Culture : Inoculate a loopful of S. spinosa spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).[8] Incubate at 28°C on a rotary shaker at 220-250 rpm for 48-60 hours.[1][9]
-
Production Culture : Transfer the seed culture (5-15% v/v) into a 250 mL flask containing 25-50 mL of production medium.[1][5]
-
Medium Example : Glucose (80 g/L), cottonseed meal (20 g/L), protein powder (10 g/L), yeast extract (5 g/L), trisodium citrate (4 g/L), dipotassium hydrogen phosphate (2 g/L), calcium carbonate (3 g/L), ammonium sulfate (2 g/L), and rapeseed oil (50 g/L), with the pH adjusted to 7.0.[9]
-
-
Incubation : Incubate the production culture at 28°C with agitation (250 rpm) for 7-14 days.[1][5]
-
Monitoring : Periodically monitor the production of spinosyns using analytical techniques like HPLC.[1]
Extraction and Purification of this compound
The extraction of spinosyns from the fermentation broth is a multi-step process that leverages their chemical properties.
Protocol 3: Extraction and Purification
-
Precipitation : Adjust the pH of the whole fermentation broth to >8.0 (typically 8.5-9.5) using an alkaline solution (e.g., 2M NaOH or ammonia water) to precipitate the spinosyns.[1][10]
-
Solid-Liquid Separation : Collect the biomass and precipitated spinosyns via filtration (e.g., using a plate-and-frame filter press) or centrifugation to obtain a filter cake.[1][10]
-
Solvent Extraction : Resuspend the filter cake in an organic solvent such as methanol or acetonitrile and sonicate or stir for 30-60 minutes to extract the spinosyns.[5] A common ratio is 1 mL of broth/cake to 4 mL of methanol.[5]
-
Clarification : Centrifuge the mixture at high speed (e.g., 9,000 x g for 5 minutes) and collect the supernatant.[5]
-
Purification (Optional - Macroporous Resin) :
-
Adjust the pH of the crude extract to ~9.0.
-
Pass the extract through a macroporous resin column.
-
Wash the column to remove impurities.
-
Elute the bound spinosyns with a solvent like 70-95% ethanol.
-
-
Concentration : Evaporate the solvent from the purified extract under reduced pressure to obtain the crude spinosyn mixture. This compound can then be isolated from this mixture using preparative chromatography.
Analytical Quantification
Accurate quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.
Protocol 4: Quantification of Spinosyns by HPLC-UV
-
Sample Preparation :
-
HPLC System and Conditions :
-
Column : C18 reverse-phase column (e.g., YMC-Pack ODS-AM, 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase : Isocratic mixture of acetonitrile and water (e.g., 75% aqueous acetonitrile).[11] An alternative is a gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid or triethylamine.
-
Flow Rate : 0.5 - 1.0 mL/min.[11]
-
Column Temperature : 40°C.[11]
-
Detection : UV detector set at 250 nm.
-
Injection Volume : 10-20 µL.
-
-
Quantification :
-
Prepare a series of calibration standards of purified this compound in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The correlation coefficient (r²) for the standard curve should be ≥ 0.995.
-
For more complex matrices or lower detection limits, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed, offering higher sensitivity and selectivity.[12]
Conclusion
This compound, a natural product of Saccharopolyspora spinosa, represents a key molecule in the development of modern, environmentally conscious insecticides. While it is a minor component of the natural spinosyn mixture produced by wild-type strains, its importance as a precursor to Spinetoram has driven research into the optimization of its production. Understanding its microbial origin, biosynthesis, and the methodologies for its production and isolation are fundamental for researchers in natural product chemistry, metabolic engineering, and agricultural science. The protocols and data presented in this guide offer a technical foundation for professionals working with this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Saccharopolyspora spinosa | Type strain | DSM 44228, ATCC 49460, NRRL 18395, JCM 9375, BCRC 16299, CGMCC 4.1365, CPCC 204088, IFO 15153, KACC 20097, NBRC 15153 | BacDiveID:13455 [bacdive.dsmz.de]
- 4. Increasing the heterologous production of spinosad in Streptomyces albus J1074 by regulating biosynthesis of its polyketide skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]
- 10. CN110734467B - Method for extracting and purifying spinosad from fermentation liquor - Google Patents [patents.google.com]
- 11. KR20160015542A - Novel Saccharopolyspora spinosa wsp8209 Producing Spinosad with High Yield and Method for Producing Spinosad - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
Molecular Underpinnings of Spinosyn J's Insecticidal Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn J, a key component of the second-generation spinosyn insecticide spinetoram, is a macrocyclic lactone derived from the fermentation of the actinomycete Saccharopolyspora spinosa. Its insecticidal activity stems from a unique mode of action primarily targeting the insect nervous system. This technical guide provides an in-depth exploration of the molecular basis of this compound's insecticidal properties, detailing its primary and secondary target sites, mechanism of action, and the downstream physiological consequences for the insect. Quantitative data on its efficacy are presented, and detailed protocols for key experimental procedures are provided to facilitate further research and development in this area.
Introduction
The spinosyns represent a significant class of insecticides due to their high efficacy, favorable safety profile, and unique mode of action, making them valuable tools in integrated pest management (IPM) programs.[1] this compound, along with Spinosyn L, is a component of spinetoram, a semi-synthetic derivative of natural spinosyns.[2] Like other spinosyns, this compound's insecticidal activity is primarily neurotoxic, leading to rapid paralysis and death in susceptible insect species.[3] This document serves as a comprehensive technical resource on the molecular mechanisms driving the insecticidal activity of this compound.
Primary Target Site: Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular target of this compound and other spinosyns is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[4][5] nAChRs are ligand-gated ion channels that mediate fast excitatory neurotransmission in response to the neurotransmitter acetylcholine (ACh).[6]
Allosteric Modulation of the nAChR α6 Subunit
Spinosyns, including this compound, act as allosteric modulators of nAChRs.[4][7] This means they bind to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site).[8][9] This allosteric binding potentiates the action of acetylcholine, leading to prolonged activation of the nAChR.[9]
Genetic and molecular studies have identified the α6 subunit of the insect nAChR as the principal target for spinosyns.[5][7] Knockout or mutation of the gene encoding the α6 subunit confers high levels of resistance to spinosyns in various insect species.[5] While the α6 subunit is central, it is believed that spinosyns may act on α6 homomeric pentamers.[7]
dot
Figure 1: this compound's action on the insect nAChR signaling pathway.
Downstream Signaling Events
The prolonged activation of nAChRs by this compound leads to a continuous influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[10][11] This sustained influx causes prolonged membrane depolarization, leading to neuronal hyperexcitation.[9] The increased intracellular calcium concentration further contributes to this hyperexcitability and can trigger downstream signaling cascades that ultimately result in paralysis and death of the insect.[12][13]
Secondary Target Site: GABA Receptors
In addition to their primary action on nAChRs, spinosyns have been shown to interact with γ-aminobutyric acid (GABA) receptors in insects.[7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are ligand-gated chloride channels.[7] The interaction of spinosyns with GABA receptors is complex and appears to be antagonistic, further contributing to the overall hyperexcitatory effect and neurotoxicity.[9]
dot
Figure 2: this compound's antagonistic effect on the insect GABA receptor pathway.
Quantitative Data on Insecticidal Activity
The insecticidal efficacy of this compound is typically evaluated through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. While data for this compound alone is limited, studies on spinetoram (containing modified this compound and L) and semi-synthetic Spinetoram J provide valuable insights.
| Compound | Insect Species | Bioassay Type | LC50/LD50 | Exposure Time | Reference |
| Spinetoram J (semi-synthetic) | Plutella xylostella (Diamondback Moth) | Leaf Dip | 0.08 mg/L | 48 hours | [2] |
| Spinetoram | Musca domestica (House Fly) | Oral (in sugar) | LC50: 13.11 µg/g | 24 hours | [14] |
| Spinetoram | Trialeurodes vaporariorum (Greenhouse Whitefly) | Residual Contact | LC50: 4.593 mg a.i./L | - | [15] |
Experimental Protocols
Insect Bioassay (Leaf Dip Method for Plutella xylostella)
This protocol is adapted from a study on the insecticidal activity of semi-synthetic Spinetoram J.[2]
Objective: To determine the LC50 of this compound against third-instar larvae of P. xylostella.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Triton X-100 (0.01% aqueous solution)
-
Cabbage leaves
-
Petri dishes
-
Third-instar P. xylostella larvae
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions of the stock solution with 0.01% Triton X-100 aqueous solution to achieve the desired test concentrations.
-
Dip cabbage leaves into each test solution for 10 seconds.
-
Allow the treated leaves to air dry completely.
-
Place one treated leaf into each Petri dish.
-
Introduce a known number of third-instar P. xylostella larvae (e.g., 20) into each Petri dish.
-
A control group should be included with leaves dipped in the 0.01% Triton X-100 solution only.
-
Maintain the Petri dishes at a constant temperature and humidity.
-
Record larval mortality after 48 hours.
-
Calculate the LC50 value using probit analysis.
dot
Figure 3: General workflow for a leaf dip insect bioassay.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for insect nAChRs.
Materials:
-
Insect neuronal membrane preparation (e.g., from house fly heads)
-
Radiolabeled ligand known to bind to the allosteric site of nAChRs (e.g., [³H]-spinosyn A, if available, or a suitable surrogate)
-
Unlabeled this compound
-
Assay buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare insect neuronal membranes by homogenizing insect heads in a suitable buffer and centrifuging to isolate the membrane fraction.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the displacement of the radioligand by this compound and calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effects of this compound on insect neurons using the whole-cell patch-clamp technique.
Objective: To characterize the effects of this compound on the electrophysiological properties of insect neurons.
Materials:
-
Isolated insect neurons (e.g., from cockroach thoracic ganglia)
-
External and internal pipette solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
This compound solution
Procedure:
-
Prepare a primary culture of dissociated insect neurons.
-
Position a glass micropipette filled with internal solution onto the surface of a single neuron.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by the application of acetylcholine in the presence and absence of this compound.
-
In current-clamp mode, record changes in the neuron's membrane potential and firing activity upon application of this compound.
-
Analyze the recorded currents and voltage changes to determine the effect of this compound on nAChR function and neuronal excitability.
Conclusion
This compound exerts its potent insecticidal activity through a dual mode of action, primarily as a positive allosteric modulator of the insect nicotinic acetylcholine receptor α6 subunit and secondarily as an antagonist of GABA receptors. This leads to severe disruption of the insect's central nervous system, resulting in hyperexcitation, paralysis, and death. The unique allosteric binding site on the nAChR makes spinosyns, including this compound, effective against insect populations that have developed resistance to other classes of insecticides. A thorough understanding of its molecular basis of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of effective and sustainable pest management strategies. Further research to elucidate the precise binding interactions and downstream signaling cascades will pave the way for the rational design of next-generation insecticides with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR-mediated gene knockout reveals nicotinic acetylcholine receptor (nAChR) subunit α6 as a target of spinosyns in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acetylcholine increases intracellular Ca2+ via nicotinic receptors in cultured PDF-containing clock neurons of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for the Analysis and Detection of Spinosyn J by HPLC
These application notes provide detailed methodologies for the quantitative analysis of Spinosyn J in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a component of spinetoram, a second-generation spinosyn insecticide. Spinetoram is a mixture of two synthetically modified spinosyns: 3′-O-ethyl-5,6-dihydro this compound and 3′-O-ethyl spinosyn L.[1] Accurate and sensitive analytical methods are crucial for residue analysis, quality control, and environmental monitoring of these compounds. HPLC is the predominant technique for this purpose, offering robust and reliable separation. The choice between UV and MS/MS detection depends on the required sensitivity and selectivity, with MS/MS providing higher specificity and lower detection limits.
Method 1: HPLC with UV Detection
This method is adapted from established protocols for spinosyns A and D, the primary components of Spinosad.[2][3][4] It is suitable for the analysis of this compound in formulations or samples with relatively high concentrations. The chromophore in the spinosyn structure allows for sensitive detection at approximately 250 nm.[2][4]
Chromatographic Conditions
A summary of typical HPLC-UV conditions for spinosyn analysis is presented below. These conditions can be optimized for this compound.
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Methanol:2% Ammonium Acetate (40:40:20, v/v/v)[4] |
| Flow Rate | 1.0 - 1.5 mL/min[3][4] |
| Column Temp. | 30 - 35°C[3] |
| Detection | UV at 250 nm[2][3][4] |
| Injection Vol. | 20 µL[3][4] |
Experimental Protocol: HPLC-UV
1. Preparation of Standard Solutions a. Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.[4] Dissolve and dilute to the mark with methanol, sonicating for 5 minutes to ensure complete dissolution.[4] b. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL. Filter the final solutions through a 0.2 or 0.45 µm syringe filter before injection.[3]
2. Sample Preparation (General Protocol) a. Extraction: Weigh a representative portion of the sample. For solid samples, use an organic solvent extraction, such as with an acetonitrile/water mixture.[5][6] For liquid samples, a liquid-liquid partition may be employed.[6][7] b. Homogenization: Homogenize the sample with the extraction solvent. c. Centrifugation: Centrifuge the mixture to separate the solid and liquid phases. d. Cleanup (Solid-Phase Extraction - SPE): The resulting extract can be cleaned up using a C18 or silica SPE cartridge to remove interfering matrix components.[5][6] e. Final Preparation: Evaporate the purified extract to dryness and reconstitute the residue in a known volume of the mobile phase.[8] The solution is now ready for injection into the HPLC system.
Method 2: HPLC with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace residue analysis of this compound in complex matrices like crops and environmental samples.[1][5] This protocol is based on a validated method for spinetoram (this compound and L).[1][9]
Chromatographic and MS Conditions
| Parameter | Value |
| LC System | HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Symmetry C18 (e.g., 2.1 x 100 mm, 5 µm)[9] |
| Mobile Phase | Gradient elution with: (A) Methanol/Water (10/90, v/v) + 5 mM Ammonium Acetate (B) Methanol/Water (90/10, v/v) + 5 mM Ammonium Acetate[9] |
| Flow Rate | 0.2 mL/min[9] |
| Injection Vol. | 20 µL[9] |
| Ionization | Positive Electrospray Ionization (ESI+)[1][10] |
| MS Detection | Selected Reaction Monitoring (SRM) |
Experimental Protocol: LC-MS/MS
1. Preparation of Standard Solutions a. Stock Solution (e.g., 100 µg/mL): Prepare as described in the HPLC-UV method, using methanol or acetonitrile as the solvent. b. Working Standard Solutions: Prepare calibration standards in the range of 5 to 1000 ng/mL by diluting the stock solution.[1] For matrix-matched calibration, the final dilution should be done using a blank sample extract that has undergone the full sample preparation procedure.[1]
2. Sample Preparation (Modified QuEChERS) a. Extraction: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate volume of ethyl acetate.[1] b. Partitioning: Add anhydrous magnesium sulfate and sodium chloride to induce phase separation. Shake vigorously. c. Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5-10 minutes. d. Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper ethyl acetate layer to a dSPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB).[1] This step removes sugars, fatty acids, and pigments. e. Final Preparation: Vortex the dSPE tube, then centrifuge. Take an aliquot of the cleaned-up extract, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Summary of Quantitative Data for Spinosyn Analysis
The following table summarizes key quantitative parameters from various published methods. Note that data for this compound is primarily available from LC-MS/MS methods for spinetoram.
| Analyte(s) | Method | Limit of Quantitation (LOQ) | Recovery | Linearity Range | Reference |
| Spinosyns A & D | HPLC-UV | 0.010 - 0.040 µg/g | Not Specified | Not Specified | [6][7] |
| Spinosyns A & D | LC-MS | 0.01 µg/g | 69 - 96% | Not Specified | [5] |
| This compound & L | LC-MS/MS | Not specified (spiked at 25 ng/g) | > 85% | 5 - 1000 ng/mL | [1] |
Workflow and Process Visualization
The general workflow for the analysis of this compound by HPLC, from sample receipt to final data reporting, is illustrated in the diagram below.
Caption: General workflow for this compound analysis by HPLC.
References
- 1. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. benchchem.com [benchchem.com]
- 5. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for the Quantification of Spinosyn J in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J is a naturally derived insecticidal compound from the spinosyn class of macrolides, produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa. As a component of spinetoram, its use in agriculture necessitates robust and sensitive analytical methods for monitoring its presence and persistence in various environmental compartments. These application notes provide detailed protocols for the quantification of this compound in soil, water, and sediment samples, primarily utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The methodologies described are adapted from established protocols for spinosad and spinetoram, and are intended to serve as a comprehensive guide for environmental monitoring and risk assessment.
Analytical Methodology
The recommended method for the quantification of this compound in environmental samples is LC-MS/MS due to its high selectivity and sensitivity. This technique allows for the accurate detection and quantification of this compound at trace levels, minimizing interferences from complex sample matrices.
Principle
The protocol involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the analyte's response to a calibration curve generated from certified reference standards.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the analytical method for this compound, based on validated methods for structurally similar compounds like spinetoram.[1] These values should be validated in-house for this compound specifically.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Soil | 1.5 | 5.0 |
| Sediment | 2.0 | 7.0 |
| Water | 0.01 (µg/L) | 0.05 (µg/L) |
Table 2: Method Accuracy and Precision
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 10 | 92 | < 10 |
| 50 | 89 | < 10 | |
| 100 | 95 | < 8 | |
| Water (µg/L) | 0.1 | 98 | < 5 |
| 1.0 | 95 | < 5 | |
| 10 | 97 | < 5 |
Experimental Protocols
Sample Collection and Storage
-
Soil and Sediment: Collect approximately 500 g of sample from the desired depth. Store samples in amber glass jars at -20°C prior to analysis to minimize degradation.
-
Water: Collect 1 L of water in an amber glass bottle. Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., sulfuric acid) to improve the stability of this compound. Store at 4°C and analyze within 48 hours.
Sample Preparation and Extraction
-
Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water to the sample and vortex for 30 seconds.
-
Add 10 mL of ethyl acetate.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper ethyl acetate layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer 4 mL of the cleaned extract into a clean glass tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Dry the cartridge under vacuum for 10 minutes. Elute the retained this compound with 2 x 4 mL of ethyl acetate.
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in methanol.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for this compound: To be determined by direct infusion of a this compound standard. As a starting point, precursor ions will be based on the protonated molecule [M+H]⁺. Product ions will be selected based on characteristic fragmentation patterns.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each MRM transition.
-
Visualizations
Signaling Pathway of Spinosyns
The primary mode of action of spinosyns is the allosteric modulation of nicotinic acetylcholine receptors (nAChRs) in insects, leading to neuronal hyperexcitation.[2][3][4] They also have a secondary effect on GABA-gated chloride channels.[2][5]
Caption: Mode of action of this compound on insect neurons.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the analytical workflow for determining this compound concentrations in environmental samples.
Caption: Workflow for this compound analysis in environmental samples.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in diverse environmental matrices. Adherence to these methodologies, coupled with proper in-house validation, will ensure the generation of high-quality data crucial for environmental risk assessment and regulatory compliance. The high sensitivity and selectivity of the LC-MS/MS method make it the preferred technique for reliable monitoring of this compound in the environment.
References
- 1. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinosad - Wikipedia [en.wikipedia.org]
- 3. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Developing Stable Spinosyn J Insecticide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of stable insecticide formulations containing Spinosyn J. This compound is a key active ingredient in the spinetoram insecticide, a second-generation spinosyn known for its improved photostability compared to its predecessors. This document outlines the physicochemical properties of this compound, its degradation pathways, and strategies for creating robust suspension concentrate (SC) formulations. Detailed experimental protocols for formulation preparation and stability testing are also provided to ensure optimal efficacy and shelf-life.
Physicochemical Properties and Degradation Pathways of this compound
A thorough understanding of this compound's properties is crucial for developing stable formulations.
1.1. Physicochemical Data
Key physical and chemical properties of this compound are summarized in Table 1. Its low water solubility is a primary consideration for formulation development, making suspension concentrates a suitable choice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₃NO₁₀ | [1][2] |
| Molecular Weight | 717.9 g/mol | [1][2] |
| Water Solubility | pH-dependent; increases at lower pH | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | pH-dependent; 2.4 at pH 5, 4.2 at pH 9 | [3] |
1.2. Degradation Pathways
This compound, as a component of spinetoram, is susceptible to degradation through several pathways, with photolysis being the most significant.
-
Photodegradation: Exposure to sunlight is the primary route of degradation for spinosyns.[3][4] Spinetoram, however, is engineered for greater photostability than first-generation spinosyns like spinosad.[5]
-
Hydrolysis: Spinetoram is not susceptible to hydrolysis at environmentally relevant pH levels (pH 5 and 7).[3][6] At a high pH of 9, some degradation occurs, but the process is slow.[1]
-
Thermal Degradation: While less significant than photolysis under normal storage conditions, thermal degradation can occur at elevated temperatures.[7]
-
Microbial Degradation: In the environment, microbial action contributes to the breakdown of spinosyns.[8]
Formulation Strategies for Enhanced Stability
The development of a stable this compound formulation, particularly a suspension concentrate (SC), focuses on mitigating degradation and maintaining physical integrity.
2.1. Suspension Concentrate (SC) Formulations
Due to its low water solubility, this compound is well-suited for SC formulations. These are stable suspensions of the active ingredient in an aqueous medium, intended for dilution with water before application.[9][10]
2.2. Key Excipients for a Stable SC Formulation
A well-designed SC formulation includes several key excipients to ensure stability and performance.
Table 2: Typical Excipients for a this compound Suspension Concentrate Formulation
| Excipient Class | Example | Typical Concentration (% w/w) | Function | Reference |
| Wetting Agent | Anionic surfactant (e.g., sodium lignosulfonate) | 1 - 5 | Facilitates the wetting of this compound particles by water. | [9] |
| Dispersing Agent | Non-ionic surfactant (e.g., ethoxylated fatty alcohol) | 2 - 7 | Prevents the agglomeration of suspended particles. | [2] |
| Thickener/Anti-settling Agent | Xanthan gum | 0.1 - 0.5 | Increases viscosity to prevent particle settling during storage. | [11] |
| Antifreeze Agent | Propylene glycol | 5 - 10 | Prevents the formulation from freezing at low temperatures. | [12] |
| UV Protectant | UV absorber (e.g., benzophenone derivative) | 1 - 5 | Absorbs UV radiation to protect this compound from photolysis. | [13] |
| Biocide | Isothiazolinone-based preservative | 0.05 - 0.2 | Prevents microbial growth in the aqueous formulation. | [11] |
| Antifoaming Agent | Silicone-based defoamer | 0.1 - 0.5 | Prevents foam formation during manufacturing and application. | [11] |
| pH Adjuster | Citric acid or sodium hydroxide | As needed | To maintain a slightly acidic to neutral pH for optimal stability. | [3] |
| Water | Deionized water | q.s. to 100 | Continuous phase of the suspension. | [9] |
Experimental Protocols
Detailed methodologies for preparing and evaluating the stability of this compound formulations are provided below.
3.1. Protocol for Preparation of a this compound Suspension Concentrate (SC)
This protocol outlines the steps for preparing a laboratory-scale batch of a this compound SC formulation.
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the deionized water, antifreeze agent (propylene glycol), and a portion of the dispersing agent.
-
Slowly add the thickener (xanthan gum) while stirring vigorously to prevent clumping and ensure complete hydration.
-
Add the pH adjuster as needed to achieve a target pH between 6.0 and 7.0.
-
-
Preparation of the Mill Base:
-
In a separate container, add the this compound active ingredient, wetting agent, the remaining dispersing agent, and the UV protectant to the prepared aqueous phase.
-
Mix with a high-shear mixer until a homogenous slurry is formed.
-
-
Milling:
-
Transfer the mill base to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
-
Final Formulation:
-
Transfer the milled concentrate to a mixing vessel.
-
Slowly add the biocide and antifoaming agent while stirring gently.
-
Continue mixing until the formulation is uniform.
-
Perform quality control checks, including particle size analysis, viscosity, and pH.
-
3.2. Protocol for Stability Testing of this compound Formulations
Stability testing is essential to determine the shelf-life and performance of the formulation under various conditions.
3.2.1. Accelerated Storage Stability
This test evaluates the long-term stability of the formulation in a shorter timeframe by using elevated temperatures.
-
Procedure:
-
Place the this compound SC formulation in its commercial packaging.
-
Store the samples at a constant temperature of 54 ± 2°C for 14 days.[14]
-
At the end of the study, allow the samples to cool to room temperature.
-
Analyze the samples for the concentration of this compound and any significant degradation products using a stability-indicating HPLC method.
-
Visually inspect the formulation for any physical changes such as phase separation, crystal growth, or caking.
-
Measure the viscosity and particle size distribution and compare to the initial values.
-
3.2.2. Photostability Testing
This protocol assesses the impact of light exposure on the stability of the formulation.
-
Procedure:
-
Place the this compound SC formulation in a photostable, transparent container (e.g., quartz).
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
A control sample should be stored in the dark at the same temperature.
-
At appropriate time intervals, withdraw samples and analyze for the concentration of this compound and its photodegradation products by HPLC.
-
Calculate the photolytic half-life of this compound in the formulation.
-
3.2.3. Hydrolysis Study
This study determines the rate of hydrolytic degradation at different pH values.
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[16]
-
Add a known amount of the this compound formulation to each buffer solution to achieve a target concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
At predetermined time intervals, collect samples and analyze for the concentration of this compound using HPLC.
-
Determine the hydrolysis rate constant and half-life at each pH.
-
3.3. Stability-Indicating HPLC Method for this compound
A validated HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Table 3: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [17] |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium acetate) in a gradient or isocratic elution. | [18] |
| Flow Rate | 1.0 mL/min | [17] |
| Column Temperature | 30°C | [17] |
| Detection Wavelength | 250 nm (UV or DAD) | [19] |
| Injection Volume | 10-20 µL | [19] |
Data Presentation
The following tables summarize the stability data for spinetoram, which is primarily composed of this compound.
Table 4: Summary of Spinetoram (this compound) Stability Data
| Stability Parameter | Condition | Half-life (t½) | Reference |
| Photolysis | Artificial Sunlight | ~0.5 days | [3] |
| Natural Sunlight (Tokyo, spring) | 0.94 - 2.2 days | [20] | |
| Paddy Water | 0.35 days | [14] | |
| Rice Straw | 1.1 days | [14] | |
| Soil | 6.8 days | [14] | |
| Tomato Fruit | 2.71 days | [17] | |
| Pear Fruit | 2.17 days | [21] | |
| Cauliflower | ≤ 4.85 days | [22] | |
| Hydrolysis | pH 5 (20°C) | Stable | [6] |
| pH 7 (20°C) | Stable | [6] | |
| pH 9 (20°C) | 154 days (for XDE-175-L component) | [1] |
Visualization of this compound Mode of Action
Spinosyns have a unique mode of action on the insect nervous system, primarily targeting nicotinic acetylcholine receptors (nAChRs) and to a lesser extent, GABA-gated chloride channels.
Caption: Mechanism of action of this compound in the insect nervous system.
Experimental Workflow for Stable Formulation Development
The development of a stable this compound formulation follows a logical progression from initial formulation to comprehensive stability assessment.
Caption: Experimental workflow for developing stable this compound formulations.
References
- 1. fao.org [fao.org]
- 2. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. curresweb.com [curresweb.com]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 9. Agro Chemicals - Formulation [jeevanchemicals.com]
- 10. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 11. camsi-x.com [camsi-x.com]
- 12. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation kinetics of the insecticide spinetoram in a rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. esjpesticides.org.eg [esjpesticides.org.eg]
- 18. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive method for quantification of the insecticide spinetoram in 13 different plant- and animal-type foods by ultra-high performance liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Spinosyn J in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J is a key component of spinetoram, a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] Spinosyns, including spinetoram, are recognized for their broad-spectrum efficacy against a variety of insect pests, particularly those in the orders Lepidoptera, Diptera, and Thysanoptera.[1][2][3] Their unique mode of action and favorable environmental profile make them valuable tools for use in Integrated Pest Management (IPM) programs.[2][4] These application notes provide detailed information on the use of this compound (as part of spinetoram) in IPM, including its mechanism of action, efficacy data, experimental protocols for evaluation, and strategies for sustainable pest control.
Mechanism of Action
Spinosyns have a unique mode of action, primarily targeting the insect's nervous system. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), binding to a site distinct from that of other insecticides like neonicotinoids.[1][5][6][7] This binding leads to the prolonged activation of nAChRs, causing involuntary muscle contractions, tremors, and ultimately paralysis and death of the insect.[5][6] The α6 subunit of the insect nAChR has been identified as a key target.[7][8][9] Additionally, spinosyns have secondary effects on γ-aminobutyric acid (GABA) receptors, which may contribute to their overall insecticidal activity.[1][5][6] This dual mode of action contributes to their effectiveness and a lower likelihood of cross-resistance with other insecticide classes.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the insect synapse.
Data Presentation: Efficacy of Spinetoram (containing this compound)
The following tables summarize the efficacy of spinetoram against various insect pests and its impact on beneficial organisms. This data is crucial for making informed decisions within an IPM framework.
Table 1: Efficacy of Spinetoram Against Key Insect Pests
| Target Pest | Life Stage | Bioassay Type | LC50 | Exposure Time | Reference(s) |
| Helicoverpa armigera (Cotton Bollworm) | 3rd Instar Larvae | Dietary | 0.84 mg/kg | 72 hours | [10] |
| Helicoverpa armigera (Cry1Ac-resistant) | 3rd Instar Larvae | Dietary | 0.39 mg/kg | 72 hours | [10] |
| Earias vittella (Spotted Bollworm) | 3rd Instar Larvae | Leaf Dip | 1.30 ppm | - | [3] |
| Spodoptera litura (Tobacco Cutworm) | 3rd Instar Larvae | Leaf Dip | 1.94 ppm | 72 hours | [11] |
| Trialeurodes vaporariorum (Greenhouse Whitefly) | Adult | Residual Contact | 4.593 mg a.i./L | - | [12] |
| Trialeurodes vaporariorum (Greenhouse Whitefly) | Nymph | Topical | 15.027 mg a.i./L | - | [12] |
| Trialeurodes vaporariorum (Greenhouse Whitefly) | Egg | Topical | 11.73 mg a.i./L | - | [12] |
| Frankliniella occidentalis (Western Flower Thrips) | - | - | - | - | [13] |
Table 2: Impact of Spinetoram on Beneficial Organisms
| Organism | Species | Life Stage | Bioassay Type | LC50 | Reference(s) |
| Parasitoid Wasp | Encarsia formosa | Adult | Residual Contact | 0.686 mg a.i./L | [12] |
| Parasitoid Wasp | Encarsia formosa | Pupa | Topical | 1.715 mg a.i./L | [12] |
| Predatory Mite | Amblyseius cucumeris | - | - | Low Toxicity | [14] |
| Predatory Bug | Orius insidiosus | - | - | Moderate Toxicity | [14] |
| Bumble Bee | Bombus impatiens | Colony | Feeding (in pollen) | Minimal negative effects at 0.2-0.8 mg/kg | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound's efficacy and its suitability for specific IPM programs.
Protocol 1: Laboratory Bioassay for Lepidopteran Larvae (Leaf-Dip Method)
Objective: To determine the median lethal concentration (LC50) of this compound (in a spinetoram formulation) against lepidopteran larvae.
Materials:
-
Technical grade spinetoram
-
Acetone or other suitable solvent
-
Distilled water
-
Triton X-100 or a similar non-ionic surfactant (0.1%)
-
Host plant leaves (e.g., cotton, cabbage, tomato)
-
Petri dishes (9 cm diameter) with filter paper
-
Third-instar larvae of the target pest (e.g., Spodoptera litura, Helicoverpa armigera)
-
Fine paintbrush
-
Growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of spinetoram in the chosen solvent.
-
Serial Dilutions: Create a series of at least five concentrations of spinetoram by diluting the stock solution with distilled water containing the surfactant. Include a control (distilled water + surfactant only).
-
Leaf Disc Preparation: Cut leaf discs of a uniform size from the host plant.
-
Treatment: Dip each leaf disc into a specific spinetoram dilution (or control solution) for 10-20 seconds.
-
Drying: Allow the treated leaf discs to air-dry completely in a fume hood.
-
Assay Setup: Place one treated leaf disc in each Petri dish lined with moistened filter paper.
-
Larval Introduction: Using a fine paintbrush, transfer 10-20 third-instar larvae onto the leaf disc in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with the paintbrush.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their corresponding 95% confidence intervals.
Protocol 2: Field Trial for Efficacy Evaluation
Objective: To evaluate the field performance of a spinetoram formulation in controlling a target pest population under real-world agricultural conditions.
Materials:
-
Spinetoram formulation (e.g., SC, WG)
-
Commercial standard insecticide for comparison
-
Knapsack sprayer or other suitable application equipment
-
Plot markers
-
Data collection sheets
Procedure:
-
Site Selection: Choose a field with a known history of the target pest infestation.
-
Experimental Design: Use a randomized complete block design with at least four replications.
-
Plot Size: Establish plots of a sufficient size to minimize edge effects (e.g., 5m x 10m), with buffer zones between plots to prevent spray drift.
-
Treatments:
-
Pre-treatment Sampling: Before application, assess the initial pest population density in each plot.
-
Application: Apply the treatments according to the manufacturer's recommendations, ensuring uniform coverage.
-
Post-treatment Sampling: Monitor the pest population at regular intervals (e.g., 3, 7, and 14 days after treatment).[3]
-
Data Collection: Record the number of live pests per plant or per unit area. Also, note any phytotoxicity symptoms.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.
Mandatory Visualizations
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for laboratory and field evaluation of this compound.
Integrated Pest Management (IPM) Program Incorporating this compound
Caption: Logical flow of an IPM program utilizing this compound.
Conclusion
This compound, as a component of spinetoram, is a potent and valuable tool for modern IPM programs. Its unique mode of action, broad-spectrum efficacy, and relative selectivity make it an important option for managing a wide range of agricultural pests.[2] To ensure the long-term effectiveness of this compound and to minimize the development of resistance, it is crucial to adhere to the principles of IPM, including monitoring, the use of action thresholds, and the rotation of insecticides with different modes of action. The protocols and data presented here provide a framework for researchers and pest management professionals to effectively evaluate and integrate this compound into sustainable pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. biochemjournal.com [biochemjournal.com]
- 4. canr.msu.edu [canr.msu.edu]
- 5. cotton.org [cotton.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the lethal and sublethal effects by spinetoram on cotton bollworm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pesting.org.rs [pesting.org.rs]
- 13. cotton.org [cotton.org]
- 14. The efficacy of spinosad against the western flower thrips, Frankliniella occidentalis, and its impact on associated biological control agents on greenhouse cucumbers in southern Ontario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lethal and sub-lethal effects of spinosad on bumble bees (Bombus impatiens Cresson) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Spinosyn J Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of Spinosyn J, a key component of the second-generation spinosyn insecticide, spinetoram. This compound, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, exhibits potent insecticidal activity against a wide range of economically important pests.[1]
Mechanism of Action
This compound, like other spinosyns, primarily targets the insect's nervous system. Its unique mode of action involves the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the neurons.[2] This results in involuntary muscle contractions, tremors, and eventual paralysis and death of the insect. Specifically, spinosyns have been shown to target the α6 subunit of the nAChR. While the primary target is the nAChR, spinosyns have also been observed to have secondary effects on GABA (gamma-aminobutyric acid) receptors, which are inhibitory neurotransmitter receptors in the insect central nervous system.[2]
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound against a key lepidopteran pest. It is important to note that publicly available data on the efficacy of isolated this compound is limited, as most studies focus on the commercial formulations of spinosad (a mixture of Spinosyn A and D) or spinetoram (a mixture of modified this compound and L).
| Compound | Target Insect | Bioassay Type | Efficacy Metric | Value |
| This compound | Heliothis virescens (Tobacco Budworm) | Diet Drench | LC50 | 5.7 ppm |
Signaling Pathway Diagrams
To visualize the mechanism of action of this compound, the following diagrams illustrate its interaction with the primary and secondary target sites in the insect nervous system.
Caption: Allosteric modulation of the nicotinic acetylcholine receptor by this compound.
Caption: Secondary antagonistic effect of this compound on the GABA receptor.
Experimental Protocols
The following are detailed protocols for conducting common laboratory bioassays to determine the efficacy of this compound.
Protocol 1: Diet Incorporation Bioassay for Lepidopteran Larvae
This method is used to determine the lethal concentration (LC50) of this compound when ingested by lepidopteran larvae.
Materials:
-
Technical grade this compound
-
Appropriate solvent (e.g., acetone)
-
Artificial diet suitable for the target insect species
-
Multi-well bioassay trays (e.g., 128-well) or individual rearing cups
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Environmental chamber with controlled temperature, humidity, and photoperiod
-
Neonate or early instar larvae of the target insect species (e.g., Heliothis virescens, Plutella xylostella, Spodoptera exigua)
Experimental Workflow:
Caption: Workflow for the diet incorporation bioassay.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of serial dilutions to obtain the desired test concentrations. A solvent-only control must be included.
-
Diet Treatment: While the artificial diet is still in a liquid state (and cooled to a temperature that will not degrade the test substance), add a precise volume of each this compound dilution or the solvent control. Mix thoroughly using a vortex mixer to ensure uniform distribution.
-
Dispensing: Dispense the treated diet into the wells of the bioassay trays or individual rearing cups.
-
Infestation: Once the diet has solidified, introduce one neonate or early instar larva into each well or cup.
-
Incubation: Seal the trays or cups with a breathable lid and place them in an environmental chamber under controlled conditions.
-
Data Collection: Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-infestation. Larvae that do not move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality regression line.
Protocol 2: Topical Application Bioassay
This method is used to determine the lethal dose (LD50) of this compound when applied directly to the insect cuticle.
Materials:
-
Technical grade this compound
-
Acetone or other suitable volatile solvent
-
Microapplicator or microsyringe
-
Third-instar larvae of the target insect species, of a uniform weight
-
Petri dishes or ventilated containers
-
Artificial diet
-
Environmental chamber
-
CO2 for anesthetizing insects
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in the chosen solvent.
-
Insect Preparation: Anesthetize the larvae briefly with CO2.
-
Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of each dosing solution to the dorsal thorax of each larva. A control group should be treated with the solvent only.
-
Incubation: Place the treated larvae individually in petri dishes or ventilated containers with a small piece of untreated artificial diet.
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 value (in µg of this compound per g of insect body weight) using probit analysis.
Protocol 3: Leaf-Dip Bioassay for Foliage-Feeding Insects
This method assesses the efficacy of this compound residues on plant material against foliage-feeding insects.
Materials:
-
Technical grade this compound
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes
-
Filter paper
-
Forceps
-
Second or third-instar larvae of the target insect species
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of aqueous solutions of this compound containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A control solution should contain only water and the surfactant.
-
Leaf Treatment: Excise leaf discs of a standard size. Using forceps, dip each leaf disc into the appropriate treatment solution for a set time (e.g., 10 seconds).
-
Drying: Allow the treated leaf discs to air-dry completely in a fume hood.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Place one treated leaf disc in each dish.
-
Infestation: Introduce a set number of larvae (e.g., 10) into each petri dish.
-
Incubation: Maintain the petri dishes in an environmental chamber.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours.
-
Data Analysis: Determine the LC50 value using probit analysis.
Conclusion
The provided protocols offer standardized methods for the laboratory evaluation of this compound's insecticidal efficacy. Consistent application of these bioassays will enable researchers to generate reliable and comparable data, contributing to a better understanding of this important insecticide and aiding in the development of novel pest management strategies. The diagrams of the signaling pathways provide a visual representation of the current understanding of this compound's mode of action at the molecular level.
References
Application Notes and Protocols for Spinosyn J Analytical Standards
Introduction:
Spinosyn J is a tetracyclic macrolide insecticide and a component of spinetoram.[1][2] It is produced through the fermentation of the soil actinomycete, Saccharopolyspora spinosa, followed by chemical modification.[1][3] Like other spinosyns, it is a potent neurotoxin in insects, acting on the nicotinic acetylcholine receptors (nAChRs) and, to a lesser extent, the gamma-aminobutyric acid (GABA) receptors.[4][5] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management strategies.[6] These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the use of this compound as an analytical standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Data for the related, more extensively studied Spinosyns A and D are included for comparison.
| Property | This compound | Spinosyn A | Spinosyn D |
| CAS Number | 131929-67-4[7] | 131929-60-7 | 131929-63-0 |
| Molecular Formula | C40H63NO10[7] | C41H65NO10[8] | C42H67NO10[9] |
| Molecular Weight | 717.9 g/mol [7] | 732.0 g/mol [8] | 746.0 g/mol [9] |
| Purity (Typical) | ≥95%[7] | ≥90%[10] | ≥90%[10] |
| Appearance | Light gray to white crystalline solid[9] | White odorless solid[8] | Light gray-white crystal[4] |
| Solubility | Soluble in organic solvents like methanol, acetone[4] | Water: 89.4 ppm; Methanol: 19.0 g/mL[8] | Water: 0.495 ppm; Methanol: 0.252 g/mL[8] |
| Storage | Below -18°C, dry, freezer conditions[7] | - | - |
| Vapor Pressure | Not specified | 3.0 x 10⁻¹¹ kPa at 25°C[8] | 1.6 x 10⁻¹⁰ mm Hg at 25°C[9] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for the qualitative and quantitative analysis of spinosyns.[4] LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for residue analysis in complex matrices.[11][12]
Experimental Workflow for this compound Analysis
Caption: Analytical workflow for the quantification of this compound from complex matrices.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a method for the extraction and quantification of this compound from a sample matrix, adapted from established methods for spinosad and spinetoram analysis.[1][10][11]
1. Materials and Reagents:
-
This compound reference standard (≥95% purity)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium acetate
-
Dipotassium hydrogen phosphate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, silica gel)[12]
-
0.22 µm syringe filters
2. Preparation of Standards:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (0.005 - 1.0 µg/mL): Prepare a series of dilutions from the stock solution using a mixture of methanol and water to create calibration standards.[1] Matrix-matched standards should be prepared by adding the standard mixture to blank sample extracts for accurate quantification.[1]
3. Sample Extraction and Clean-up:
-
Extraction:
-
Weigh 10-20 g of the homogenized sample into a centrifuge tube.[10]
-
Add 10-20 mL of 1 mol/L dipotassium hydrogen phosphate buffer.[10]
-
Add 100 mL of an extraction solvent (e.g., acetone/n-hexane 1:2 v/v or acetonitrile/water).[10][12]
-
Homogenize for 2-3 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes and collect the upper organic layer.[10]
-
Repeat the extraction on the remaining residue with 50 mL of n-hexane.[10]
-
Combine the organic layers, dehydrate using anhydrous sodium sulfate, and concentrate under vacuum at <40°C.[10]
-
-
Clean-up (if necessary):
-
Reconstitute the dried extract in a suitable solvent for SPE loading (e.g., n-hexane).
-
Condition an SPE cartridge (e.g., silica gel) according to the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute this compound using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm)[11] |
| Mobile Phase A | Methanol/Water (10/90, v/v) with 5 mM ammonium acetate[11] |
| Mobile Phase B | Methanol/Water (90/10, v/v) with 5 mM ammonium acetate[11] |
| Flow Rate | 0.2 - 0.4 mL/min[11] |
| Injection Volume | 10 - 20 µL[11] |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+[1][12] |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier/Qualifier Ions | To be determined by direct infusion of this compound standard |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area/height of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area/height to the calibration curve. The final result should account for all dilution factors.
Mechanism of Action & Signaling Pathway
Spinosyns exert their insecticidal effect through a unique mode of action.[9] The primary target is the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[5][13] this compound binds to an allosteric site on the nAChR, distinct from the acetylcholine binding site, causing prolonged activation of the receptor.[6][14] This leads to an uncontrolled influx of cations, resulting in neuronal hyperexcitation, involuntary muscle contractions, tremors, and eventual paralysis and death.[6][9] A secondary, minor effect on GABA-gated chloride channels may also contribute to its overall activity.[4][9]
Caption: Signaling pathway of this compound, highlighting its primary action on nAChRs.
References
- 1. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. plantaanalytica.com [plantaanalytica.com]
- 8. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Spinosyn J from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn J, a secondary metabolite produced by a mutant strain of the actinomycete Saccharopolyspora spinosa, is a crucial precursor in the synthesis of the insecticide Spinetoram.[1][2] Like other spinosyns, it is a complex macrolide belonging to a unique tetracyclic ring system.[2][3][4] The extraction and purification of this compound from the fermentation broth are critical steps for its subsequent chemical modification and use.[1] This document provides detailed protocols and application notes for the efficient extraction and purification of this compound, based on established methods for the spinosyn family of compounds.
Spinosyns are characterized by their low solubility in water and high solubility in organic solvents such as methanol, ethanol, and acetone.[3] Extraction strategies leverage these physicochemical properties, typically involving pH-mediated precipitation followed by solvent extraction and chromatographic purification.
Physicochemical Properties of Spinosyns
Understanding the properties of spinosyns is essential for optimizing extraction and purification protocols. While specific data for this compound is limited in the provided search results, the properties of the most common spinosyns, A and D, offer valuable guidance.
| Property | Spinosyn A | Spinosyn D | Reference |
| Molecular Formula | C41H65NO10 | C42H67NO10 | [4] |
| Molecular Weight | 731.98 g/mol | 746.00 g/mol | [4] |
| Melting Point | 84 - 99.5°C | 161.5 - 170°C | [4] |
| Vapor Pressure (25°C) | 2.4 x 10⁻¹⁰ mm Hg | 1.6 x 10⁻¹⁰ mm Hg | [4] |
| Solubility in Water | Very low | Very low | [3] |
| Solubility in Organic Solvents | Readily soluble in methanol, ethanol, acetone, etc. | Readily soluble in methanol, ethanol, acetone, etc. | [3] |
Experimental Workflow for this compound Extraction and Purification
The overall process for isolating this compound from the fermentation broth involves several key stages, from initial precipitation to final purification.
Caption: Workflow for this compound isolation and purification.
Detailed Experimental Protocols
The following protocols describe the methodologies for extracting and purifying this compound from a fermentation broth.
Protocol 1: Initial Extraction via pH Precipitation and Solvent Extraction
This protocol is a widely used method for the initial recovery of spinosyns from the whole fermentation broth.[5][6]
Objective: To separate and concentrate this compound from the fermentation broth into a crude extract.
Materials:
-
This compound fermentation broth from Saccharopolyspora spinosa
-
Sodium hydroxide (NaOH) solution, 2M
-
Perlite (optional, as a filter aid)[6]
-
Methanol (MeOH)
-
Deionized water
-
Plate and frame filter press or industrial centrifuge
-
Stirred tank reactor
-
Rotary evaporator
Procedure:
-
Precipitation:
-
Transfer a known volume of the fermentation broth (e.g., 20 L) into a suitable vessel.[6]
-
While stirring, slowly add 2M NaOH solution to adjust the pH of the broth to a range of 8.5 to 9.5.[5][6] This step is crucial as it precipitates the spinosyns, which are less soluble at alkaline pH.
-
Continue stirring for a minimum of 10-30 minutes to ensure complete precipitation.[6]
-
(Optional) Add a filter aid like perlite (e.g., 20 g/L) and continue stirring for another 30 minutes to improve filtration efficiency.[6]
-
-
Solid-Liquid Separation:
-
Process the pH-adjusted slurry through a plate and frame filter press or centrifuge to separate the solid biomass and precipitated spinosyns from the liquid phase.[5][6]
-
Wash the resulting filter cake with water until the filtrate runs clear to remove water-soluble impurities.[6]
-
Collect the filter cake, which now contains the concentrated this compound.
-
-
Solvent Extraction:
-
Transfer the collected filter cake to a stirred tank.
-
Add a methanol-water solution, typically in a 2:1 or 5:1 (v/v) ratio, to the filter cake.[5][6] A common ratio is approximately 1.3 L of solvent per kg of filter cake.[6]
-
Stir the mixture vigorously for at least 3 hours to allow the organic solvent to extract the spinosyns from the solid material.[6]
-
Filter the mixture to separate the solid residue from the liquid extract (leachate).[5]
-
-
Concentration:
-
Collect the liquid extract, which contains the dissolved spinosyns.
-
Concentrate the extract under vacuum using a rotary evaporator to remove the methanol. This yields a concentrated aqueous crude extract of this compound.[5]
-
Protocol 2: Purification by Macroporous Resin Adsorption
This protocol is used to purify the crude extract obtained from Protocol 1, effectively removing more polar impurities.[5]
Objective: To purify the crude this compound extract using adsorption chromatography.
Materials:
-
Crude this compound extract (from Protocol 1)
-
Macroporous adsorption resin (e.g., DM11)[5]
-
Ethanol (EtOH)
-
Deionized water
-
Chromatography column
-
pH meter
Procedure:
-
Sample Preparation:
-
Take the concentrated crude extract from Protocol 1.
-
Adjust the pH of the extract to approximately 9.0 for optimal adsorption onto the resin.[5]
-
-
Chromatography:
-
Pack a chromatography column with the selected macroporous resin and equilibrate it with deionized water.
-
Load the pH-adjusted crude extract onto the column at a controlled flow rate.
-
After loading, wash the column with several column volumes of deionized water to remove unbound, water-soluble impurities.[5]
-
-
Elution:
-
Elute the bound spinosyns from the resin using a mixture of ethanol and water. A gradient or step-wise elution with increasing ethanol concentration (e.g., 70% to 95% ethanol) is effective.[5]
-
Collect fractions and monitor the presence of this compound using an appropriate analytical method (see Protocol 3).
-
-
Final Concentration:
-
Pool the fractions containing the purified this compound.
-
Concentrate the pooled fractions under vacuum to remove the ethanol, yielding a purified this compound product.
-
Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound is essential for monitoring the fermentation process and assessing the efficiency of extraction and purification steps.[5]
Objective: To quantify the concentration of this compound in samples using HPLC with UV detection.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the extracted sample (crude or purified) in the mobile phase or methanol.[5]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an appropriate mobile phase, often a mixture of acetonitrile and water, under isocratic or gradient conditions.
-
Set the UV detector to a wavelength suitable for spinosyns (typically around 250 nm).
-
Inject the prepared standards and samples onto the column.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.[5]
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Note: For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3][5]
Data Summary: Comparative Extraction Methods
The selection of an extraction method can impact yield, purity, and cost. Below is a summary of common approaches applicable to this compound.
| Method | Key Steps | Advantages | Disadvantages | References |
| Solvent Extraction | pH adjustment, solid-liquid separation, extraction with organic solvent (e.g., methanol, acetone). | Well-established, effective for initial recovery. | Use of large volumes of organic solvents, potential for co-extraction of impurities. | [5][6] |
| Macroporous Resin Adsorption | Adsorption of spinosyns onto resin from aqueous solution, washing, and elution with an organic solvent. | Good for purification, removes polar impurities, can concentrate the product. | Requires specific resin selection, potential for product loss during loading and elution. | [5][7] |
| Back Extraction | Extraction into a non-water-insoluble organic solvent, followed by back-extraction into acidic water, and final precipitation by pH adjustment. | Can achieve high purity by separating compounds based on their acidic/basic properties. | Multi-step process, involves multiple solvent uses. | [6][7] |
| Solid Phase Extraction (SPE) | Used as a clean-up step for analytical samples or small-scale purification. | High selectivity, efficient removal of interfering substances. | Not easily scalable for industrial production, can be costly. | [8][9][10] |
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Extraction method for spinosad - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101906124B - Process for extracting pleocidin from fermentation liquor of saccharopolyspora spinosa - Google Patents [patents.google.com]
- 8. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Spinosyn J in Insect Neurophysiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spinosyn J is a macrocyclic lactone, a component of the second-generation spinosyn insecticide, spinetoram.[1] Spinetoram is a mixture of the synthetically modified spinosyns J and L.[1][2] Spinosyns are derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[2][3] Due to their unique mode of action on the insect nervous system, spinosyns, including this compound, serve as invaluable tools for neurophysiological research, particularly in studying nicotinic acetylcholine receptors (nAChRs), insecticide resistance, and for the development of novel pest management agents.[4][5]
Mechanism of Action
Spinosyns possess a novel mode of action, targeting insect nicotinic acetylcholine receptors (nAChRs) at a site distinct from other insecticides like neonicotinoids.[5][6] They function as positive allosteric modulators, meaning they bind to a site on the receptor protein different from the acetylcholine (orthosteric) binding site.[3][7][8][9] This binding event enhances the receptor's response to acetylcholine, leading to prolonged activation of the ion channel.
The primary molecular target for spinosyns has been identified as the nAChR α6 subunit.[5][10][11] Studies using Drosophila melanogaster have shown that knockout or mutation of the Dα6 subunit gene confers a high level of resistance to spinosyns.[11][12] Evidence suggests that spinosyns may act exclusively on homomeric receptors composed of α6 subunits.[10][13] This interaction causes hyperexcitation of the insect's central nervous system, resulting in involuntary muscle contractions, tremors, and eventual paralysis and death.[6][14][15][16] A secondary, less characterized effect on GABA receptors has also been reported.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of Dalpha6 and Dalpha7 nicotinic acetylcholine receptor subunits from Drosophila: formation of a high-affinity alpha-bungarotoxin binding site revealed by expression of subunit chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spinosyn-sensitive Drosophila melanogaster nicotinic acetylcholine receptor identified through chemically induced target site resistance, resistance gene identification, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. plantaanalytica.com [plantaanalytica.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Spinosyn J: A Potent Tool for Insecticide Resistance Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinosyn J is a key component of spinetoram, a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2][3] As a macrocyclic lactone, this compound, in combination with Spinosyn L, provides enhanced insecticidal activity and a broader spectrum of control against various insect pests, including those resistant to other insecticide classes.[2][3] Its unique mode of action and favorable toxicological profile make it an invaluable tool for insecticide resistance management (IRM) programs and for research into the mechanisms of insecticide resistance.[1][4] These application notes provide detailed protocols for utilizing this compound in insecticide resistance research, along with quantitative data on its efficacy.
Mechanism of Action
Spinosyns, including this compound, act on the insect nervous system through a unique mechanism that involves the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][5] Unlike neonicotinoids, which bind to the acetylcholine binding site, spinosyns bind to a distinct site on the nAChR α6 subunit.[6][7] This binding event locks the receptor in an open state, leading to the continuous influx of cations and hyperexcitation of the neuron.[5] This is followed by neuromuscular fatigue, paralysis, and ultimately, the death of the insect.[4] Spinosyns may also have a secondary effect on GABA receptors.[4] Due to this unique mode ofaction, cross-resistance between spinosyns and other classes of insecticides is generally low.[4]
Data Presentation: Efficacy of Spinetoram (this compound & L)
The following table summarizes the insecticidal activity of spinetoram, a mixture of this compound and Spinosyn L, against various insect pests. The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50) and includes resistance ratios (RR) for resistant strains where available.
| Insect Species | Life Stage | Bioassay Type | LC50 / LD50 (Susceptible) | LC50 / LD50 (Resistant) | Resistance Ratio (RR) |
| Spodoptera frugiperda | Larvae | Diet Incorporation | 0.63 µg/mL | 1170.96 µg/mL | 1844 |
| Helicoverpa armigera | 3rd Instar Larvae | Leaf Dip | 1.94 ppm (72h) | - | - |
| Plutella xylostella | 3rd Instar Larvae | Leaf Dip | Not specified | Not specified | - |
| Sitophilus oryzae | Adult | Grain Treatment | 2.50 mg/kg (7 days) | - | - |
| Tribolium castaneum | Adult | Grain Treatment | - | - | - |
Note: Data for spinetoram is presented as a proxy for this compound's activity, as it is the major component of this insecticide.
Experimental Protocols
The following are detailed protocols for conducting insecticide bioassays to evaluate the efficacy of this compound and to monitor for resistance in insect populations.
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae
This method is suitable for determining the toxicity of this compound to foliage-feeding insects such as the larvae of Plutella xylostella or Spodoptera frugiperda.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Glass beakers and flasks
-
Vortex mixer
-
Third or fourth instar larvae of the target insect
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1000 ppm stock solution of this compound by dissolving 10 mg of technical grade this compound in 10 mL of acetone.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
-
For each concentration, add the appropriate volume of the stock solution to a glass beaker containing distilled water and a surfactant (e.g., 0.1% Triton X-100). The final concentration of acetone should not exceed 1%.
-
Prepare a control solution containing only distilled water, surfactant, and the same concentration of acetone as the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, untreated host plant leaves into discs of a uniform size (e.g., 6 cm diameter).
-
Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete immersion.
-
Allow the treated leaves to air dry on a wire rack for at least one hour.
-
-
Bioassay:
-
Place a piece of filter paper moistened with distilled water in the bottom of each petri dish.
-
Place one treated leaf disc into each petri dish.
-
Introduce 10-15 larvae of a uniform age and size into each petri dish.
-
Seal the petri dishes with parafilm.
-
Incubate the petri dishes at a constant temperature and humidity (e.g., 25 ± 2°C, 60-70% RH) with a set photoperiod.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.
-
Protocol 2: Topical Application Bioassay for Adult Insects
This method is used to determine the contact toxicity of this compound to adult insects such as flies or beetles.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Microsyringe applicator
-
CO2 for anesthesia
-
Holding cages or vials
-
Sugar water or other appropriate food source
-
Adult insects of a uniform age
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).
-
Prepare a series of serial dilutions from the stock solution to achieve the desired concentrations for dosing.
-
-
Insect Handling and Dosing:
-
Anesthetize a group of adult insects with CO2.
-
Using a microsyringe applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
-
Post-Treatment:
-
Place the treated insects in holding cages or vials with access to a food source.
-
Maintain the insects under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at 24 and 48 hours after application.
-
Calculate the LD50 value using probit analysis.
-
Mandatory Visualizations
Conclusion
This compound is a powerful tool for insecticide resistance research. Its unique mode of action makes it an effective insecticide against a broad range of pests and a valuable component in resistance management strategies. The protocols outlined in these notes provide a framework for researchers to evaluate the efficacy of this compound and to monitor the development of resistance in insect populations. By understanding the mechanisms of resistance and the efficacy of novel insecticides like this compound, more sustainable and effective pest management programs can be developed.
References
- 1. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spinosyn-sensitive Drosophila melanogaster nicotinic acetylcholine receptor identified through chemically induced target site resistance, resistance gene identification, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Field Performance of Spinosyn J: Formulation Strategies and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulation strategies designed to enhance the field performance of Spinosyn J, a key active ingredient in the spinetoram class of insecticides. This compound, a fermentation product of the actinomycete Saccharopolyspora spinosa, offers potent, broad-spectrum control of insect pests. However, its efficacy can be limited by environmental factors, primarily photodegradation. This document outlines advanced formulation techniques, including photoprotective microencapsulation, controlled-release systems, and the synergistic use of adjuvants, to overcome these limitations. Detailed experimental protocols and quantitative performance data are provided to enable researchers to develop more robust and effective this compound-based insecticides.
Physicochemical Properties and Degradation Pathways
A thorough understanding of this compound's properties is fundamental to designing stable and effective formulations. Spinosyns, as a class, are susceptible to degradation by sunlight, which is a primary factor limiting their residual activity in the field.
Key Physicochemical and Degradation Characteristics:
| Property | Value/Characteristic | Implication for Formulation |
| Primary Degradation Pathway | Photolysis (degradation by sunlight) | Formulations must include photoprotective elements. |
| Mode of Action | Allosteric modulator of nicotinic acetylcholine receptors (nAChRs), with a secondary effect on GABA receptors.[1] | Formulation should optimize delivery to the insect's nervous system. |
| Water Solubility | Low | Suspension concentrates (SC) and water-dispersible granules (WG) are common formulation types. |
Formulation Strategies to Enhance Field Performance
Several strategies can be employed to protect this compound from premature degradation and improve its bio-efficacy.
Photoprotection through Microencapsulation
Encapsulating this compound within a protective polymer matrix is a highly effective method to shield it from UV radiation, thereby extending its residual activity.
-
Controlled-Release Formulations: Using natural polymers like chitosan can create biodegradable microparticles that provide sustained release of the active ingredient. This not only protects this compound from degradation but also prolongs its insecticidal effect.
-
UV Protectants: Incorporation of UV-absorbing or scattering agents, such as carbon black or titanium dioxide, into the formulation can further mitigate photodegradation.
Synergistic Adjuvants
The addition of adjuvants to the spray tank can significantly improve the performance of this compound formulations.
-
Surfactants (Spreaders and Stickers): These agents reduce the surface tension of spray droplets, leading to better coverage on plant surfaces and increased adhesion, which improves rainfastness.
-
Penetrants (Oils and Organosilicones): These can enhance the penetration of this compound through the plant cuticle and into the target insect.
Quantitative Data on Field Performance
The following tables summarize the field performance of spinetoram (a mixture of this compound and Spinosyn L) with various formulation strategies against key insect pests.
Table 1: Efficacy of Spinetoram against Thrips Species
| Pest Species | Spinetoram Rate (g a.i./ha) | Formulation/Adjuvant | % Reduction in Population | Residual Activity | Reference |
| Tobacco Thrips (Frankliniella fusca) | 13.0 - 26.0 | Standard formulation | Comparable to commercial standards | Effective for seedling protection | [2] |
| Tobacco Thrips (Frankliniella fusca) | 50 | Spinetoram vs. Spinosad | Spinetoram showed greater efficacy at equivalent rates | Not specified | [2] |
| Bean Flower Thrips (Megalurothrips usitatus) | 0.67 ml/L | + Silwet 806 or 618 (0.5 ml/L) | 50% reduction at 3 days, 40% at 7 days over no adjuvant | At least 7 days | [3] |
| Cotton Thrips (Thrips tabaci) | 36 - 45 | 25% WG | 55.07% - 55.47% reduction | Up to 10 days after first spray | [4] |
Table 2: Efficacy of Spinetoram against Lepidopteran Pests
| Pest Species | Spinetoram Rate (g a.i./ha) | Formulation/Adjuvant | % Reduction in Population | Residual Activity | Reference |
| Tobacco Budworm (Heliothis virescens) | Not specified | Spinetoram is more potent than spinosad | Superior control | Longer residual activity than spinosad | [3] |
| Codling Moth (Cydia pomonella) | Not specified | Spinetoram provides control where spinosad is limited | Superior control | Longer residual activity than spinosad | [3] |
| Coffee Berry Borer (Hypothenemus hampei) | 490.4 g/ha | Delegate® WG | 157% more dead or absent beetles compared to control | Prevents movement into seed and halts reproduction | [5] |
| Spodoptera litura on Pigeonpea | 36 - 45 | 12 SC | 81.5% - 84.4% reduction over control | Effective with sprays at 15-day intervals |
Table 3: Residual Activity of Spinetoram on Various Crops
| Crop | Initial Residue (mg/kg) | Residue after 7 days (mg/kg) | Half-life (days) | Pre-Harvest Interval (PHI) | Reference |
| Pepper | 0.62 | 0.05 | 1.95 | 1 day | [6] |
| Cabbage | 0.33 | Not detected | 1.29 | 1 day | [6] |
| Pear | Not specified | Below MRL of 0.2 mg/kg after 3 days | 2.17 | 3 days | [7][8] |
Experimental Protocols
Protocol for Preparation of Chitosan-Encapsulated this compound Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound technical grade
-
Low molecular weight chitosan (deacetylation degree ≥75%)
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (optional, as a surfactant)
-
Deionized water
-
Magnetic stirrer
-
Syringe with a fine needle
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in 1% acetic acid to a concentration of 1 mg/mL.
-
Stir the solution overnight at room temperature until the chitosan is completely dissolved.
-
Optionally, add Tween 80 (0.5% v/v) to the chitosan solution to prevent particle aggregation.
-
Adjust the pH of the chitosan solution to 4.6-4.8 with 1N NaOH.
-
Filter the solution through a 0.22 µm syringe filter.[9][10]
-
-
Preparation of TPP Solution:
-
Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.[9]
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone or methanol) at a desired concentration.
-
-
Encapsulation:
-
Add the this compound solution to the chitosan solution and stir to ensure homogeneity.
-
While stirring the chitosan-Spinosyn J mixture at a moderate speed (e.g., 700-800 rpm), add the TPP solution dropwise using a syringe.[9][10] The ratio of chitosan to TPP solution can be optimized, a common starting point is 2.5:1 (v/v).
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the formation of nanoparticles. An opalescent suspension indicates nanoparticle formation.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 x g) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
Freeze-dry the final nanoparticle suspension to obtain a powder.
-
Protocol for Photostability Testing of this compound Formulations
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
Materials and Equipment:
-
This compound formulation
-
Control sample (unformulated this compound)
-
Chemically inert, transparent containers (e.g., quartz cells or glass plates)
-
Photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometers/lux meters
-
Dark control chamber maintained at the same temperature
-
HPLC system for analysis
Procedure:
-
Sample Preparation:
-
Apply a thin, uniform layer of the this compound formulation and the control sample to the surface of the transparent containers.
-
Prepare a "dark control" for each sample by wrapping the container in aluminum foil.
-
-
Exposure:
-
Place the samples and the dark controls in the photostability chamber.
-
Expose the samples to a light dose of not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA radiation.
-
Monitor the light exposure using calibrated radiometers/lux meters.
-
Maintain a constant temperature throughout the exposure period.
-
-
Sampling and Analysis:
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Extract the active ingredient from the samples using a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound in each sample using a validated HPLC method (see section 4.3).
-
Analyze the formation of any photodegradants.
-
-
Data Evaluation:
-
Compare the degradation of this compound in the formulated sample to the unformulated control.
-
Calculate the degradation rate and half-life of this compound in each formulation under the specified light conditions.
-
Protocol for HPLC Analysis of this compound in Formulations
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Volumetric flasks, pipettes, and syringes
-
0.2 µm syringe filters
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous ammonium acetate buffer (e.g., 40:40:20 v/v/v).
-
Adjust the pH of the ammonium acetate buffer to 5.3 with acetic acid.[11]
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation expected to contain a known amount of this compound into a volumetric flask.
-
Add methanol and sonicate to extract the active ingredient.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.2 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C[11]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
This compound Mode of Action Signaling Pathway
Spinosyns have a unique mode of action, primarily targeting the nicotinic acetylcholine receptor (nAChR) at a site distinct from other insecticides. This leads to the hyperexcitation of the insect nervous system. A secondary site of action on GABA receptors contributes to its overall insecticidal activity.
Caption: this compound allosterically modulates nAChRs and has a secondary effect on GABA receptors.
Experimental Workflow for Formulation Development and Evaluation
The following diagram illustrates a logical workflow for developing and testing enhanced this compound formulations.
Caption: A systematic workflow for the development and evaluation of this compound formulations.
Conclusion
The field performance of this compound can be significantly enhanced through strategic formulation. Photoprotective technologies like microencapsulation with chitosan and the inclusion of appropriate adjuvants can extend residual activity and improve insecticidal efficacy. The protocols and data presented in these application notes provide a solid foundation for the development of next-generation this compound-based products with improved stability and performance, contributing to more effective and sustainable pest management programs.
References
- 1. benchchem.com [benchchem.com]
- 2. cotton.org [cotton.org]
- 3. epa.gov [epa.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. curresweb.com [curresweb.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. iijls.com [iijls.com]
- 11. ppqs.gov.in [ppqs.gov.in]
Troubleshooting & Optimization
Technical Support Center: Spinosyn J Fermentation and Yield Optimization
Welcome to the technical support center for Spinosyn J fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and enhance the yield of this compound and related spinosyns in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation.
Question 1: My Saccharopolyspora spinosa culture is growing well, but the this compound yield is very low. What are the potential causes and solutions?
Answer:
Low this compound yield despite good cell growth is a common challenge. Several factors could be contributing to this issue. Here’s a troubleshooting guide:
-
Suboptimal Medium Composition: The composition of your fermentation medium is critical for secondary metabolite production.
-
Carbon Source: While glucose supports robust growth, it may not be the optimal carbon source for spinosyn production. Some studies have shown that substituting glucose with mannitol can significantly increase spinosyn titers.[1]
-
Nitrogen Source: The type and concentration of the nitrogen source, such as cottonseed flour and corn steep liquor, can influence yield. Optimization of these components is often necessary.
-
Precursors: Ensure the medium provides an adequate supply of precursors for the polyketide and sugar moieties of this compound.
-
-
Incorrect Fermentation Parameters:
-
pH: The pH of the medium should be maintained within the optimal range for S. spinosa, typically around 7.0 before autoclaving.[2]
-
Aeration and Agitation: Spinosyn production is an aerobic process. Insufficient dissolved oxygen can be a limiting factor. Ensure adequate aeration and agitation rates in your fermenter.
-
Temperature: Maintain the optimal fermentation temperature, which is generally around 28-30°C.
-
-
Strain Vigor and Stability:
-
Strain Mutation: The productivity of the S. spinosa strain can decrease over successive subcultures. It is advisable to use a fresh culture from a cryopreserved stock.
-
Genetic Modification Challenges: High levels of DNA methylation in S. spinosa can make genetic engineering for yield improvement challenging.[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Question 2: How can I improve the yield of this compound through metabolic engineering?
Answer:
Metabolic engineering offers several promising strategies to enhance this compound production.[5][6] Key approaches include:
-
Overexpression of the Biosynthetic Gene Cluster (BGC): The entire spinosyn gene cluster (spn) can be overexpressed to increase the metabolic flux towards spinosyn production. One study demonstrated a 124% increase in spinosad yield by overexpressing the complete 74-kb spn gene cluster.[3][4]
-
Increasing Precursor Supply: The biosynthesis of this compound depends on precursors from primary metabolism. Engineering strategies can be employed to increase the intracellular pools of these precursors.
-
Acetyl-CoA and Malonyl-CoA: These are the building blocks for the polyketide backbone.
-
dTDP-rhamnose: This is the precursor for the rhamnose sugar moiety.
-
-
CRISPR/Cas9-Mediated Genome Editing: The CRISPR/Cas9 system can be a powerful tool for large-scale genome editing in S. spinosa to facilitate the engineering process.[5]
-
Heterologous Expression: The spinosyn biosynthetic pathway can be expressed in a heterologous host that may have more favorable characteristics for high-yield production.
Simplified Spinosyn Biosynthetic Pathway:
Caption: Simplified biosynthetic pathway of Spinosyn.
Question 3: What are the key parameters to consider when developing an optimized fermentation medium for this compound production?
Answer:
Optimizing the fermentation medium is a crucial step for enhancing this compound yield. Here are the key components and parameters to consider:
-
Carbon Source: As mentioned, the type and concentration of the carbon source are critical. While glucose is often used for biomass production, other sugars like mannitol have been shown to significantly improve spinosad production.[1]
-
Nitrogen Source: Complex nitrogen sources like cottonseed flour, yeast extract, and corn steep liquor often provide essential amino acids and growth factors that enhance secondary metabolite production. The optimal concentrations of these components need to be determined experimentally.[1][2]
-
Inorganic Salts: Minerals such as phosphates (e.g., KH₂PO₄) and calcium carbonate (CaCO₃) are important for buffering the medium and providing essential ions for enzymatic activities.[1][2]
-
Oils and Fats: The addition of oils, such as soybean or rapeseed oil, can serve as an additional carbon source and may also have regulatory effects on secondary metabolism.[3][7]
-
pH: The initial pH of the medium should be adjusted to around 7.0. CaCO₃ can act as a buffer to maintain a stable pH during fermentation.[2]
A systematic approach, such as Response Surface Methodology (RSM), can be employed to efficiently optimize the concentrations of multiple medium components simultaneously.[3]
Data Presentation: Comparative Yields
The following tables summarize quantitative data from various studies on Spinosyn production, highlighting the impact of different optimization strategies.
Table 1: Effect of Carbon Source on Spinosad Production
| Carbon Source | Biomass (PCV %) | Spinosad Titer (µg/mL) |
| Glucose | 25.1 | ~310 |
| Mannitol | 28.9 | ~550 |
Data adapted from a study on S. spinosa Co121. The titer from the mannitol medium was on average 73.22% higher than from the glucose medium.[1]
Table 2: Yield Improvement through Strain Development and Media Optimization
| Strain | Fermentation Medium | Spinosad Titer (µg/mL) | Fold Increase |
| Co121 (Parental) | Initial Medium | 310.44 ± 21.84 | 1.00 |
| Co121 (Parental) | Optimized Medium | 549.89 ± 38.59 | 1.77 |
| J-78 (Mutant) | Optimized Medium | 1035 ± 34 | 3.33 |
This table illustrates a 3.33-fold overall increase in spinosad titer from the parental strain in the initial medium to a mutant strain in an optimized medium.[1][2]
Table 3: Impact of Gene Cluster Overexpression and Media Optimization
| Strain/Condition | Spinosad Yield (mg/L) |
| Wild Type | 309 |
| Engineered Strain (spn overexpression) | 693 |
| Engineered Strain in Optimized Medium | 920 |
This demonstrates a significant increase in yield through genetic engineering, which is further enhanced by media optimization.[3][4]
Experimental Protocols
1. Protocol for Shake Flask Fermentation of Saccharopolyspora spinosa
This protocol provides a general procedure for the fermentation of S. spinosa in shake flasks to produce spinosyns.
a. Seed Culture Preparation:
-
Prepare a seed medium (specific composition can vary, but a common base is tryptone soy broth).
-
Inoculate the seed medium with a fresh culture of S. spinosa from an agar plate or a cryopreserved vial.
-
Incubate at 28-30°C for 2-3 days with shaking at 220-250 rpm.
b. Production Fermentation:
-
Prepare the production fermentation medium. An example of an optimized medium is (per liter): 98.0 g mannitol, 43.0 g cottonseed flour, 12.9 g corn steep liquor, 0.5 g KH₂PO₄, and 3.0 g CaCO₃. Adjust pH to 7.0 before autoclaving.[1][2]
-
Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.
-
Incubate the flasks at 28-30°C for 7-14 days with vigorous shaking (220-250 rpm).
c. Experimental Workflow Diagram:
References
- 1. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Enhancing the Yield of the Potent Insecticide Spinosad in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]
Technical Support Center: Optimizing Spinosyn J Production in Saccharopolyspora spinosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Spinosyn J production in Saccharopolyspora spinosa.
Troubleshooting Guide
Q1: We are observing significantly lower Spinosyn yields than expected. What are the potential causes and how can we troubleshoot this?
A1: Low Spinosyn yields can stem from several factors, primarily related to fermentation conditions and the metabolic state of your Saccharopolyspora spinosa strain. Here are the key areas to investigate:
-
Suboptimal Medium Composition: The composition of your fermentation medium is critical. Many standard media may not be optimized for high-yield Spinosyn production.
-
Troubleshooting:
-
Carbon Source: Evaluate your primary carbon source. While glucose can support growth, mannitol has been shown to significantly enhance spinosad production.[1][2] Consider replacing glucose with mannitol.
-
Nitrogen Source: The type and concentration of the nitrogen source are crucial. Cottonseed flour and corn steep liquor are effective nitrogen sources for spinosad production.[1][2][3]
-
Media Optimization: If you are using a base medium, consider optimizing the concentrations of key components using a response surface methodology (RSM).[4][5] An example of an optimized medium that significantly increased spinosad production is provided in the table below.[1][2][3][6][7]
-
-
-
Inadequate Precursor Supply: Spinosyn biosynthesis is a complex process that requires a steady supply of precursors from primary metabolism, including acetyl-CoA, propionyl-CoA, and the deoxy-sugars rhamnose and forosamine.[8][9]
-
Troubleshooting:
-
Genetic Engineering: Overexpression of genes involved in the biosynthesis of rhamnose and forosamine has been shown to dramatically increase spinosad yields.[4][10]
-
Metabolic Engineering: Consider engineering your strain to enhance the supply of acetyl-CoA and propionyl-CoA. Overexpression of genes like acd (encoding acyl-CoA dehydrogenase) can increase the conversion of fatty acids into these precursors, leading to higher yields.[11]
-
-
-
Suboptimal Fermentation Parameters: Physical and chemical parameters during fermentation must be tightly controlled.
-
Troubleshooting:
-
pH: Maintain a stable pH around 7.0. The inclusion of calcium carbonate (CaCO₃) in the medium can help buffer the pH.[1][2]
-
Aeration and Agitation: Saccharopolyspora spinosa requires aerobic conditions for Spinosyn production. Ensure adequate oxygen supply through proper aeration and agitation rates.
-
Temperature: The optimal temperature for fermentation is typically around 28-30°C.
-
-
Q2: Our Spinosyn production is inconsistent between batches. How can we improve reproducibility?
A2: Inconsistent production is often a result of variability in inoculum preparation, media sterilization, or fermentation conditions.
-
Troubleshooting:
-
Standardize Inoculum: Implement a strict protocol for inoculum preparation, including the age of the seed culture and the cell density at the time of inoculation.
-
Media Preparation: Ensure consistent media composition by carefully weighing all components and using a calibrated pH meter. Autoclave sterilization can sometimes lead to variability; consider filter sterilization for heat-labile components if possible.
-
Monitor Fermentation Parameters: Continuously monitor and log key fermentation parameters such as pH, dissolved oxygen, temperature, and agitation speed to ensure they are consistent across batches.
-
Frequently Asked Questions (FAQs)
Q3: What are the most effective strategies for significantly increasing this compound production?
A3: The most impactful strategies involve a combination of media optimization and genetic engineering.
-
Media Optimization: As detailed in the troubleshooting section, optimizing the fermentation medium can lead to substantial increases in yield. A well-designed medium provides the necessary building blocks and energy for both cell growth and secondary metabolite production.[1][2][3][6][7]
-
Genetic and Metabolic Engineering:
-
Overexpression of the spn Gene Cluster: Overexpressing the entire 74-kb spinosyn biosynthetic gene cluster (spn) has been shown to increase spinosad yield by 124%.[4][5]
-
Precursor Biosynthesis Enhancement: Overexpressing the genes responsible for the synthesis of the deoxy-sugars forosamine and rhamnose can lead to a more than 10-fold increase in production.[10]
-
Genome Shuffling and Mutagenesis: Classical strain improvement techniques, such as UV mutagenesis followed by rational screening for high-producing mutants, remain highly effective.[12][13][14]
-
Q4: What is the general biosynthetic pathway for Spinosyns?
A4: Spinosyns are macrolides synthesized by a type I polyketide synthase (PKS). The general pathway involves:
-
Polyketide Backbone Formation: The PKS enzymes (SpnA-SpnE) assemble the 21-carbon tetracyclic lactone backbone from acetate and propionate precursors.[15]
-
Backbone Modification: Enzymes such as SpnF, SpnJ, SpnL, and SpnM modify the polyketide backbone.[15]
-
Glycosylation: The deoxy-sugars forosamine and tri-O-methylrhamnose are synthesized and attached to the polyketide core.[8][9][16]
-
Methylation: The rhamnose moiety is permethylated by a series of methyltransferases (SpnH, SpnI, SpnK).[15][17]
Q5: Are there established protocols for media preparation and fermentation?
A5: Yes, several studies have published detailed protocols. Below is a summary of a highly effective optimized medium and general fermentation conditions.
Experimental Protocols
Optimized Fermentation Medium Protocol
This protocol is based on a study that reported a significant increase in spinosad production.[1][2][3]
Components:
| Component | Concentration (g/L) |
| Mannitol | 98.0 |
| Cottonseed Flour | 43.0 |
| Corn Steep Liquor | 12.9 |
| KH₂PO₄ | 0.5 |
| CaCO₃ | 3.0 |
Preparation:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to 7.0 before autoclaving.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Fermentation Conditions:
-
Inoculum: Inoculate with a 2-3 day old seed culture of S. spinosa.
-
Temperature: 28°C.
-
Agitation: 200-250 rpm.
-
Duration: 7-10 days.
Spinosyn Quantification Protocol (HPLC-UV)
This is a general protocol for the extraction and quantification of Spinosyns.
Extraction:
-
Take a known volume of the fermentation broth and centrifuge to separate the mycelium and supernatant.
-
Extract the mycelium and supernatant separately with an organic solvent such as methanol or acetonitrile.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector at a wavelength of 250 nm.
-
Quantification: Use certified reference standards of Spinosyn A and Spinosyn D to create a calibration curve for accurate quantification.[18] For higher sensitivity and confirmation, LC-MS/MS can be used.[19][20][21]
Quantitative Data Summary
Table 1: Impact of Media Optimization on Spinosad Production
| Medium | Key Carbon Source | Spinosad Titer (µg/mL) | Fold Increase |
| Initial Medium | Glucose | 310.44 ± 21.84 | - |
| Optimized Medium | Mannitol | 549.89 ± 38.59 | 1.77 |
Data from a study on S. spinosa Co121.[1][2][3][6][7]
Table 2: Effect of Genetic Engineering Strategies on Spinosad Production
| Strain / Strategy | Spinosad Yield (mg/L) | Fold Increase vs. Wild Type/Parental |
| Wild Type | 309 | - |
| Overexpression of spn gene cluster | 693 | 2.24 |
| Overexpression of forosamine & rhamnose genes | 1394 ± 163 | ~13 |
| Rational screening (UV mutagenesis) | 268 | 2.21 |
| Overexpression of acd gene | 1120 ± 108 | ~12 |
Data compiled from multiple studies.[4][5][10][11][13][14]
Visualizations
Caption: Simplified biosynthetic pathway of this compound in S. spinosa.
References
- 1. brieflands.com [brieflands.com]
- 2. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Metabolic Pathway Difference Between Saccharopolyspora pogona and Saccharopolyspora spinosa by Comparative Proteomics and Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Deciphering the Metabolic Pathway Difference Between Saccharopolyspora pogona and Saccharopolyspora spinosa by Comparative Proteomics and Metabonomics [frontiersin.org]
- 10. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome Combination Improvement Strategy Promotes Efficient Spinosyn Biosynthesis in Saccharopolyspora spinosa. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 14. Improvement of spinosad producing Saccharopolyspora spinosa by rational screening | Semantic Scholar [semanticscholar.org]
- 15. Genome-scale metabolic network reconstruction of Saccharopolyspora spinosa for Spinosad Production improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mhlw.go.jp [mhlw.go.jp]
- 20. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of spinosyn A and spinosyn D in animal‐derived products using multiwalled carbon nanotubes coupled with … [ouci.dntb.gov.ua]
Technical Support Center: Investigating Mechanisms of Insect Resistance to Spinosyn J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating insect resistance to Spinosyn J, a component of the insecticide spinetoram.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of insect resistance to this compound?
A1: The two primary mechanisms of resistance to spinosyns, including this compound, are:
-
Target-site resistance: This involves mutations in the insect's nicotinic acetylcholine receptor (nAChR), the target site for spinosyns. Specifically, alterations in the α6 subunit of the nAChR are most commonly associated with resistance. These mutations can reduce the binding affinity of this compound to the receptor, thereby diminishing its insecticidal effect.
-
Metabolic resistance: This mechanism involves the enhanced detoxification of this compound by metabolic enzymes before it can reach its target site. The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and esterases.[1][2]
Q2: My insect population is showing resistance to spinetoram (containing this compound). How can I determine the mechanism of resistance?
A2: To elucidate the resistance mechanism, a combination of bioassays, biochemical assays, and molecular techniques is recommended.
-
Synergist Bioassays: Conduct bioassays with and without synergists that inhibit specific metabolic enzymes. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. A significant increase in mortality in the presence of a synergist suggests the involvement of the corresponding enzyme family in resistance.
-
Biochemical Assays: Directly measure the activity of P450s and esterases in resistant and susceptible insect strains. Elevated enzyme activity in the resistant strain points to metabolic resistance.
-
Molecular Analysis: Sequence the nAChR α6 subunit gene in both resistant and susceptible individuals to identify any mutations that may confer target-site resistance.
Q3: Are there any other potential, less common mechanisms of resistance to this compound?
A3: While less common, other potential resistance mechanisms include:
-
Cuticular resistance: Alterations in the insect's cuticle composition or thickness could slow the penetration of this compound, allowing more time for metabolic detoxification.
-
Behavioral resistance: Insects may develop behaviors, such as avoidance of treated surfaces, that reduce their exposure to the insecticide.
Q4: I am not finding any mutations in the nAChR α6 subunit, and synergist bioassays are inconclusive. What else could be causing resistance?
A4: If the primary mechanisms are not readily apparent, consider the following possibilities:
-
Novel Target-Site Mutations: Mutations could be present in other nAChR subunits that contribute to the receptor's function and interaction with this compound.
-
Alternative Splicing: Changes in the alternative splicing of the nAChR α6 transcript could lead to a resistant receptor isoform.
-
Upregulation of Efflux Pumps: Increased activity of transporters like ATP-binding cassette (ABC) transporters could potentially pump the insecticide out of cells.
-
Polygenic Resistance: Resistance may be conferred by the combined effects of multiple genes, each with a small individual contribution, making it difficult to identify a single major resistance factor.
Troubleshooting Guides
Troubleshooting Insect Bioassays for this compound Resistance
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality in control group (>10%) | - Contaminated diet or water.- Unhealthy or stressed insect colony.- Improper handling of insects. | - Use fresh, uncontaminated diet and water.- Ensure insect rearing conditions are optimal.- Handle insects gently and minimize stress during the assay. |
| Inconsistent LC50/LD50 values between replicates | - Variation in insect age, weight, or developmental stage.- Inconsistent application of this compound.- Fluctuations in environmental conditions (temperature, humidity). | - Use a synchronized population of insects of the same age and developmental stage.- Calibrate application equipment and ensure consistent dosing.- Maintain stable and recorded environmental conditions throughout the experiment. |
| Low mortality in resistant strain even at high concentrations | - Extremely high level of resistance.- Degradation of this compound stock solution.- Incorrect preparation of insecticide dilutions. | - Confirm the resistance level with a known susceptible strain.- Prepare fresh this compound stock solutions and dilutions for each experiment.- Verify calculations and dilution series. |
| No clear dose-response relationship | - Insect population is not homogenous (mixture of susceptible and resistant individuals).- Sub-lethal effects are being observed instead of mortality. | - Rear insects for several generations under controlled conditions to obtain a more homogenous population.- Clearly define the criteria for mortality and observe for an appropriate duration. |
Troubleshooting Metabolic Enzyme Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low enzyme activity in all samples | - Incorrect buffer pH or composition.- Degraded substrate or cofactors.- Enzyme degradation due to improper sample handling. | - Verify and adjust the pH of all buffers.- Use fresh, properly stored substrates and cofactors.- Keep samples on ice during preparation and store at -80°C for long-term storage. |
| High background noise or non-linear reaction rates | - Presence of endogenous inhibitors in the insect homogenate.- Substrate concentration is too high, leading to substrate inhibition.- Spectrophotometer/fluorometer settings are not optimal. | - Optimize the amount of insect tissue used in the assay.- Perform a substrate concentration curve to determine the optimal concentration.- Ensure the correct wavelength and other instrument settings are used. |
| No significant difference between susceptible and resistant strains | - The specific enzyme activity being measured is not the primary mechanism of resistance.- Insufficient statistical power (sample size is too small).- High individual variation within strains. | - Investigate other enzyme families or target-site resistance.- Increase the number of biological replicates.- Pool samples from multiple individuals to reduce the effect of individual variation. |
Troubleshooting nAChR α6 Gene Sequencing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No PCR product or weak amplification | - Poor DNA quality.- PCR inhibitors present in the DNA extract.- Non-optimal PCR conditions (annealing temperature, extension time).- Degraded primers. | - Use a DNA extraction kit optimized for insects and assess DNA quality and quantity.- Dilute the DNA template to reduce the concentration of inhibitors.- Perform a temperature gradient PCR to find the optimal annealing temperature.- Order fresh primers. |
| Multiple PCR bands | - Non-specific primer binding.- Contamination with DNA from another species. | - Increase the annealing temperature.- Redesign primers to be more specific to the target region.- Use filter tips and maintain a clean workspace to prevent contamination. |
| Poor quality sequencing data (high background noise, weak signal) | - Low concentration or poor quality of the PCR product.- Presence of unincorporated primers and dNTPs.- Issues with the sequencing reaction itself. | - Purify the PCR product using a commercial kit.- Quantify the purified PCR product and use the recommended amount for sequencing.- Consult with the sequencing facility for troubleshooting. |
| Difficulty aligning sequences or identifying mutations | - High genetic variability within the insect population.- Presence of introns within the amplified region.- Sequencing errors. | - Sequence multiple individuals from both susceptible and resistant populations.- If amplifying from genomic DNA, be aware of intron-exon boundaries. Consider amplifying from cDNA.- Manually inspect chromatograms to confirm putative mutations. |
Data Presentation
Table 1: this compound (Spinetoram) Resistance Ratios in Various Insect Species
| Insect Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Tuta absoluta | Susceptible (Pelotas) | 0.047 | - | [2] |
| Tuta absoluta | Resistant (Sumaré) | 0.308 | 6.5 | [2] |
| Spodoptera frugiperda | Susceptible (SUS) | 0.63 | - | [3] |
| Spodoptera frugiperda | Resistant (SPT-R) | 1170.96 | 1844 | [3] |
| Helicoverpa armigera | 96S (Cry1Ac-susceptible) | 0.84 (72h) | - | [4] |
| Helicoverpa armigera | 96-1Ac (Cry1Ac-resistant) | 0.39 (72h) | 0.5 (Negative cross-resistance) | [4] |
| Trogoderma granarium | Lab-TG (Susceptible) | 0.3 | - | [5] |
| Trogoderma granarium | HBD-TG (Field Resistant) | 6.0 | 20.0 | [5] |
| Schistocerca gregaria | 1st Instar Nymph | 11.9 (3 days) | - | [6] |
| Schistocerca gregaria | 5th Instar Nymph | 37.5 (3 days) | - | [6] |
Table 2: Cross-Resistance Profile of a Spinetoram-Resistant Strain of Spodoptera frugiperda
| Insecticide | Strain | LC50 (μg/mL) | Resistance Ratio (RR) | Reference |
| Spinetoram | Susceptible (SUS) | 0.63 | - | [3] |
| Resistant (SPT-R) | 1170.96 | 1844 | [3] | |
| Spinosad | Susceptible (SUS) | 1.02 | - | [3] |
| Resistant (SPT-R) | 1220.13 | 1196 | [3] |
Experimental Protocols
Protocol for Determining this compound LC50 using a Diet Incorporation Bioassay
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of insect larvae.
Materials:
-
This compound technical grade
-
Acetone or other appropriate solvent
-
Artificial insect diet
-
Multi-well bioassay trays or Petri dishes
-
Third-instar larvae of the insect species of interest
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Prepare a series of at least five serial dilutions of the stock solution. A control with solvent only should also be prepared.
-
Diet Incorporation: Add a known volume of each dilution to a specific amount of molten artificial diet and mix thoroughly. Pour the treated diet into the wells of bioassay trays or Petri dishes and allow it to solidify.
-
Insect Infestation: Place one third-instar larva into each well or dish.
-
Incubation: Place the bioassay trays in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is above 20%, the assay should be repeated. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol for Cytochrome P450 Monooxygenase Activity Assay
Objective: To measure the activity of P450 enzymes in insect homogenates using a model substrate.
Materials:
-
7-ethoxycoumarin (7-EC)
-
NADPH
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Glycine buffer
-
Ethanol
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection
-
Homogenizer
-
Resistant and susceptible insect strains
Methodology:
-
Sample Preparation: Homogenize individual insects or pooled samples in ice-cold phosphate buffer. Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
-
Reaction Setup: In each well of a 96-well microplate, add the insect supernatant, phosphate buffer, and 7-EC solution.
-
Initiate Reaction: Start the reaction by adding NADPH to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of glycine buffer and ethanol).
-
Fluorescence Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) using a microplate reader (Excitation: ~390 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein. Compare the activity between resistant and susceptible strains.
Protocol for Sequencing the nAChR α6 Subunit Gene
Objective: To amplify and sequence the nAChR α6 subunit gene to identify potential resistance-conferring mutations.
Materials:
-
DNA extraction kit suitable for insects
-
Primers designed to amplify conserved regions of the insect nAChR α6 gene
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Methodology:
-
DNA Extraction: Extract genomic DNA from individual insects of both resistant and susceptible strains.
-
PCR Amplification:
-
Set up PCR reactions containing the extracted DNA, forward and reverse primers for the nAChR α6 gene, Taq polymerase, dNTPs, and PCR buffer.
-
Use the following general PCR conditions, which may need optimization:
-
Initial denaturation: 95°C for 3-5 minutes.
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize with a gradient PCR).
-
Extension: 72°C for 1-2 minutes (depending on the expected amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Verification of PCR Product: Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product and sequencing primers to a commercial sequencing facility.
-
Sequence Analysis:
-
Assemble and align the obtained sequences from resistant and susceptible individuals.
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant strain.
-
Mandatory Visualizations
Caption: Overview of this compound mode of action and mechanisms of resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Signaling pathway of this compound at the insect nAChR.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to spinetoram: inheritance and cross-resistance to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the lethal and sublethal effects by spinetoram on cotton bollworm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility and resistance profiles of field and laboratory strains of Trogoderma granarium Everts to pirimiphos-methyl, alpha-cypermethrin and spinetoram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
Technical Support Center: Troubleshooting Variability in Spinosyn J Bioassay Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in Spinosyn J bioassay results. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a component of the insecticide spinetoram.[1] Spinosyns are neurotoxic and act primarily by disrupting nicotinic acetylcholine receptors (nAChRs) in the insect nervous system at a site distinct from other insecticides.[2][3] This leads to the excitation of the insect nervous system, involuntary muscle contractions, tremors, and ultimately paralysis and death.[4] Spinosyns also have a secondary effect on GABA receptors.[3]
Q2: My bioassay results are highly variable between replicates. What are the common causes?
High intra-assay variability can stem from several factors:
-
Inconsistent Application: Uneven application of the this compound solution to the substrate (e.g., diet surface, filter paper) can lead to different doses being received by individual insects.
-
Biological Variation: There is natural variation in susceptibility to insecticides within any insect population.[5]
-
Operator Error: Minor differences in handling, timing, or measurement between replicates can introduce variability.
-
Environmental Gradients: Uneven temperature or humidity within the incubator or testing arena can affect insect metabolism and behavior.
Q3: I'm seeing significant differences in my results from one experiment to the next. What could be causing this inter-assay variability?
Inter-assay variability is often due to changes in experimental conditions or materials over time:
-
Insect Stock Health and Age: The age, developmental stage, and overall health of the insects can significantly impact their susceptibility.[6] Younger insects are often more susceptible.
-
Reagent Preparation and Storage: Improperly stored or prepared this compound stock solutions can degrade, leading to lower than expected potency. Spinosyns are susceptible to photodegradation and microbial degradation.[7]
-
Environmental Conditions: Fluctuations in ambient temperature and humidity between experiments can alter insect metabolic rates and their response to the insecticide.[8]
-
Diet and Rearing Conditions: Changes in the insect diet or rearing conditions can affect their general health and susceptibility to insecticides.
Q4: My control mortality is high (>10%). What should I do?
High control mortality can invalidate an experiment. Potential causes include:
-
Insect Health: The insects may be stressed, injured during handling, or suffering from a disease.
-
Contamination: The diet, water, or testing arenas may be contaminated with other toxic substances or pathogens.
-
Environmental Stress: Extreme temperatures or humidity can cause stress and mortality in control insects.
If control mortality is high, the experiment should be repeated with fresh insects and after carefully checking all materials and environmental conditions for potential issues.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy (High LC50 values)
If your bioassay is showing that this compound is less effective than anticipated, consider the following:
-
Verify this compound Concentration and Integrity:
-
Solution Preparation: Double-check all calculations used to prepare your stock and working solutions.
-
Compound Stability: Spinosyns can degrade, particularly when exposed to light.[7] Ensure that stock solutions are stored properly (in the dark, at the recommended temperature) and are not used past their expiration. The half-life of spinetoram on stored wheat is shorter at higher temperatures.[9]
-
Solvent Effects: Ensure the solvent used to dissolve this compound is not affecting the insects or the compound's stability.
-
-
Assess Insect Susceptibility:
-
Insect Strain: Different strains of the same insect species can have varying levels of susceptibility to insecticides.[10]
-
Resistance: Consider the possibility that your insect population has developed resistance to spinosyns, especially if they have been collected from the field.
-
-
Review Bioassay Protocol:
-
Exposure Time: Ensure the exposure duration is sufficient for the toxic effects to manifest. It can take up to two days for insects exposed to spinosad to die.[6]
-
Method of Application: Spinosyns are effective through both contact and ingestion.[2] The bioassay method should ensure adequate exposure through the intended route.
-
Issue 2: Inconsistent Dose-Response Curve
An erratic or non-sigmoid dose-response curve can be caused by:
-
Inaccurate Dilutions: Errors in the serial dilution of your this compound stock solution are a common cause of inconsistent dose-responses.
-
Solubility Issues: At higher concentrations, this compound may not be fully soluble in the assay medium, leading to a plateau or drop in efficacy. Spinosad has very low solubility in water but is readily soluble in organic solvents like methanol or acetone.[7]
-
Sub-optimal Dose Range: The selected dose range may be too narrow or not centered around the EC50, leading to a poor curve fit.
Data Presentation
Table 1: Comparative Efficacy of Spinetoram (containing this compound) and Spinosad against Stored Product Insects
| Insect Species | Insecticide | LC50 (mg/kg) (95% CI) |
| Sitophilus oryzae | Spinetoram | 2.50 (1.36 - 4.60) |
| Spinosad | 0.65 (0.38 - 0.98) | |
| Tribolium castaneum | Spinetoram | 15.82 (10.95 - 22.86) |
| Spinosad | 12.35 (9.02 - 16.91) |
Data adapted from a study on the combined activity of spinosyns.[11]
Table 2: Effect of Temperature on the Stability of Spinetoram and Spinosad on Stored Wheat
| Insecticide | Temperature (°C) | Half-life (days) |
| Spinetoram | 20 ± 1 | 69.32 |
| 30 ± 1 | 46.21 | |
| Spinosad | 20 ± 1 | 99.02 |
| 30 ± 1 | 49.51 |
Data from a study on the bioactivity and stability of spinetoram and spinosad on stored wheat.[9]
Table 3: Influence of Temperature and Humidity on Spinosad Efficacy against Sitophilus oryzae
| Spinosad Conc. (ppm) | Temperature (°C) | Relative Humidity (%) | Mortality after 7 days (%) |
| 0.01 | 20 | 55 | 24 |
| 0.01 | 30 | 55 | 94 |
| 0.01 | 20 | 75 | 15 |
| 0.01 | 30 | 75 | 87 |
Data extracted from a study on the influence of temperature and humidity on spinosad efficacy.[8]
Experimental Protocols
General Protocol for a Diet-Incorporation Bioassay
This protocol provides a general framework for assessing the toxicity of this compound to a target insect species. It should be optimized for the specific insect and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of technical grade this compound.
-
Dissolve the this compound in an appropriate solvent (e.g., acetone, methanol) to create a high-concentration stock solution.[12] Store this solution in a dark, airtight container at the recommended temperature (typically -20°C).
-
-
Preparation of Test Concentrations:
-
Perform a serial dilution of the stock solution with the same solvent to create a range of test concentrations. It is advisable to have at least 5-7 concentrations to generate a reliable dose-response curve.
-
-
Incorporation into Diet:
-
Prepare the artificial diet for the target insect species according to the standard protocol.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the insecticide, add a known volume of each this compound dilution to a specific volume of the diet. Ensure thorough mixing to achieve a homogenous distribution.
-
A control diet should be prepared by adding the same volume of solvent only.
-
Dispense the treated and control diets into the wells of a multi-well plate or other suitable containers. Allow the diet to solidify.
-
-
Insect Infestation:
-
Select healthy, uniform-sized insects of the desired developmental stage (e.g., third-instar larvae).
-
Carefully place one insect into each well of the diet plates.
-
Seal the plates with a breathable membrane to prevent escape while allowing for air exchange.
-
-
Incubation:
-
Place the bioassay plates in a controlled environment chamber with a specific temperature, humidity, and photoperiod suitable for the test insect.
-
-
Data Collection:
-
Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it does not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.
-
Mandatory Visualizations
Caption: this compound's mode of action on insect neurons.
Caption: A typical workflow for a this compound bioassay.
Caption: A decision tree for troubleshooting bioassay variability.
References
- 1. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Influence of Temperature and Humidity on the Efficacy of Spinosad Against Four Stored-Grain Beetle Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. zsp.com.pk [zsp.com.pk]
Technical Support Center: Improving the Stability and Shelf-Life of Spinosyn J Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability and extending the shelf-life of Spinosyn J formulations. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative stability data to inform your research and development efforts.
Troubleshooting Guides
This section addresses specific challenges you may encounter during the formulation and stability testing of this compound.
Issue 1: Rapid Loss of this compound Potency in a Liquid Formulation Stored Under Ambient Light
-
Possible Cause: Photodegradation is the primary degradation pathway for spinosyns when exposed to light, especially UV radiation.[1][2]
-
Troubleshooting Steps:
-
Confirm Photodegradation: Conduct a comparative study by exposing your formulation to a controlled light source (e.g., a Xenon arc lamp) while keeping a control sample in the dark at the same temperature.[3] Analyze the concentration of this compound at various time points using a stability-indicating HPLC method. A significantly faster decline in the light-exposed sample will confirm photodegradation.
-
Incorporate a UV Protectant:
-
Physical Blockers: Add UV-absorbing or scattering agents like carbon black or titanium dioxide to the formulation.
-
UV Absorbers: Introduce compatible organic UV absorbers.
-
Lignosulfonates: These polymers can act as a physical barrier to UV radiation and also function as dispersants in suspension concentrates.[1]
-
-
Optimize Packaging: Store the formulation in opaque or amber-colored containers to minimize light exposure.
-
Issue 2: Physical Instability of a this compound Suspension Concentrate (SC) Formulation (e.g., Sedimentation, Caking)
-
Possible Cause: Inadequate suspension components or improper particle size distribution can lead to physical instability.
-
Troubleshooting Steps:
-
Particle Size Analysis: Use techniques like laser diffraction to determine the particle size distribution of the suspended this compound. A wide distribution can lead to denser sediment that is difficult to redisperse. Aim for a narrow and optimized particle size, typically with a median of <5 µm, through milling.[3]
-
Optimize Wetting and Dispersing Agents: Ensure that the this compound particles are adequately wetted and dispersed in the aqueous phase. Experiment with different types and concentrations of wetting and dispersing agents. Patent literature suggests that a higher dispersant to active ingredient ratio (from 3:1 to 1:5) can improve stability in aqueous suspensions.[4]
-
Incorporate a Thickener/Anti-Settling Agent: Increase the viscosity of the continuous phase to slow down sedimentation. Xanthan gum is a commonly used thickener and can be effective at concentrations around 0.2% (w/w).[3][5]
-
Issue 3: Inconsistent this compound Concentration After Dilution of a Concentrated Formulation
-
Possible Cause: Poor homogeneity of the concentrate or inadequate redispersion upon dilution.
-
Troubleshooting Steps:
-
Improve Concentrate Homogeneity: Ensure thorough mixing during the formulation process. For suspension concentrates, proper milling is crucial.
-
Enhance Dispersibility: The choice and concentration of the dispersant are critical. An ammonium salt of a sulfonated naphthalene condensate has been shown to improve the homogeneity of spinosyn concentrations upon dilution.[4]
-
Follow a Standardized Dilution Protocol: Develop and adhere to a consistent procedure for diluting the concentrate, including the rate of addition and mixing method, to ensure reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for spinosyns, including this compound, are photodegradation (degradation by light), microbial action, and to a lesser extent, hydrolysis under basic conditions.[1][6] Photolysis is the most significant factor in the loss of potency for formulations exposed to sunlight.[1][2]
Q2: How does pH affect the stability of this compound in aqueous formulations?
A2: Spinosyns are generally stable in neutral to slightly acidic aqueous solutions (pH 5-7).[1][7] Hydrolysis can occur at a more significant rate under basic conditions (e.g., pH 9), although this is typically slower than photodegradation.[1][7] Therefore, maintaining a pH in the slightly acidic to neutral range is recommended for optimal stability.
Q3: What are some common excipients used to stabilize this compound formulations?
A3: Common excipients include:
-
UV Protectants: Lignosulfonates, carbon black, titanium dioxide.[3]
-
Wetting and Dispersing Agents: Surfactants are crucial for suspension concentrates and water-dispersible granules.[3]
-
Antifreeze Agents: Propylene glycol or ethylene glycol to prevent freezing during storage.[3]
-
Thickeners/Anti-settling Agents: Xanthan gum to increase viscosity and prevent settling.[3]
-
Biocides: To prevent microbial growth in the formulation during storage.[3]
Q4: What is a typical shelf-life for a well-formulated Spinosyn product?
A4: A stable spinosad formulation can have a shelf-life of three years under appropriate storage conditions.[7] Granular formulations of spinosad have been shown to retain approximately 70% of their original activity after 5 years of storage at room temperature.[8]
Data Presentation
Disclaimer: The following data is for spinosad (a mixture of spinosyn A and D) and is provided as a close approximation for the stability of this compound. Actual stability should be confirmed experimentally for this compound formulations.
Table 1: Half-life of Spinosad Under Various Environmental Conditions
| Condition | Half-life | Reference(s) |
| Aqueous Photolysis (Sunlight) | < 1 to 2 days | [1][6] |
| Leaf Surface Photolysis (Sunlight) | 1.6 to 16 days | [7] |
| Soil Photolysis (Sunlight) | 9 to 10 days | [7] |
| Aerobic Soil Metabolism (no light) | 9 to 17 days | [7] |
| Hydrolysis (pH 9, 25°C) | > 200 days | [7] |
| On Stored Wheat (20°C) | 99 days | [9][10] |
| On Stored Wheat (30°C) | 49.5 days | [9][10] |
Table 2: Example of a Suspension Concentrate (SC) Formulation for Spinosyns
| Component | Function | Concentration Range (% w/w) |
| This compound | Active Ingredient | 0.1 - 50 |
| Wetting Agent | Facilitate particle wetting | 1 - 5 |
| Dispersing Agent | Prevent particle agglomeration | 2 - 10 |
| Propylene Glycol | Antifreeze | 5 - 10 |
| Xanthan Gum | Thickener/Anti-settling Agent | 0.1 - 0.5 |
| UV Protectant (e.g., Lignosulfonate) | Photostabilizer | 2 - 8 |
| Biocide | Preservative | 0.1 - 0.3 |
| Water | Vehicle | q.s. to 100 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This is a critical step in developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 1 mL of the stock solution to 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours, then dissolve in the initial solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The target degradation is typically 10-20%.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products, impurities, and formulation excipients.
Chromatographic Conditions (Example):
-
Instrument: High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Detection Wavelength: 250 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 35°C.[1]
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the this compound peak from all potential degradation products and excipients.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Mandatory Visualizations
Caption: Key Degradation Pathways of this compound and the Goal of Formulation.
Caption: A typical experimental workflow for assessing the stability of this compound formulations.
Caption: A logical workflow for troubleshooting common stability issues in this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2001011964A1 - Ectoparasiticidal aqueous suspension formulations of spinosyns - Google Patents [patents.google.com]
- 6. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 8. Increased efficacy and extended shelf life of spinosad formulated in phagostimulant granules against Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcp.modares.ac.ir [jcp.modares.ac.ir]
addressing photodegradation of Spinosyn J in field applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photodegradation of Spinosyn J in field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a macrocyclic lactone, a fermentation product of the bacterium Saccharopolyspora spinosa.[1][2] It is a key component of the insecticide spinetoram, which is a semi-synthetic derivative of spinosyns J and L.[3][4] Spinetoram is known for its high efficacy against a broad spectrum of insect pests, including those in the orders Lepidoptera, Diptera, and Thysanoptera, making it valuable in agriculture.[3][5] Its mode of action is through the hyperexcitation of the insect nervous system.[2]
Q2: What is the primary cause of this compound degradation in the field? A2: The primary and most significant degradation pathway for spinosyns, including this compound, is photolysis—degradation caused by exposure to sunlight (UV radiation).[6][7][8] This intrinsic photolability can reduce the persistence and efficacy of the compound in field conditions.[6][9]
Q3: How rapidly does photodegradation occur? A3: The rate of photodegradation is highly dependent on environmental conditions. For spinosad, a closely related mixture of spinosyns A and D, the aqueous photolysis half-life in summer sunlight can be less than a day to two days.[10] On soil surfaces, the photolysis half-life is approximately 9-10 days.[11] Spinetoram, which contains this compound, was specifically developed to have greater stability under ultraviolet light compared to earlier spinosyns.[1][3]
Q4: What are the major photolytic degradation products of spinosyns? A4: Studies on spinosad (Spinosyns A and D) show that photodegradation primarily involves N-demethylation and hydroxylation.[12] For instance, a major photoproduct of spinosyn A is spinosyn B, which is the N-demethylated form.[12][13] Degradation can also proceed through the loss of the forosamine sugar from the macrolide ring.[10][11] Similar pathways are expected for this compound.
Q5: What formulation strategies can enhance the photostability of this compound? A5: Key strategies focus on protecting the active ingredient from UV radiation. Common approaches include:
-
Incorporating UV Protectants: Adding UV-absorbing or scattering agents like carbon black, titanium dioxide, or natural polymers such as lignosulfonates into the formulation.[6][7]
-
Microencapsulation: Encapsulating this compound within a protective polymeric matrix (e.g., chitosan, lignosulfonate) can create a physical barrier against UV light and allow for a controlled release.[7][14]
-
Formulation Type: Using formulations like suspension concentrates (SC) or water-dispersible granules (WG) that can be optimized with photoprotective excipients.[6][7]
Troubleshooting Guide
Issue 1: Rapid loss of biological efficacy of a this compound formulation in field trials.
-
Possible Cause: Significant photodegradation of the active ingredient upon exposure to sunlight.
-
Troubleshooting Steps:
-
Confirm Photodegradation: Conduct a controlled laboratory photostability study. Expose the formulation to a UV light source (simulating sunlight) and compare the degradation rate of this compound against a control sample stored in the dark.
-
Analyze Samples: Use a stability-indicating HPLC method to quantify the concentration of this compound at various time points. A statistically significant decrease in the light-exposed sample confirms photodegradation.[7]
-
Reformulate with UV Protectants: If photodegradation is confirmed, incorporate a UV protectant into the formulation. Lignosulfonates are a good candidate as they act as both a UV absorber and a dispersant.[7]
-
Evaluate Microencapsulation: For a more robust solution, consider microencapsulating this compound. This can provide superior photoprotection and potentially extend the release profile.[14]
-
Issue 2: Inconsistent performance of a photoprotected this compound formulation.
-
Possible Cause: Incompatible formulation excipients or improper dispersion of the UV protectant, leading to uneven protection.
-
Troubleshooting Steps:
-
Check Excipient Compatibility: Ensure all formulation components (surfactants, wetting agents, etc.) are chemically compatible with this compound and the chosen UV protectant.
-
Analyze Particle Size: For suspension concentrates (SC) or water-dispersible granules (WG), analyze the particle size distribution of both the active ingredient and the solid UV protectant (if used). A narrow and uniform particle size distribution is crucial for stability and even coverage.[7]
-
Optimize Dispersing Agents: The formulation may require optimization of the wetting and dispersing agents to ensure the UV protectant forms a stable and uniform shield around the this compound particles upon application.[6]
-
Issue 3: Difficulty in quantifying this compound and its degradants from environmental samples.
-
Possible Cause: Low concentrations, complex matrices (soil, plant tissue), or interference from other compounds.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Develop a robust extraction protocol. For many matrices, an initial extraction with a solvent mixture like acetone/n-hexane is effective.[15]
-
Incorporate a Cleanup Step: Use solid-phase extraction (SPE) to remove interfering substances from the sample extract before analysis. This is crucial for achieving a clean chromatogram and accurate quantification.[16]
-
Utilize a Sensitive Analytical Method: Employ a highly sensitive and specific analytical method such as LC-MS (Liquid Chromatography-Mass Spectrometry) for quantification, as it can accurately measure low concentrations and help identify unknown degradation products.[15]
-
Data Presentation
Table 1: Photodegradation Half-Life of Spinosad (Spinosyn A+D) in Various Environmental Conditions.
(Data for spinosad is presented as a close proxy for this compound, as they share the same core structure and primary degradation pathway)
| Condition | Half-Life | Reference(s) |
| Aqueous Photolysis (Sunlight) | < 1 to 2 days | [7][10] |
| Stream Water (Sunlight) | 1.0 - 1.1 hours | [12] |
| Soil Surface Photolysis (Sunlight) | 9 - 10 days | [7][11] |
| Aerobic Soil Metabolism (Dark) | 9 - 17 days | [7] |
| Hydrolysis (pH 9, Dark) | > 200 days | [7] |
Table 2: Common Excipients for Developing Photostable Spinosyn Formulations.
| Excipient Type | Example(s) | Function | Reference(s) |
| UV Protectants | Lignosulfonates, Carbon Black, Titanium Dioxide | Absorb or scatter UV radiation, shielding the active ingredient. | [6][7] |
| Encapsulating Agents | Chitosan, Sodium Lignosulfonate | Form a protective physical barrier around the active ingredient. | [14] |
| Wetting/Dispersing Agents | Anionic/Non-ionic Surfactants | Ensure uniform suspension and dispersion of particles in SC and WG formulations. | [6] |
| Antifreeze Agents | Propylene Glycol, Ethylene Glycol | Prevent freezing of liquid formulations during storage. | [6] |
| Thickeners | Xanthan Gum | Increase viscosity to prevent settling of particles in liquid formulations. | [6] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is designed to rapidly assess the photostability of this compound and identify its primary photolytic degradants.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in a relevant solvent system (e.g., acetonitrile/water).
-
Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.
-
-
Stress Conditions:
-
Place the unwrapped sample in a photostability chamber equipped with a light source capable of emitting UV radiation (e.g., a xenon lamp simulating sunlight).
-
Place the dark control sample in the same chamber to maintain identical temperature conditions.
-
Expose the samples for a defined period (e.g., 24, 48, 72 hours), collecting aliquots at each time point.[7]
-
-
Sample Analysis:
-
Dilute the collected aliquots to an appropriate concentration for analysis.
-
Analyze all samples (including time zero and dark control) using a stability-indicating HPLC-UV or LC-MS method.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Compare the chromatograms of the light-exposed samples to the dark control to identify peaks corresponding to degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the photolytic degradants.
-
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% formic acid or acetic acid). The exact ratio should be optimized.
-
Injection Volume: 20 µL.[7]
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Extract this compound from the experimental matrix. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.[6]
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the prepared samples.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Calculate the concentration in the samples using the standard curve.
-
Mandatory Visualizations
Caption: Generalized photodegradation pathway of this compound.
Caption: Experimental workflow for a this compound photostability study.
Caption: Troubleshooting logic for addressing loss of this compound efficacy.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Review analyzes 25 years of studies on spinosyns - Cultivar Magazine [revistacultivar.com]
- 4. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the chemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of spinosyns in seawater, stream water and various aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosyn J Resistance Mitigation: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Spinosyn J resistance in pest populations.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The predominant mechanism of resistance to spinosyns, including this compound (a key component of spinetoram), is target-site insensitivity. This is most commonly caused by mutations in the nicotinic acetylcholine receptor (nAChR) α6 subunit gene.[1][2][3] A specific point mutation, G275E, has been frequently identified in spinosyn-resistant populations of various insect species.[4][5]
Q2: Are there other mechanisms of resistance to this compound?
A2: Yes, while target-site resistance is the most significant, metabolic resistance has also been reported.[1][2][6] This can involve enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases (P450s) and esterases.[1][6] However, in many cases of high-level spinosyn resistance, the role of metabolic detoxification appears to be minor compared to target-site mutations.[7] Reduced cuticular penetration and behavioral avoidance are also potential, though less commonly documented, resistance mechanisms.[8][9][10]
Q3: Is there cross-resistance between this compound and other insecticides?
A3: Cross-resistance is a significant concern within the spinosyn class of insecticides. Pest populations resistant to spinosad are often cross-resistant to spinetoram (which contains this compound).[2][11] However, due to their unique mode of action, spinosyns generally do not show cross-resistance to other major insecticide classes like pyrethroids, organophosphates, and neonicotinoids.[3][4][11] This makes them valuable components in insecticide rotation programs.[4][12]
Q4: What are the typical resistance ratios observed for this compound?
A4: Resistance ratios (RR) can vary significantly depending on the pest species, selection pressure, and resistance mechanism. Laboratory-selected strains can exhibit extremely high resistance ratios, sometimes exceeding 1000-fold.[2] In field populations, resistance levels can range from low to high. For example, in Spodoptera frugiperda, a resistance ratio of 1844-fold to spinetoram has been reported.[2]
Quantitative Data on Spinosyn Resistance
| Pest Species | Insecticide | Resistance Ratio (RR) | Reference |
| Spodoptera frugiperda | Spinetoram | 1844-fold | [2] |
| Spodoptera frugiperda | Spinosad (cross-resistance) | 1196-fold | [2] |
| Drosophila melanogaster (lab-selected) | Spinetoram | >190-fold | [7] |
| Culex quinquefasciatus (lab-selected) | Spinosad | 2,845-2,907-fold (LC50) | [11] |
| Culex quinquefasciatus (lab-selected) | Spinetoram (cross-resistance) | Various levels | [11] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments on this compound resistance.
Issue 1: Inconsistent results in insecticide bioassays.
-
Possible Cause: Variation in insect age, health, or genetic background.
-
Solution: Use a standardized, susceptible laboratory strain as a control in all experiments. Ensure that all insects used in a bioassay are of the same developmental stage and have been reared under identical conditions.
-
Possible Cause: Improper preparation of insecticide solutions or application.
-
Solution: Prepare fresh serial dilutions of this compound for each bioassay. Ensure uniform application of the insecticide to the substrate (e.g., leaf discs, vials) and allow for complete drying before introducing the insects.
-
Possible Cause: Sub-optimal environmental conditions during the bioassay.
-
Solution: Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect metabolism and behavior.
Issue 2: No significant increase in mortality in synergist assays.
-
Possible Cause: The primary resistance mechanism is not metabolic.
-
Solution: If synergists like piperonyl butoxide (PBO) do not significantly increase the toxicity of this compound, it is likely that the resistance is due to target-site insensitivity.[7] In this case, molecular assays to detect mutations in the nAChR α6 subunit are recommended.
-
Possible Cause: Incorrect concentration of the synergist.
-
Solution: Use a concentration of the synergist that is high enough to inhibit the target enzymes but does not cause mortality on its own. A pre-experimental dose-response assay for the synergist alone should be conducted.
Issue 3: Difficulty in detecting the G275E mutation in the nAChR α6 subunit.
-
Possible Cause: Poor quality or low quantity of DNA.
-
Solution: Use a reliable DNA extraction method to obtain high-quality genomic DNA. Quantify the DNA and use the appropriate amount for your molecular assay (e.g., qPCR, KASP).
-
Possible Cause: Sub-optimal primer and probe design or PCR conditions.
-
Solution: Ensure that primers and probes for your qPCR or KASP assay are designed to specifically target the G275E mutation and have been validated. Optimize the annealing temperature and other PCR parameters for your specific equipment and reagents.
Experimental Protocols
1. Spinetoram Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth) Larvae
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) Method No: 018.[13]
-
Materials:
-
Technical grade spinetoram
-
Acetone (or another suitable solvent)
-
Distilled water
-
Triton X-100 (or equivalent wetting agent)
-
Fresh, untreated cabbage or rapeseed leaves[13]
-
Petri dishes or other suitable containers
-
Fine paintbrush
-
Second or third instar P. xylostella larvae
-
-
Procedure:
-
Prepare a stock solution of spinetoram in the chosen solvent.
-
Create a series of six to eight serial dilutions of spinetoram in distilled water containing a wetting agent (e.g., 0.01% Triton X-100).
-
Prepare a control solution containing only distilled water and the wetting agent.
-
Individually dip cabbage leaf discs (approximately 5-6 cm in diameter) into each test solution for 10 seconds with gentle agitation.[13][14]
-
Place the treated leaf discs on paper towels to air dry for 1-2 hours.[14]
-
Once dry, place each leaf disc into a petri dish.
-
Using a fine paintbrush, transfer 10-15 larvae onto each leaf disc.[13]
-
Seal the petri dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality after 48 or 72 hours. Larvae that are unable to move in a coordinated manner when prodded with a fine brush are considered dead.[14]
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the data using probit analysis to determine the LC50 (lethal concentration for 50% of the population).
-
Workflow for Leaf-Dip Bioassay
Caption: Workflow for a leaf-dip bioassay to determine Spinetoram susceptibility.
2. Synergist Bioassay with Piperonyl Butoxide (PBO)
This protocol is designed to investigate the role of P450-mediated metabolic resistance.
-
Materials:
-
Spinetoram
-
Piperonyl Butoxide (PBO)
-
Acetone
-
Appropriate bioassay setup for the target pest (e.g., leaf-dip for larvae, treated vials for adults)
-
-
Procedure:
-
Determine the sub-lethal concentration of PBO that does not cause significant mortality to the pest population. This is typically done through a preliminary dose-response bioassay with PBO alone.
-
Prepare two sets of spinetoram serial dilutions.
-
To one set of dilutions, add the predetermined sub-lethal concentration of PBO. The other set will not contain PBO.
-
Conduct the appropriate bioassay (e.g., leaf-dip as described above) with both sets of solutions.
-
Assess mortality after the specified exposure time.
-
Calculate the LC50 for spinetoram alone and for spinetoram with PBO.
-
The Synergism Ratio (SR) is calculated as: SR = LC50 of spinetoram alone / LC50 of spinetoram + PBO
-
An SR value significantly greater than 1 suggests the involvement of P450-mediated detoxification in resistance.
-
3. Molecular Diagnosis of the G275E Mutation using KASP Genotyping
Kompetitive Allele Specific PCR (KASP) is a high-throughput method for SNP genotyping.[4][5]
-
Materials:
-
Genomic DNA extracted from individual insects
-
KASP Master Mix
-
KASP Assay Mix (containing two allele-specific forward primers and one common reverse primer designed to flank the G275E mutation)
-
qPCR instrument capable of reading FAM and HEX/VIC fluorescence
-
-
Procedure:
-
Design and order the KASP Assay Mix for the G275E mutation in the nAChR α6 subunit gene.
-
Prepare the KASP reaction mix by combining the KASP Master Mix and the KASP Assay Mix according to the manufacturer's instructions.[15]
-
Dispense the genomic DNA samples into a 96- or 384-well PCR plate. Include no-template controls (NTCs) and known homozygous susceptible, homozygous resistant, and heterozygous controls.[15][16]
-
Add the KASP reaction mix to each well.
-
Seal the plate and run the thermal cycling program as recommended by the KASP provider.[15] The program typically involves an initial denaturation step followed by a series of touchdown PCR cycles and then a final set of cycling and a plate read.
-
After the run, read the fluorescence in both the FAM and HEX/VIC channels.
-
Analyze the data using the instrument's software to generate a cluster plot. The plot will separate the samples into three clusters: homozygous susceptible, homozygous resistant, and heterozygous.[17]
-
KASP Genotyping Workflow
Caption: Workflow for KASP genotyping of the G275E mutation.
Resistance Management Strategies
Effective resistance management is crucial to prolong the efficacy of this compound. The following strategies are recommended:
-
Insecticide Rotation: This is a cornerstone of resistance management.[12] Avoid the repeated and exclusive use of spinosyns. Rotate this compound with insecticides from different IRAC Mode of Action groups.[4][18] An example of a rotation program could involve using a spinosyn (IRAC Group 5), followed by a diamide (IRAC Group 28), and then a pyrethroid (IRAC Group 3A).[19]
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods to reduce reliance on insecticides. This includes:
-
Biological control: Utilize natural enemies of the target pest.
-
Cultural control: Implement practices such as crop rotation, sanitation, and the use of resistant plant varieties.
-
Monitoring: Regularly scout for pests to determine if insecticide applications are economically justified.
-
-
Adherence to Label Recommendations: Always use insecticides, including this compound, at the recommended label rates and application timings. Under-dosing can lead to the survival of moderately resistant individuals and accelerate resistance development.
-
Avoid Tank Mixing with Incompatible Products: While tank mixing can be a useful tool, ensure that the products are compatible and that the mixture does not antagonize the efficacy of this compound.
This compound Mode of Action and Resistance
Caption: Target-site resistance to this compound in insects.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to spinetoram: inheritance and cross-resistance to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KASP genotyping and semi-quantitation of G275E mutation in the α6 subunit of Thrips palmi nAChR gene conferring spinetoram resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing Frequency of G275E Mutation in the Nicotinic Acetylcholine Receptor α6 Subunit Conferring Spinetoram Resistance in Invading Populations of Western Flower Thrips in China [mdpi.com]
- 6. Transcriptome and Metabolome Analysis Reveals the Importance of Amino-Acid Metabolism in Spodoptera Frugiperda Exposed to Spinetoram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection and characterization of spinetoram resistance in field collected Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Avoidance - Will Physiological Insecticide Resistance Level of Insect Strains Affect Their Oviposition and Movement Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. Cross resistances in spinosad-resistant Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lgpress.clemson.edu [lgpress.clemson.edu]
- 13. irac-online.org [irac-online.org]
- 14. irac-online.org [irac-online.org]
- 15. sheffield.ac.uk [sheffield.ac.uk]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 19. Item - Examples of insecticide resistance management strategies. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Enhancing the Cost-Effectiveness of Spinosyn J Synthesis
Welcome to the technical support center for Spinosyn J synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the cost-effectiveness of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cost drivers in this compound synthesis?
A1: The primary cost drivers in this compound synthesis are typically associated with low fermentation titers, complex downstream processing, and the cost of fermentation media. Low yields necessitate larger-scale operations to produce a given amount of product, increasing capital and operational expenditures. Purification of this compound from a complex fermentation broth can also be a significant cost contributor.
Q2: What are the most effective general strategies to improve the yield of this compound and reduce costs?
A2: Several strategies have proven effective in enhancing this compound production and improving cost-effectiveness. These include:
-
Metabolic Engineering: Modifying the host organism's metabolic pathways to increase the precursor supply for Spinosyn synthesis.[1][2][3]
-
Random Mutagenesis and Ribosome Engineering: Introducing random mutations and engineering ribosomes in the host strain to select for higher-producing variants.[4]
-
Fermentation Process Optimization: Systematically optimizing fermentation conditions such as medium composition, temperature, pH, and aeration.[5][6][7]
-
Overexpression of Biosynthetic Gene Clusters: Increasing the expression of the genes directly responsible for Spinosyn biosynthesis.[6]
Q3: Can heterologous expression be a cost-effective strategy for this compound production?
A3: Heterologous expression of the spinosyn gene cluster in organisms like Streptomyces has been explored. While it offers the potential for production in hosts that are easier to cultivate and genetically manipulate, the yields from these systems have generally been lower than in the native producer, Saccharopolyspora spinosa.[6][8][9] Therefore, significant optimization is required to make it a cost-effective alternative.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Titer in Fermentation
Possible Causes:
-
Suboptimal fermentation medium composition.
-
Inadequate aeration and oxygen supply.
-
Non-ideal pH or temperature during fermentation.
-
Genetic instability of the production strain.
-
Contamination of the culture.
Troubleshooting Steps:
-
Verify Strain Integrity:
-
Perform a fresh inoculation from a validated cryostock.
-
Confirm the genetic stability of the high-yield strain.
-
-
Optimize Fermentation Medium:
-
Protocol: Conduct a systematic optimization of carbon and nitrogen sources. For example, test different concentrations of glucose, cottonseed meal, and yeast extract.[2][3] Response surface methodology can be employed for multi-variable optimization.[6][7]
-
Example: A study on butenyl-spinosyn production found that optimizing inoculum concentration to 10% significantly increased yield, as higher concentrations led to insufficient dissolved oxygen.[2]
-
-
Control Fermentation Parameters:
-
Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation run. The optimal temperature for S. spinosa fermentation is typically around 28°C.[1]
-
Ensure adequate agitation to maintain aeration.
-
-
Check for Contamination:
-
Examine culture samples under a microscope for any foreign microorganisms.
-
Plate samples on non-selective media to detect contaminants.
-
Issue 2: Difficulty in Downstream Purification and Low Recovery
Possible Causes:
-
Complex fermentation broth matrix.
-
Co-extraction of impurities with similar physicochemical properties to this compound.
-
Degradation of this compound during extraction and purification.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
Protocol: Test different organic solvents for extraction from the fermentation broth. A common method involves extraction with ethanol followed by ultrasonication.[1]
-
Adjust the pH of the broth prior to extraction to enhance the partitioning of this compound into the organic phase.
-
-
Refine Chromatographic Separation:
-
Protocol: Develop a robust High-Performance Liquid Chromatography (HPLC) method for purification. Key parameters to optimize include the stationary phase, mobile phase composition, and gradient profile.
-
Example HPLC Conditions for Analysis: A typical analytical HPLC method for spinosyns uses a C18 column with a mobile phase of methanol, acetonitrile, and water at a detection wavelength of 250 nm.[10]
-
-
Assess Product Stability:
-
Protocol: Conduct forced degradation studies to understand the stability of this compound under acidic, basic, oxidative, and photolytic conditions.[10] This will help in identifying and mitigating conditions that lead to product loss during purification.
-
Data Presentation
Table 1: Comparison of Strategies to Enhance Spinosyn Production Yield
| Strategy | Host Organism | Key Modification/Condition | Yield Improvement | Reference |
| Random Mutagenesis & Ribosome Engineering | Saccharopolyspora pogona | Combined ARTP/UV mutagenesis and ribosome engineering | ~4-fold increase in butenyl-spinosyn titer (to 130 mg/L) | [4] |
| Metabolic Engineering | Saccharopolyspora spinosa | CRISPRi-mediated repression of genes in primary metabolism | 19–55% boost in spinosyn titers | [1] |
| Gene Cluster Overexpression | Saccharopolyspora spinosa | Overexpression of the complete 74-kb spinosyn gene cluster | 124% increase in spinosad yield (from 309 mg/L to 693 mg/L) | [6] |
| Fermentation Medium Optimization | Saccharopolyspora spinosa | Response surface methodology to optimize cottonseed meal, glucose, and soybean oil | Further increased spinosad production to 920 mg/L | [6] |
| Metabolic Engineering & Medium Optimization | Saccharopolyspora pogona | Combinatorial overexpression of sp1322 and sp6746 and medium optimization | Butenyl-spinosyn production reached 298.5 mg/L | [2][3] |
Experimental Protocols
Protocol 1: Fermentation of Saccharopolyspora spinosa for Spinosyn Production
1. Seed Culture Preparation: a. Inoculate a loopful of S. spinosa from a solid culture into a 250 mL flask containing 30 mL of seed medium (e.g., glucose 5 g/L, beef extract 1 g/L, yeast extract 5 g/L, tryptone 5 g/L, MgSO₄ 2 g/L, pH 7.4).[1] b. Incubate for 3 days at 28°C with constant shaking at 220 rpm.[1]
2. Fermentation: a. Transfer the seed culture (e.g., 10% v/v) into a 250 mL flask containing 30 mL of fermentation medium (e.g., glucose 6 g/L, yeast extract 6 g/L, corn steep powder 10 g/L, cake powder 15 g/L, cottonseed meal 10 g/L, FeSO₄ 0.05 g/L, soybean oil 6 g/L, CaCO₃ 5 g/L, pH 7.4).[1] b. Incubate the culture at 28°C with shaking at 220 rpm for 10 days.[1]
3. Sample Analysis: a. Withdraw a 200 µL aliquot of the fermentation broth. b. Extract with 800 µL of ethanol, followed by 30 minutes of ultrasonication at room temperature.[1] c. Centrifuge the sample and analyze the supernatant by HPLC to determine the this compound concentration.
Visualizations
Caption: Experimental workflow for this compound production and troubleshooting.
Caption: Simplified metabolic pathway for this compound biosynthesis and optimization points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]
- 3. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insight for improving butenyl-spinosyn production through combined ARTP/UV mutagenesis and ribosome engineering in Saccharopolyspora pogona - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the heterologous production of spinosad in Streptomyces albus J1074 by regulating biosynthesis of its polyketide skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
dealing with impurities in Spinosyn J extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the extraction and purification of Spinosyn J.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound extraction and purification?
A1: Impurities in this compound preparations can originate from several sources throughout the production and purification process. These include:
-
Fermentation-Related Impurities: The fermentation broth of Saccharopolyspora spinosa is a complex mixture. Besides this compound, other structurally similar spinosyns are often co-produced.[1][2] Common related spinosyns include Spinosyn L, Spinosyn H, and Spinosyn G.[3][4] Additionally, residual components from the fermentation medium, such as inorganic salts, carbohydrates, and proteinaceous materials, can be carried over into the initial extract.[1]
-
Degradation Products: Spinosyns are susceptible to degradation under certain conditions. The primary degradation pathways are photodegradation (breakdown by light) and microbial action.[5] Hydrolysis can also occur, particularly under acidic or strongly basic conditions, potentially leading to the cleavage of the forosamine sugar moiety.[6]
-
Solvent and Reagent-Related Impurities: The solvents and reagents used during extraction and purification can introduce contaminants if not of sufficient purity.
Q2: What is a typical purity for technical grade this compound?
Q3: Which analytical techniques are most suitable for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for routine purity assessment and quantification of this compound.[7] For more detailed impurity profiling and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its higher sensitivity and ability to provide molecular weight information.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and purification.
Low Yield During Extraction
Problem: The yield of crude this compound after solvent extraction is significantly lower than expected.
| Possible Cause | Recommended Solution(s) |
| Incomplete Precipitation | Ensure the pH of the fermentation broth is adjusted to >8.0 (typically 8.5-9.5) to facilitate the precipitation of spinosyns.[9] |
| Insufficient Solvent Extraction | Use an appropriate solvent such as methanol or a mixture of acetone and n-hexane.[9][10] Ensure thorough mixing and a sufficient volume of solvent to effectively extract the spinosyns from the biomass. |
| Degradation During Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures. Perform the extraction promptly after harvesting the fermentation broth. |
Poor Resolution in Preparative HPLC
Problem: Co-elution or poor separation of this compound from other related spinosyns (e.g., Spinosyn L) during preparative HPLC.
| Possible Cause | Recommended Solution(s) |
| Suboptimal Mobile Phase | Modify the mobile phase composition to improve selectivity. For reverse-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Introducing a different organic modifier can alter selectivity.[10][11] |
| Inappropriate Stationary Phase | If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[10] |
| Gradient Elution Not Optimized | A shallower gradient around the elution time of the spinosyns of interest can enhance resolution between closely eluting compounds.[12] |
| Column Overload | Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample load or use a larger-diameter preparative column.[12] |
Presence of Unexpected Peaks in the Final Product
Problem: The purified this compound shows unexpected peaks in the analytical chromatogram.
| Possible Cause | Recommended Solution(s) |
| On-Column Degradation | The stationary phase or mobile phase conditions may be causing degradation of this compound. Ensure the mobile phase pH is within a stable range for spinosyns (ideally pH 5-7).[6] |
| Sample Degradation Prior to Injection | Protect samples from light at all stages of handling and analysis by using amber vials or foil wrapping.[6] If samples are stored, ensure they are kept at a low temperature (e.g., -20°C).[6] |
| Contamination from the HPLC System | Flush the HPLC system thoroughly to remove any residual compounds from previous analyses. Ensure the mobile phase is freshly prepared with high-purity solvents.[12] |
Experimental Protocols
General Extraction Protocol for Spinosyns
This protocol outlines a general procedure for the extraction of spinosyns from a fermentation broth.
-
pH Adjustment: Adjust the pH of the fermentation broth to >8.0 (typically 8.5-9.5) with an alkaline solution (e.g., 2M NaOH) to precipitate the spinosyns.[9]
-
Solid-Liquid Separation: Separate the biomass and precipitated spinosyns from the liquid portion of the broth via filtration or centrifugation.
-
Solvent Extraction: The resulting filter cake or pellet is then extracted with a suitable organic solvent, such as methanol or a mixture of acetone and n-hexane.[9][10] This step should be repeated to ensure efficient extraction.
-
Concentration: The solvent extracts are combined and concentrated under reduced pressure to yield the crude spinosyn extract.
Preparative HPLC for this compound Purification
This is a representative protocol for the purification of this compound using preparative HPLC. The exact conditions may need to be optimized for your specific crude extract and HPLC system.
-
Column: A C18 reverse-phase preparative column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate, is a typical mobile phase system.[7]
-
Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it to elute the spinosyns. A shallow gradient will improve the resolution of closely related compounds.
-
Detection: Monitor the elution profile using a UV detector at approximately 250 nm.[7]
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A troubleshooting decision tree for poor resolution in preparative HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 131929-67-4 | Simson Pharma Limited [simsonpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Optimizing Spinosyn J Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Spinosyn J to target insects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a macrocyclic lactone insecticide produced by the bacterium Saccharopolyspora spinosa.[1][2] It is a component of spinetoram, a second-generation spinosyn insecticide.[3][4] this compound acts on the insect's nervous system by targeting nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation, paralysis, and eventual death of the insect.[1][5] It may also have secondary effects on GABA receptors.[6] This unique mode of action means there is a lower chance of cross-resistance with other insecticide classes.[1]
Q2: What are the primary challenges in formulating this compound?
The main challenge in formulating this compound, like other spinosyns, is its susceptibility to degradation by sunlight (photolysis).[7][8] This instability can significantly reduce its persistence and effectiveness in field and laboratory settings. Due to its low water solubility, it is often formulated as a suspension concentrate (SC), wettable powder (WP), or water-dispersible granule (WG).[7]
Q3: How can the stability of this compound formulations be improved?
To enhance the stability of this compound formulations, particularly against photodegradation, the following strategies can be employed:
-
UV Protectants: Incorporating UV-absorbing compounds into the formulation can shield this compound from degradation.
-
Microencapsulation: Encapsulating this compound in a protective matrix, such as polymers like chitosan or PLGA, can provide a physical barrier against UV radiation and allow for a controlled release of the active ingredient.[7]
-
pH Optimization: Maintaining a slightly acidic to neutral pH (5-7) in aqueous formulations can help minimize hydrolytic degradation.[7][9]
Q4: What are the target insects for this compound?
This compound is effective against a broad spectrum of insect pests, primarily from the orders:
-
Lepidoptera (e.g., moths and butterflies)
-
Diptera (e.g., flies)
-
Thysanoptera (e.g., thrips)
-
Coleoptera (e.g., beetles)
-
Orthoptera (e.g., grasshoppers)
Troubleshooting Guides
Issue 1: Low Insect Mortality in Bioassays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound is susceptible to photodegradation. Prepare fresh solutions for each experiment and store stock solutions in the dark at a low temperature (e.g., -18°C).[5] |
| Insufficient Bioavailability | The formulation may not be effectively penetrating the insect cuticle or being absorbed after ingestion. Consider adding a suitable adjuvant to the formulation to enhance penetration.[2] For ingestion assays, ensure the formulation is palatable to the target insect. |
| Incorrect Insect Life Stage | The susceptibility of insects to insecticides can vary with their life stage.[1] Ensure you are targeting the most susceptible life stage as indicated in the literature for your target species. |
| Sub-lethal Dosage | The concentration of this compound may be too low. Perform a dose-response study to determine the appropriate LC50 for your target insect and experimental conditions. |
| Insect Resistance | The insect population may have developed resistance to spinosyns.[10] Use a known susceptible strain as a control to verify the efficacy of your formulation. |
| Improper Application | Uneven application of the formulation can lead to inconsistent results. Ensure uniform coverage in topical application or dietary incorporation. |
| Environmental Conditions | Temperature and humidity can affect insect metabolism and the stability of the compound. Maintain consistent and optimal environmental conditions throughout the bioassay. |
Issue 2: Formulation Instability (e.g., precipitation, phase separation)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has low water solubility. If preparing an aqueous suspension, ensure adequate milling to achieve a small and uniform particle size (<5 µm).[7] Use appropriate wetting and dispersing agents. |
| Incorrect pH | The pH of the formulation can affect the stability of this compound. Adjust the pH to a range of 5-7 to minimize hydrolysis.[7][9] |
| Incompatible Adjuvants | The selected adjuvants may not be compatible with the this compound formulation. Conduct compatibility tests before preparing the final formulation. |
| Improper Storage | Store formulations in opaque, airtight containers to protect from light and air.[7] For long-term storage, follow the recommended temperature guidelines. |
Data Presentation
Table 1: Stability of Spinosad (Spinosyn A & D) under Different Conditions
Data for Spinosad is presented here as a close proxy for this compound due to their structural similarity and shared degradation pathways. Half-life can vary based on specific experimental conditions.
| Condition | Half-life | Primary Degradation Pathway |
| Aqueous Photolysis (Sunlight) | < 1 day | Photodegradation[11][12] |
| Leaf Surface Photolysis | 1.6 to 16 days | Photodegradation[11] |
| Soil Photolysis | 9-10 days | Photodegradation[11] |
| Aerobic Soil Metabolism (dark) | 9-17 days | Microbial Degradation[11] |
| Hydrolysis (pH 5-7) | Stable | -[9][11] |
| Hydrolysis (pH 9) | > 200 days | Hydrolysis[9][11] |
Table 2: Comparative Efficacy of a Nano-dispersion vs. Conventional Formulation of Emamectin Benzoate against S. littoralis
This table illustrates the potential for increased efficacy with nano-formulations, a strategy applicable to this compound. Data is for a different insecticide but demonstrates the principle.
| Formulation | LC50 (mg/L) after 24h | LC50 (mg/L) after 48h |
| Conventional Emamectin Benzoate | 0.85 | 0.36 |
| Nano-dispersion Emamectin Benzoate | 0.17 | 0.07 |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension Concentrate (SC) (10% w/w)
Materials:
-
This compound technical powder
-
Deionized water
-
Propylene glycol (antifreeze)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
UV protectant (optional)
-
Xanthan gum (2% solution, thickener)
-
Biocide
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water, propylene glycol, wetting agent, and dispersing agent. Stir until all components are fully dissolved.
-
Add Solid Components: While stirring, slowly add the this compound technical powder and optional UV protectant to the aqueous phase to form a slurry.
-
Milling: Transfer the slurry to a bead mill. Mill the suspension until a median particle size of <5 µm is achieved. Monitor particle size using a laser diffraction analyzer.
-
Final Formulation: Transfer the milled suspension to a mixing vessel. While gently stirring, add the xanthan gum solution and the biocide. Continue mixing until the formulation is homogeneous.
-
Quality Control: Measure the final pH, viscosity, and specific gravity. Store in an airtight, opaque container.[7]
Protocol 2: Insecticidal Bioassay using a Leaf-Dip Method
Materials:
-
This compound formulation
-
Target insect (e.g., 3rd instar larvae of Plutella xylostella)
-
Cabbage leaves
-
0.01% Triton X-100 aqueous solution (surfactant)
-
Petri dishes
Procedure:
-
Prepare Dosing Solutions: Prepare a stock solution of the this compound formulation. Create a series of dilutions to different concentrations using the 0.01% Triton X-100 solution.
-
Leaf Treatment: Dip cabbage leaves into each dosing solution for 10 seconds. Allow the leaves to air dry completely.
-
Insect Exposure: Place one treated leaf into each Petri dish. Introduce a known number of insects (e.g., 20 larvae) into each dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Record the number of dead insects after a set time period (e.g., 48 hours).[3]
Protocol 3: Preparation of this compound-loaded PLGA-Chitosan Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chitosan
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Acetic acid (1% w/v)
Procedure:
-
Prepare Oil Phase: Dissolve a specified amount of PLGA in DCM.
-
Prepare Internal Aqueous Phase: Dissolve this compound in the 1% PVA solution.
-
Primary Emulsion: Add the internal aqueous phase to the oil phase and sonicate to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA and chitosan solution (dissolved in acetic acid and pH adjusted) and sonicate to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the nanoparticles for long-term storage.[4][13]
Protocol 4: Quantification of this compound in Insect Tissue using LC-MS/MS
Materials:
-
Insect tissue sample
-
Acetonitrile
-
Water
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Extraction: Homogenize the insect tissue in an acetonitrile/water solution.
-
Cleanup: Use dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA), C18, and graphitized carbon black (GCB) to remove interfering matrix components.[14]
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Quantification: Create a matrix-matched calibration curve using a this compound standard to quantify the concentration in the sample.[14][15]
Mandatory Visualizations
Caption: Signaling pathway of this compound's insecticidal action.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjuvants – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of PLGA-chitosan based nanocarriers for enhancing antibacterial effect of ciprofloxacin in root canal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Chitosan Surface-Modified PLGA Nanoparticles Loaded with Cranberry Powder Extract as a Potential Oral Delivery Platform for Targeting Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Spinosyn J versus Spinosyns A and D
An Objective Guide for Researchers in Drug Development and Crop Protection
The spinosyns, a class of insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, represent a significant advancement in pest management due to their novel mode of action and favorable environmental profile.[1][2][3] The first-generation product, Spinosad, is a mixture of Spinosyn A (the major component) and Spinosyn D.[4][5] Subsequent research has led to the development of a second-generation, semi-synthetic derivative called Spinetoram, which is composed of Spinosyn J and Spinosyn L.[6][7] This guide provides a detailed comparison of the efficacy of this compound (as a key component of Spinetoram) against Spinosyns A and D (the key components of Spinosad), supported by experimental data and methodologies.
Comparative Efficacy: Quantitative Data
Spinetoram (containing this compound) is often reported to be more potent, faster-acting, and longer-lasting than Spinosad (containing Spinosyns A and D) against a broad range of insect pests.[4][7][8] However, the relative toxicity can be species-dependent. The following tables summarize the comparative efficacy using the median lethal concentration (LC50), a standard measure of toxicity. A lower LC50 value indicates higher toxicity.
Table 1: Comparative Toxicity (LC50) of Spinetoram and Spinosad Against Various Insect Pests
| Insect Species | Spinetoram (this compound & L) LC50 | Spinosad (Spinosyn A & D) LC50 | Host | Notes |
| Helicoverpa armigera (Cotton Bollworm) | 0.11 µg a.i./cm² | 0.17 µg a.i./cm² | Tomato | Spinetoram exhibited higher acute toxicity.[9] |
| Helicoverpa zea (Corn Earworm) | 0.08 µg a.i./cm² | 0.17 µg a.i./cm² | - | Spinetoram was significantly more toxic.[9] |
| Rhyzopertha dominica (Lesser Grain Borer) | 5.80 mg/kg | 1.24 mg/kg | Stored Wheat | Spinosad was significantly more toxic in this study at 30°C.[8] |
| Sitophilus oryzae (Rice Weevil) | 2.50 mg/kg | 0.65 mg/kg | Stored Wheat | Spinosad was more toxic in this study after 7 days of treatment.[10] |
| Spodoptera frugiperda (Fall Armyworm) | 0.63 µg/mL (Susceptible Strain) | - | - | A Spinetoram-resistant strain showed cross-resistance to Spinosad.[11] |
| Frankliniella occidentalis (Western Flower Thrips) | - | - | Greenhouse Vegetables | High levels of resistance to both Spinosad and Spinetoram have been reported.[12] |
Note: Efficacy can be influenced by factors such as temperature, insect life stage, and the development of resistance.[8][13]
Mechanism of Action
Both Spinosad and Spinetoram share a unique mechanism of action, which contributes to their effectiveness and low cross-resistance with other insecticide classes.[6] They primarily act as allosteric modulators of insect nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[5][14] This binding leads to the prolonged opening of ion channels, causing hyperexcitation of the insect's nervous system, followed by involuntary muscle contractions, paralysis, and eventual death.[3][5] Additionally, they have secondary effects on GABA (γ-aminobutyric acid) receptors.[3] The structural differences between this compound and Spinosyns A/D likely account for the observed variations in potency and binding affinity to the target receptors.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Spinosad - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to spinetoram: inheritance and cross-resistance to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. News - What is the different between Spinetoram and Spinosad ? Which effectiveness is better ? [tangagri.com]
- 14. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the insecticidal activity of Spinosyn J against specific pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal activity of Spinosyn J against key agricultural pests, alongside alternative insecticides. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
This compound, a key component of the insecticide spinetoram, demonstrates significant insecticidal activity against a range of economically important pests.[1] Its unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) at a site distinct from neonicotinoids, makes it a valuable tool in insecticide resistance management programs.[2][3] This guide presents a comparative analysis of this compound's efficacy, primarily through data on spinetoram, against pests such as the diamondback moth (Plutella xylostella) and the western flower thrips (Frankliniella occidentalis), benchmarked against common pyrethroid and neonicotinoid insecticides.
Comparative Efficacy of this compound (as a major component of Spinetoram)
The following tables summarize the lethal concentration (LC50) values of spinetoram and other insecticides against two major agricultural pests. Lower LC50 values indicate higher toxicity to the target pest.
Table 1: Comparative Insecticidal Activity against Plutella xylostella (Diamondback Moth)
| Insecticide Class | Active Ingredient | LC50 (mg a.i./L) | Pest Population/Strain | Reference |
| Spinosyn | Spinetoram (this compound & L) | 0.04 | Santa Cruz County | [4] |
| Spinosyn | Spinosad (Spinosyn A & D) | 0.343 | Laboratory Strain | [5] |
| Pyrethroid | Deltamethrin | 13 to 59-fold less effective than spinosad | Field Populations (Togo & Benin) | [6] |
| Organophosphate | Chlorpyrifos-ethyl | 5 to 15-fold less effective than spinosad | Field Populations (Togo & Benin) | [6] |
Table 2: Comparative Insecticidal Activity against Frankliniella occidentalis (Western Flower Thrips)
| Insecticide Class | Active Ingredient | LC50 (mg a.i./L) | Pest Population/Strain | Reference |
| Spinosyn | Spinetoram (this compound & L) | 0.04 | Santa Cruz County | [4] |
| Spinosyn | Spinosad (Spinosyn A & D) | 7.7 - 125 | Field Populations (Antalya, Turkey) | [7] |
| Neonicotinoid | Imidacloprid | Weakly active | Mexican Populations | [8] |
| Pyrethroid | α-cypermethrin | Less effective than spinosyns | Mexican Populations | [8] |
Experimental Protocols
The following are detailed methodologies for two standard insecticide bioassays used to generate the type of data presented above.
Leaf-Dip Bioassay Protocol (for chewing insects like Plutella xylostella)
This method is adapted from standardized protocols for determining insecticide efficacy against foliage-feeding insects.
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population (LC50) of a chewing insect.
Materials:
-
Technical grade insecticide (e.g., this compound)
-
Acetone (solvent)
-
Triton X-100 or similar surfactant (0.01% solution)
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes
-
Filter paper
-
Third-instar larvae of the target insect
-
Beakers, graduated cylinders, and pipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the insecticide by dissolving a known weight in acetone.
-
Create a series of five to seven serial dilutions from the stock solution using distilled water containing 0.01% Triton X-100. The concentrations should be chosen to produce a range of mortality from approximately 10% to 90%.
-
A control solution of distilled water with 0.01% Triton X-100 should also be prepared.
-
-
Treatment of Leaves:
-
Excise fresh, untreated host plant leaves.
-
Individually dip each leaf into a test solution for 10 seconds with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Line the bottom of each petri dish with a piece of filter paper moistened with distilled water.
-
Place one treated leaf in each petri dish.
-
Introduce a known number of third-instar larvae (typically 10-20) into each dish using a fine brush or forceps.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Assessment:
-
Maintain the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Assess larval mortality after a set period, typically 48 or 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Topical Application Bioassay Protocol (for a wide range of insects)
This method directly applies a known dose of insecticide to individual insects, providing a precise measure of intrinsic toxicity.
Objective: To determine the dose of an insecticide that is lethal to 50% of a test population (LD50).
Materials:
-
Technical grade insecticide
-
Acetone or other suitable solvent
-
Micro-applicator or calibrated microsyringe
-
Insect handling apparatus (e.g., vacuum aspirator, CO2 anesthetization chamber)
-
Test insects of a uniform age and size
-
Holding cages or vials with a food source
-
Analytical balance
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the insecticide in the chosen solvent.
-
Create a series of serial dilutions to achieve a range of doses that will elicit varying levels of mortality.
-
-
Insect Preparation:
-
Anesthetize the insects using carbon dioxide or by chilling them.
-
Sort the insects to ensure uniformity in size and developmental stage.
-
-
Insecticide Application:
-
Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.
-
Treat a control group with the solvent only.
-
Each dose and the control should be replicated at least three times, with a sufficient number of insects per replicate (e.g., 20-30).
-
-
Post-Treatment Observation:
-
Place the treated insects in clean holding containers with access to food and water.
-
Maintain the containers in a controlled environment.
-
Record mortality at regular intervals, typically at 24, 48, and 72 hours post-treatment.
-
-
Data Analysis:
-
Calculate the dose applied to each insect based on the concentration of the solution and the volume applied.
-
Use probit analysis to determine the LD50 value and its confidence limits.
-
Mechanism of Action: Signaling Pathway
This compound, like other spinosyns, acts as a modulator of the insect's nicotinic acetylcholine receptors (nAChRs).[2] However, its binding site and mode of action are distinct from those of neonicotinoid insecticides.[9]
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to spinosad in the western flower thrips, Frankliniella occidentalis (Pergande), in greenhouses of south-eastern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. academicjournals.org [academicjournals.org]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bioone.org [bioone.org]
- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
A Toxicological Deep Dive: Spinosyn J and its Synthetic Insecticide Counterparts
For Immediate Release
Indianapolis, IN – December 14, 2025 – In the intricate landscape of pest management, the demand for effective and selective insecticides is ever-present. This guide provides a comprehensive toxicological comparison of Spinosyn J, a key component of the spinetoram insecticide, with prominent synthetic insecticide classes: pyrethroids, neonicotinoids, and organophosphates. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and toxicological profiles.
Spinosyns, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, represent a unique class of insecticides with a distinct mode of action. Spinetoram, a second-generation spinosyn, is a mixture of synthetically modified this compound and Spinosyn L.[1] This guide will utilize data for spinetoram to represent the toxicological properties of this compound-containing insecticides.
Executive Summary of Toxicological Data
The following tables summarize the acute toxicity of spinetoram and representative synthetic insecticides across various species. It is important to note that lower LD50 and LC50 values indicate higher toxicity.
Table 1: Comparative Acute Mammalian Toxicity
| Insecticide Class | Representative Compound | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) | Reference |
| Spinosyn | Spinetoram | Rat | >5000 | >5000 | >5.44 | [2][3] |
| Pyrethroid | Permethrin | Rat | 430 - 4000 | >2500 | >2.3 | |
| Neonicotinoid | Imidacloprid | Rat | 450 | >5000 | >5.3 (dust) | |
| Organophosphate | Chlorpyrifos | Rat | 135 - 163 | 2000 | 0.2 |
Table 2: Comparative Acute Toxicity to Non-Target Organisms
| Insecticide Class | Representative Compound | Organism | 96-hour LC50 (mg/L) | 48-hour EC50 (mg/L) | Contact LD50 (µ g/bee ) | Reference |
| Spinosyn | Spinetoram | Rainbow Trout | >10.0 | - | - | [1] |
| Daphnia magna | - | >11.0 | - | [1] | ||
| Honeybee | - | - | 0.024 | [1] | ||
| Pyrethroid | Cypermethrin | Rainbow Trout | 0.0028 | - | - | |
| Daphnia magna | - | 0.00042 | - | |||
| Honeybee | - | - | 0.024 | |||
| Neonicotinoid | Imidacloprid | Rainbow Trout | 211 | - | - | |
| Daphnia magna | - | 85 | - | |||
| Honeybee | - | - | 0.024 | |||
| Organophosphate | Chlorpyrifos | Rainbow Trout | 0.003 | - | - | |
| Daphnia magna | - | 0.00017 | - | |||
| Honeybee | - | - | 0.1 |
Table 3: Comparative Acute Toxicity to Target Pests (LC50)
| Insecticide Class | Representative Compound | Insect Species | LC50 (mg/kg) | Reference |
| Spinosyn | Spinetoram | Cotton Bollworm (Helicoverpa armigera) | 0.39 - 0.84 | [4] |
| Pyrethroid | Deltamethrin | Cotton Bollworm (Helicoverpa armigera) | 0.012 | |
| Neonicotinoid | Imidacloprid | Cotton Bollworm (Helicoverpa armigera) | 3.5 | |
| Organophosphate | Chlorpyrifos | Cotton Bollworm (Helicoverpa armigera) | 0.6 |
Mechanisms of Action: A Comparative Overview
The distinct toxicological profiles of these insecticide classes stem from their unique molecular targets within the insect nervous system.
Spinosyns (this compound)
Spinosyns act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). They bind to a site on the receptor distinct from the acetylcholine binding site, leading to prolonged activation of the nAChR. This causes hyperexcitation of the insect's nervous system, resulting in paralysis and death. Spinosyns also have a secondary mode of action as a γ-aminobutyric acid (GABA) neurotransmitter agonist.
Synthetic Insecticides
In contrast, synthetic insecticides target different components of the insect nervous system.
-
Pyrethroids act on voltage-gated sodium channels, forcing them to remain open and causing continuous nerve impulses. This leads to hyperexcitation, paralysis, and death.
-
Neonicotinoids are agonists of nAChRs, meaning they mimic acetylcholine and bind to its receptor, causing overstimulation of the neuron.
-
Organophosphates inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation.
References
Spinosyn J: A Comparative Analysis of Cross-Resistance with Other Insecticide Classes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Cross-Resistance Profile of Spinosyn J
This compound, a key component of the insecticide spinetoram, represents a significant tool in modern pest management strategies due to its unique mode of action. Understanding its cross-resistance profile with other major insecticide classes is paramount for developing sustainable resistance management programs and for the discovery of novel insecticidal compounds. This guide provides a comprehensive comparison of this compound's performance against insect strains resistant to other insecticide classes, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Spinosyns, including this compound, are classified as IRAC Group 5 insecticides and act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[1][2] This unique mechanism of action generally results in a low to negligible level of cross-resistance in insects that have developed resistance to other major insecticide classes such as pyrethroids, neonicotinoids, organophosphates, and carbamates. Experimental evidence consistently demonstrates that this compound and its parent compound, spinetoram, retain significant efficacy against insect populations that are resistant to these other insecticide groups. This makes spinosyns valuable rotation partners in integrated pest management (IPM) programs designed to mitigate the evolution of insecticide resistance.
Quantitative Cross-Resistance Data
The following tables summarize quantitative data from various studies, comparing the susceptibility of insecticide-resistant and susceptible insect strains to spinosyns (this compound/spinetoram or the closely related spinosad) and other insecticide classes. The Resistance Ratio (RR) is a critical metric, calculated as the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) of the resistant strain divided by that of the susceptible strain.
Table 1: Cross-Resistance between Spinosyns and Neonicotinoids
| Insect Species | Neonicotinoid-Resistant Strain | Neonicotinoid | Neonicotinoid RR₅₀ | Spinosyn | Spinosyn RR₅₀ | Reference |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Imidacloprid-Resistant | Imidacloprid | 309 | Spinosad | 8-10 | [3] |
| Musca domestica (House Fly) | Spinosad-Selected | Imidacloprid | - | Spinosad | 155 | [4] |
| Negative Cross-Resistance Observed |
Table 2: Cross-Resistance between Spinosyns and Pyrethroids
| Insect Species | Pyrethroid-Resistant Strain | Pyrethroid | Pyrethroid RR₅₀ | Spinosyn | Spinosyn RR₅₀ | Reference |
| Pectinophora gossypiella (Pink Bollworm) | Spinosad-Selected | Lambda-cyhalothrin | - | Spinosad | 62.5 | [5] |
| No Cross-Resistance Observed | ||||||
| Musca domestica (House Fly) | Spinosad-Selected | Deltamethrin | - | Spinosad | 155 | [4] |
| No Cross-Resistance Observed |
Table 3: Cross-Resistance between Spinosyns and Organophosphates
| Insect Species | Organophosphate-Resistant Strain | Organophosphate | Organophosphate RR₅₀ | Spinosyn | Spinosyn RR₅₀ | Reference |
| Pectinophora gossypiella (Pink Bollworm) | Spinosad-Selected | Chlorpyrifos | - | Spinosad | 62.5 | [5] |
| No Cross-Resistance Observed | ||||||
| Bactrocera dorsalis (Oriental Fruit Fly) | Naled-Resistant | Naled | - | Spinosad | Some | [6] |
| Malathion-Resistant | Malathion | - | Spinosad | Some | [6] |
Table 4: Cross-Resistance within the Spinosyn Class
| Insect Species | Spinosyn-Resistant Strain | Spinosyn 1 | Spinosyn 1 RR₅₀ | Spinosyn 2 | Spinosyn 2 RR₅₀ | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Spinetoram-Resistant (SPT-R) | Spinetoram | 1844 | Spinosad | 1196 | [4] |
| Culex quinquefasciatus | Spinosad-Resistant | Spinosad | 2845-2907 | Spinetoram | Various levels | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance data tables. These protocols provide a framework for conducting similar resistance monitoring and comparative efficacy studies.
Diet Incorporation Bioassay for Spodoptera frugiperda
This method is adapted from studies on lepidopteran resistance to spinosyns.[4][8]
-
Insect Strains: A susceptible laboratory strain (SUS) and a spinetoram-resistant field-collected strain (SPT-R) of Spodoptera frugiperda are used. Insects are reared on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 14:10 h L:D photoperiod).
-
Insecticide Solutions: Technical grade spinetoram and spinosad are dissolved in acetone to create stock solutions. A series of dilutions are prepared using distilled water containing a surfactant (e.g., 0.1% Triton X-100).
-
Diet Preparation: An artificial diet is prepared and allowed to cool to approximately 40°C. The insecticide solutions are then incorporated into the diet at various concentrations. A control diet is prepared with the solvent and surfactant only.
-
Bioassay Procedure:
-
The treated diet is dispensed into the wells of 128-well bioassay trays.
-
One neonate larva (<24 h old) is placed in each well.
-
The trays are sealed and incubated under the same conditions as rearing.
-
-
Data Collection and Analysis: Larval mortality is assessed after 7 days. The LC₅₀ values and their 95% confidence intervals are calculated using probit analysis. The resistance ratio (RR₅₀) is determined by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
Topical Application Bioassay for Leptinotarsa decemlineata
This protocol is based on methodologies used to assess neonicotinoid and spinosad resistance in the Colorado potato beetle.[3][9]
-
Insect Strains: A susceptible laboratory strain and an imidacloprid-resistant field-collected strain of Leptinotarsa decemlineata are used. Adults are maintained on potato foliage under controlled conditions.
-
Insecticide Solutions: Technical grade imidacloprid and spinosad are dissolved in acetone to prepare a range of concentrations.
-
Bioassay Procedure:
-
Adult beetles of a uniform age and weight are selected.
-
Using a microapplicator, a precise volume (e.g., 1 µL) of the insecticide solution is applied to the dorsal thorax of each beetle.
-
Control beetles are treated with acetone only.
-
Treated beetles are placed in petri dishes with fresh potato leaves and held under controlled conditions.
-
-
Data Collection and Analysis: Mortality is recorded at 24, 48, and 72 hours post-treatment. The LD₅₀ values and their 95% confidence intervals are calculated using probit analysis. The resistance ratio (RR₅₀) is calculated by dividing the LD₅₀ of the resistant strain by the LD₅₀ of the susceptible strain.
Feeding Bioassay for Musca domestica
This method is adapted from studies on spinosad resistance in house flies.[4]
-
Insect Strains: A susceptible laboratory strain (e.g., WHO-SRS) and a spinosad-selected resistant strain of Musca domestica are used. Flies are reared under standard laboratory conditions.
-
Insecticide Preparation: Spinosad is mixed with sugar at various concentrations.
-
Bioassay Procedure:
-
Adult female flies (3-5 days old) are used.
-
The spinosad-sugar mixture is provided to the flies in a suitable container.
-
A control group is provided with untreated sugar.
-
Flies are held under controlled conditions with access to water.
-
-
Data Collection and Analysis: Mortality is assessed after 48 or 72 hours. The LC₅₀ values and their 95% confidence intervals are determined using probit analysis. The resistance ratio (RR₅₀) is calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
Signaling Pathways and Mechanisms of Action
The lack of significant cross-resistance between this compound and other insecticide classes is rooted in their distinct molecular targets and modes of action.
Spinosyns (IRAC Group 5)
Spinosyns act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). They bind to a unique site on the α6 subunit of the receptor, which is different from the binding site of acetylcholine and neonicotinoids. This binding potentiates the action of acetylcholine, leading to prolonged opening of the ion channel, hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
Neonicotinoids (IRAC Group 4A)
Neonicotinoids are agonists of the nAChR, meaning they mimic the action of acetylcholine. They bind to the same site as acetylcholine (the orthosteric site), causing the ion channel to open and leading to hyperexcitation of the nervous system.
Pyrethroids (IRAC Group 3A)
Pyrethroids target voltage-gated sodium channels in the nerve cell membrane. They bind to the open state of the channel, preventing its closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitation, and ultimately paralysis.
Organophosphates and Carbamates (IRAC Group 1)
These insecticides inhibit the enzyme acetylcholinesterase (AChE) in the synaptic cleft. AChE is responsible for breaking down acetylcholine. By inhibiting AChE, these insecticides cause an accumulation of acetylcholine, leading to continuous stimulation of nAChRs, hyperexcitation, and paralysis.
Mechanisms of Insecticide Resistance and Implications for Cross-Resistance
Two primary mechanisms of insecticide resistance are target-site modification and metabolic resistance.
Target-Site Resistance
This occurs when a mutation in the gene encoding the target protein (e.g., nAChR, voltage-gated sodium channel, AChE) reduces the binding affinity of the insecticide. Because this compound binds to a different site on the nAChR than neonicotinoids, a mutation conferring resistance to neonicotinoids is unlikely to affect the binding of this compound, thus preventing target-site-mediated cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance and cross-resistance to neonicotinoid insecticides and spinosad in the Colorado potato beetle, Leptinotarsa decemlineata (Say) (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to spinetoram: inheritance and cross-resistance to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross resistances in spinosad-resistant Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cotton.org [cotton.org]
- 9. par.nsf.gov [par.nsf.gov]
evaluating the environmental impact of Spinosyn J compared to neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the environmental impact of Spinosyn J and neonicotinoid insecticides. The information presented is based on available scientific data and is intended to assist researchers and professionals in making informed decisions regarding pesticide selection and development. As specific environmental impact data for this compound is limited, data for the closely related and well-studied spinosad (a mixture of Spinosyn A and Spinosyn D) is used as a proxy throughout this guide.
Executive Summary
Both this compound, a member of the spinosyn class of insecticides, and neonicotinoids are effective pest control agents. However, their environmental profiles differ significantly. Spinosyns, derived from a soil bacterium, generally exhibit a more favorable environmental profile, characterized by lower persistence in soil and water and a more targeted mode of action. Neonicotinoids, a class of synthetic insecticides, have come under scrutiny for their systemic nature, high persistence, and broad-spectrum toxicity, which has been linked to adverse effects on non-target organisms, particularly pollinators.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data on the environmental fate and toxicity of spinosad (as a proxy for this compound) and common neonicotinoids.
Table 1: Environmental Persistence
| Parameter | Spinosad | Imidacloprid (Neonicotinoid) | Thiamethoxam (Neonicotinoid) | Clothianidin (Neonicotinoid) |
| Soil Half-Life (DT50) | 9 - 17 days (aerobic)[1] | 28 - 1250 days[2] | 7 - 353 days[2] | 148 - 6931 days[2] |
| Aqueous Photolysis Half-Life | < 1 - 2 days (in summer sunlight)[3][4] | 1.2 hours (under direct photolysis)[2] | Subject to photodegradation[2] | < 1 day (reported in laboratory studies)[5] |
Table 2: Toxicity to Non-Target Organisms
| Organism | Endpoint | Spinosad | Imidacloprid (Neonicotinoid) | Thiamethoxam (Neonicotinoid) | Clothianidin (Neonicotinoid) |
| Honey Bee (Apis mellifera) | Acute Oral LD50 | 0.059 µ g/bee | 0.0037 - 0.0409 µ g/bee [6] | 0.005 µ g/bee | 0.004 µ g/bee |
| Acute Contact LD50 | 0.146 µ g/bee | 0.024 - 0.081 µ g/bee | 0.024 µ g/bee | 0.044 µ g/bee | |
| Daphnia magna (Aquatic Invertebrate) | 48-hour EC50 | 14 mg/L | 85 mg/L | >100 mg/L | 119 mg/L |
| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | 10.7 mg/kg soil | 7.9 mg/kg soil | 1.5 mg/kg soil[6] |
| Bobwhite Quail (Avian) | Acute Oral LD50 | >2000 mg/kg | 152 mg/kg | 576 mg/kg | >2000 mg/kg |
| Rainbow Trout (Fish) | 96-hour LC50 | 5.1 mg/L | 211 mg/L | >100 mg/L | >105 mg/L |
LD50 (Lethal Dose 50): The dose that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration that causes a specific effect in 50% of the test population. LC50 (Lethal Concentration 50): The concentration in water that is lethal to 50% of the test population. DT50 (Dissipation Time 50): The time it takes for 50% of the substance to dissipate.
Experimental Protocols
The environmental impact data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and substances.
Honey Bee Acute Toxicity Tests (OECD 213 & 214)
-
Objective: To determine the acute oral and contact toxicity of a substance to adult worker honey bees.
-
Methodology:
-
Test Organisms: Young, healthy adult worker honey bees (Apis mellifera) from queen-right colonies.
-
Oral Toxicity (OECD 213): Bees are individually fed a single dose of the test substance dissolved in a sucrose solution. A control group receives only the sucrose solution.
-
Contact Toxicity (OECD 214): A precise droplet of the test substance in a suitable solvent is applied to the dorsal thorax of each bee. A control group is treated with the solvent only.
-
Observation: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after exposure. The test can be extended to 96 hours if significant mortality occurs between 24 and 48 hours.[7][8][9][10]
-
Endpoint: The LD50 (median lethal dose) is calculated.
-
Daphnia sp. Acute Immobilisation Test (OECD 202)
-
Objective: To determine the acute toxicity of a substance to a freshwater invertebrate, Daphnia magna.
-
Methodology:
-
Test Organisms: Young daphnids (<24 hours old).
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours. A control group is maintained in untreated water.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.[11][12][13][14][15]
-
Endpoint: The EC50 (median effective concentration) for immobilization is calculated.
-
Earthworm Reproduction Test (OECD 222)
-
Objective: To assess the effects of a substance on the reproduction and mortality of the earthworm Eisenia fetida.
-
Methodology:
-
Test System: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.
-
Exposure: A range of concentrations is tested, along with a control group in untreated soil. The exposure duration is typically 8 weeks.
-
Observation: Adult mortality and changes in body weight are assessed after 4 weeks. The number of offspring (cocoons and juveniles) is counted at the end of the 8-week period.[16][17][18][19][20]
-
Endpoints: The LC50 for adult mortality and the EC50 for reproductive output are determined.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307)
-
Objective: To determine the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.
-
Methodology:
-
Test System: Soil samples are treated with the radiolabeled test substance and incubated in the dark under controlled temperature and moisture conditions.
-
Aerobic Conditions: The soil is incubated with a continuous supply of air.
-
Anaerobic Conditions: After an initial aerobic phase, the soil is flooded and purged with an inert gas to create anaerobic conditions.
-
Analysis: At various time points, soil samples are analyzed to determine the concentration of the parent substance and its transformation products. Evolved CO2 is trapped to measure mineralization.[21][22][23][24][25]
-
Endpoint: The DT50 (time for 50% dissipation) of the parent compound and the identification of major metabolites are determined.
-
Phototransformation of Chemicals in Water (OECD 316)
-
Objective: To determine the rate of degradation of a chemical in water due to direct photolysis.
-
Methodology:
-
Test System: A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight.
-
Exposure: The solution is irradiated for a defined period, and samples are taken at various time intervals. Dark controls are run in parallel to account for non-photolytic degradation.
-
Analysis: The concentration of the test substance is measured in each sample.[26][27][28][29][30]
-
Endpoint: The photolytic half-life (DT50) is calculated.
-
Mandatory Visualization
Signaling Pathways
Both spinosyns and neonicotinoids target the insect's nervous system, specifically the nicotinic acetylcholine receptors (nAChRs), but through different mechanisms.
Caption: Modes of action of Neonicotinoids and this compound on insect nAChRs.
Neonicotinoids act as agonists at the orthosteric binding site of nAChRs, the same site where the natural neurotransmitter acetylcholine binds. This leads to the continuous opening of the ion channel, resulting in hyperexcitation, paralysis, and death of the insect.
Spinosyns, on the other hand, are allosteric modulators of nAChRs. They bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding event also leads to prolonged opening of the ion channel, causing a similar cascade of hyperexcitation and ultimately, insect mortality.
Experimental Workflow: Environmental Impact Assessment
The following diagram illustrates a typical workflow for assessing the environmental impact of a new pesticide.
Caption: A generalized workflow for pesticide environmental impact assessment.
Conclusion
Based on the available data, spinosyns (represented by spinosad) generally demonstrate a more favorable environmental profile compared to neonicotinoids. Their lower persistence in soil and rapid degradation in water reduce the potential for long-term environmental contamination. While spinosad is toxic to bees upon direct contact, this risk is significantly mitigated once the spray has dried.[31] In contrast, the systemic nature of neonicotinoids leads to their presence in pollen and nectar, posing a continuous threat to pollinators. Furthermore, the high persistence of some neonicotinoids in soil and their potential to leach into waterways raise concerns about their long-term impact on a wide range of non-target organisms.
It is crucial for researchers and drug development professionals to consider these environmental impact factors when developing and selecting pest control strategies. While this compound is expected to share the general environmental characteristics of the spinosyn class, further research specifically on this compound is warranted to confirm its environmental profile.
References
- 1. geneticliteracyproject.org [geneticliteracyproject.org]
- 2. mdpi.com [mdpi.com]
- 3. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. content.fera.co.uk [content.fera.co.uk]
- 8. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. testinglab.com [testinglab.com]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. eurofins.it [eurofins.it]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 21. oecd.org [oecd.org]
- 22. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 29. shop.fera.co.uk [shop.fera.co.uk]
- 30. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 31. Spinosad toxicity to pollinators and associated risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Spinosyn J Residue Analysis: A Comparative Guide to HPLC-UV and LC-MS/MS Methods
For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, the accurate quantification of Spinosyn J, a key component of the insecticide Spinetoram, is of paramount importance. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the residue analysis of this compound. The information presented is supported by published experimental data to assist in selecting the most appropriate method for specific research needs.
This comparison will delve into the performance characteristics of each method, offering a clear overview of their respective strengths and limitations in the context of this compound analysis. Key validation parameters, including linearity, accuracy (recovery), precision (repeatability), and sensitivity (Limit of Quantitation), are summarized to provide a quantitative basis for comparison.
Method Performance at a Glance: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for this compound residue analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity. While HPLC-UV offers a simpler and more accessible approach, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for detecting trace-level residues in complex matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.99[1] | ≥0.99[2] |
| Accuracy (Recovery) | >97%[3][4] | >85%[2] |
| Precision (RSD) | <12.3%[3][4] | <15% |
| Limit of Quantitation (LOQ) | 0.04 mg/kg (for total Spinetoram)[3][4] | 7.5 ng/g (for this compound)[2] |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Moderate | High |
In-Depth Look: Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful implementation. The following sections outline the key steps involved in sample preparation and analysis for each technique.
Sample Preparation: The QuEChERS Method
A widely adopted and efficient sample preparation technique for both methods is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach effectively extracts and cleans up pesticide residues from various sample matrices.
The general workflow for the QuEChERS method involves an extraction step with an organic solvent, followed by a partitioning step using salts to separate the analyte of interest into the organic layer. A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, removing interfering matrix components.
Below is a diagram illustrating the logical workflow of the QuEChERS sample preparation method.
HPLC-UV Method Protocol
This method is suitable for the simultaneous determination of Spinetoram (this compound and Spinosyn L) residues in matrices like tomatoes.[3][4]
-
Sample Extraction:
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile and shake vigorously.
-
-
Partitioning:
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 250 nm.
-
LC-MS/MS Method Protocol
This highly sensitive and selective method is ideal for the determination of this compound and Spinosyn L in various agricultural commodities.[2]
-
Sample Extraction:
-
To a 10 g homogenized sample, add 10 mL of acetonitrile.
-
Homogenize for 2-3 minutes.
-
-
Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously and centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex and centrifuge.
-
-
Final Preparation:
-
The final extract is diluted with an appropriate solvent and filtered before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water with an additive like ammonium acetate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and Spinosyn L.
-
Experimental Workflow Visualization
The following diagram illustrates the overarching experimental workflow from sample collection to data analysis for both HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the residue analysis of this compound. The HPLC-UV method provides a cost-effective and straightforward approach with acceptable performance for routine monitoring where high sensitivity is not the primary concern.[3][4] However, for research and regulatory applications requiring the detection of trace-level residues in complex matrices, the superior sensitivity and selectivity of the LC-MS/MS method make it the gold standard.[2] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on their analytical needs and available resources.
References
- 1. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 2. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of spinetoram residues in tomato by high performance liquid chromatography combined with QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Spinosyn J and Spinetoram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Spinosyn J and its derivative, spinetoram. The information presented is collated from publicly available experimental data to assist researchers and professionals in drug development in understanding the performance of these two compounds.
Introduction to this compound and Spinetoram
Spinosyns are a class of insecticides derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa. They are valued for their high efficacy against a broad spectrum of insect pests and their favorable environmental profile.[1] this compound is a naturally occurring component of the spinosyn complex.[2] Spinetoram is a second-generation, semi-synthetic insecticide derived from this compound and Spinosyn L.[2][3] The commercial formulation of spinetoram is a mixture of two active ingredients: spinetoram-J and spinetoram-L, typically in an approximate 3:1 ratio.[3][4] Spinetoram is reported to be more potent, faster-acting, and longer-lasting than its predecessor, spinosad.[5]
Mode of Action
Both this compound and spinetoram share a unique mode of action, targeting the insect's nervous system. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation of the receptors.[3] This leads to involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.[6] Spinosyns may also have effects on GABA receptors.[1] This distinct mechanism of action makes them effective against pests that have developed resistance to other classes of insecticides.
Figure 1: Simplified signaling pathway of Spinosyn insecticides.
Comparative Efficacy Data
While direct, comprehensive comparative studies between purified this compound and the spinetoram mixture are limited in the public domain, available data allows for an inferential comparison. One study noted that semi-synthetically produced spinetoram J exhibited "excellent insecticidal activity against Plutella xylostella, which was similar to spinetoram".[2]
The following tables summarize reported efficacy data for spinetoram against various insect pests. Data for purified this compound is sparse; however, where available, it is included for comparison.
Table 1: Lethal Concentration (LC50) of Spinetoram against Plutella xylostella
| Pest Species | Insecticide | LC50 | Exposure Time | Bioassay Method | Reference |
| Plutella xylostella (3rd instar larvae) | Spinetoram | 0.788% | 24 hours | Leaf-dip | [7] |
| Plutella xylostella (3rd instar larvae) | Spinetoram | 0.0478% | 48 hours | Leaf-dip | [7] |
| Plutella xylostella (3rd instar larvae) | Spinetoram | 0.331% | 72 hours | Leaf-dip | [7] |
| Plutella xylostella (Field Populations) | Spinetoram | 0.131 - 1.001 mg/L | Not Specified | Leaf-dip | [8][9] |
| Plutella xylostella | Spinetoram | 0.114 mg/L | 48 hours | Not Specified | [10] |
Table 2: Comparative Efficacy of Spinetoram and Spinosad
| Pest Species | Insecticides | LC50 | Exposure Time | Key Finding | Reference |
| Spodoptera littoralis | Spinetoram | 8.6 ppm | 72 hours | Spinetoram was ~5 times more toxic than spinosad. | [11] |
| Spodoptera littoralis | Spinosad | 43.1 ppm | 72 hours | [11] | |
| Musca domestica | Spinetoram | 13.11 µg/g | Not Specified | Spinetoram was about twice as toxic as spinosad in a susceptible strain. | [12] |
| Musca domestica | Spinosad | 25.22 µg/g | Not Specified | [12] |
Speed of Action and Residual Activity
Speed of Action:
Spinetoram is characterized by its rapid insecticidal action.[13] Studies on Plutella xylostella showed that larvae released onto cabbage leaves treated with spinetoram stopped moving within two hours.[13] Another study comparing spinetoram and spinosad against the western cherry fruit fly, Rhagoletis indifferens, found that spinetoram killed more female flies by day one than spinosad at all tested temperatures.[5]
Residual Activity:
The residual activity of spinetoram can vary depending on environmental conditions and the surface it is applied to. One study on brinjal (eggplant) indicated a short residual time, with efficacy against Leucinodes orbonalis decreasing to 58.1% after 7 days.[14] In contrast, a study on German cockroaches showed that at higher concentrations (75 and 100 mg/m²), spinetoram provided 100% mortality for up to 9 days on various surfaces.[15] In pear fruits, spinetoram residues were below the maximum residue limit (MRL) three days after application, with a half-life of 2.17 days.[16] In pepper and cabbage grown in a greenhouse, the half-lives were even shorter, at 1.95 and 1.29 days, respectively.[17]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining insecticide efficacy.
1. Leaf-Dip Bioassay for LC50 Determination against Plutella xylostella
This method is commonly used to determine the lethal concentration of an insecticide.
Figure 2: Workflow for a leaf-dip bioassay.
-
Insect Rearing: Plutella xylostella larvae are reared on insecticide-free cabbage leaves under controlled laboratory conditions (e.g., 25 ± 1°C, 70–90% RH, and a 16:8 hour light:dark photoperiod).[10]
-
Insecticide Solutions: Serial dilutions of the test insecticide (this compound or spinetoram) are prepared in distilled water, sometimes with a surfactant to ensure even leaf coverage.[7]
-
Leaf Treatment: Cabbage leaf discs of a standard size are dipped into the insecticide solutions for a short duration (e.g., 10-20 seconds) and then allowed to air dry.[7] Control discs are dipped in water or a water-surfactant solution.
-
Exposure: The dried, treated leaf discs are placed in individual petri dishes. A set number of third-instar larvae (e.g., 10-20) are introduced into each dish.[7]
-
Incubation and Assessment: The petri dishes are maintained under controlled conditions. Larval mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours).[7] Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. LC50 values and their 95% confidence intervals are then calculated using Probit analysis.[2]
2. Residual Activity Bioassay
This method assesses the persistence of an insecticide's toxicity over time.
-
Surface Treatment: The insecticide is applied to a surface, such as a leaf or an inert material (e.g., glass petri dish or concrete tile), at a known concentration.[15]
-
Aging of Residues: The treated surfaces are held under specific environmental conditions (e.g., temperature, humidity, light exposure) for various time intervals (e.g., 1, 3, 7, 10, 14 days).[14][15]
-
Insect Exposure: At each time interval, a new batch of test insects is exposed to the aged residues for a defined period.
-
Mortality Assessment: Mortality is recorded at the end of the exposure period.
-
Data Analysis: The decline in mortality over time is used to determine the residual efficacy and half-life (t½) of the insecticide.[17]
Conclusion
The available data suggests that spinetoram is a highly effective insecticide with a broader spectrum of activity and, in some cases, greater potency and faster action than its predecessor, spinosad. While direct quantitative comparisons with purified this compound are scarce, one study indicates that their insecticidal activities against P. xylostella are similar. Given that this compound is the major component of spinetoram, this is not unexpected. However, the contribution of Spinosyn L and the specific formulation of the commercial spinetoram product to its overall efficacy cannot be discounted without further research. For a definitive comparative analysis, head-to-head studies of purified this compound and the spinetoram mixture across a range of key insect pests and under standardized experimental conditions are required.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Baseline Susceptibility of Plutella xylostella (Lepidoptera: Plutellidae) to the Novel Insecticide Spinetoram in China [bioone.org]
- 9. Baseline Susceptibility of Plutella xylostella (Lepidoptera: Plutellidae) to the Novel Insecticide Spinetoram in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proquest.com [proquest.com]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. masujournal.org [masujournal.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. curresweb.com [curresweb.com]
Spinosyn J: A Comparative Analysis of its Selectivity for Target vs. Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Spinosyn J, a key component of the insecticide spinetoram, represents a significant advancement in pest management, offering a unique mode of action with a generally favorable environmental profile. This guide provides an objective comparison of this compound's (as part of spinetoram) performance against target pests versus its impact on non-target organisms, supported by experimental data.
Executive Summary
Spinosyns, a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, are recognized for their high efficacy against a broad spectrum of insect pests and their relative safety to many non-target species. Spinetoram, a semi-synthetic derivative, which includes this compound and Spinosyn L, often exhibits enhanced potency and a broader spectrum of activity compared to its predecessor, spinosad. The selectivity of spinosyns is largely attributed to their unique mode of action, targeting a specific allosteric site on nicotinic acetylcholine receptors (nAChRs) that is distinct from the binding site of other insecticides like neonicotinoids. This specificity contributes to a lower impact on many beneficial insects, mammals, and other wildlife. However, it is important to note that while generally selective, spinetoram can still pose a risk to certain non-target arthropods, particularly some parasitoids and pollinators, under certain exposure conditions.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the acute toxicity of spinetoram, containing this compound, to various target and non-target organisms. The data is presented as Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50) values, which represent the concentration or dose required to kill 50% of the test population. A lower value indicates higher toxicity.
Table 1: Toxicity of Spinetoram to Target Pest Insects
| Target Organism | Life Stage | Bioassay Method | Toxicity Value | Reference |
| Greenhouse Whitefly (Trialeurodes vaporariorum) | Adult | Residual Contact | LC50: 4.593 mg a.i./L | [1][2][3][4] |
| Greenhouse Whitefly (Trialeurodes vaporariorum) | Nymph | Topical Application | LC50: 15.027 mg a.i./L | [1][2][3][4] |
| Tomato Fruit Borer (Helicoverpa armigera) | 3rd Instar Larvae | Diet Incorporation | LC50: 0.11 µg a.i./cm² | [5] |
| Western Cherry Fruit Fly (Rhagoletis indifferens) | Adult | Dry Residue | More toxic than spinosad | [6] |
| Cabbage Looper (Trichoplusia ni) | Larvae | Not Specified | High Efficacy | [7] |
| Diamondback Moth (Plutella xylostella) | Larvae | Not Specified | High Efficacy | [7][8] |
Table 2: Toxicity of Spinetoram to Non-Target Organisms
| Non-Target Organism | Species | Bioassay Method | Toxicity Value | Reference |
| Parasitoid Wasp | Encarsia formosa | Adult (Residual Contact) | LC50: 0.686 mg a.i./L | [1][2][3][4][9] |
| Encarsia formosa | Pupa (Topical Application) | LC50: 1.715 mg a.i./L | [1][2][3][4][9] | |
| Trichogramma pretiosum | Adult | Slightly Toxic (IOBC) | [10] | |
| Trichogramma chilonis | Not Specified | Moderately Harmful | [11] | |
| Predatory Mite | Amblyseius swirskii | Adult (Residual Contact) | Low Survival (6.8%) | [12] |
| Neoseiulus californicus | Adult (Residual Contact) | Low Survival (12.5%) | [12] | |
| Neoseiulus cucumeris | Adult (Residual Contact) | Higher Survival (83.4% initially) | [12] | |
| Predatory Bug | Orius insidiosus | Adult & Nymph | Moderately Harmful | [13] |
| Green Lacewing | Chrysoperla zastrowi sillemi | Larvae (Feeding) | 10.8% - 22.3% mortality | |
| Honey Bee | Apis mellifera | Larvae (Acute Oral) | LD50: 0.026 µg a.i./larva | [14] |
| Apis mellifera | Larvae (Chronic Oral) | LD50: 0.017 µg a.i./larva | [14] | |
| Apis mellifera | Adult (Acute Contact) | LD50: 0.024 µg a.i./bee | [15][16] | |
| Apis mellifera | Adult (Acute Oral) | LD50: 0.14 µg a.i./bee | [16][17] | |
| Bumblebee | Bombus terrestris | Adult (Acute Contact) | LD50: > 120 µ g/bee | [16] |
| Bombus terrestris | Adult (Acute Oral) | LD50: 4.97 µ g/bee | [16] |
Experimental Protocols
The data presented above are derived from various bioassay methods designed to assess the toxicity of insecticides. Below are detailed methodologies representative of the key experiments cited.
Residual Contact Bioassay (for adult insects)
This method evaluates the toxicity of an insecticide when an insect comes into contact with a treated surface.
-
Preparation of Treated Surfaces: A stock solution of this compound (or spinetoram) is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are made to obtain a range of concentrations. One milliliter of each dilution is applied to the inner surface of a glass petri dish or vial. The container is rolled until the solvent evaporates, leaving a uniform film of the insecticide. Control surfaces are treated with the solvent only.
-
Insect Exposure: A known number of adult insects (e.g., 20-30) are introduced into each treated container.
-
Observation: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Insects are considered dead if they are unable to make coordinated movements when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, the concentration that causes 50% mortality.
Topical Application Bioassay (for larval and pupal stages)
This method assesses the toxicity of an insecticide through direct application to the insect's body.
-
Insect Preparation: Larvae or pupae of a uniform age and size are selected for the assay.
-
Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution in a suitable solvent to the dorsal thorax of each insect. Control insects are treated with the solvent alone.
-
Post-Treatment Care: After application, the insects are transferred to clean containers with a food source (if applicable) and maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Mortality is recorded at specified intervals.
-
Data Analysis: The LD50 value, the dose that causes 50% mortality per unit of body weight, is calculated using probit analysis.
Oral Toxicity Bioassay (for feeding insects, e.g., bees)
This method determines the toxicity of an insecticide upon ingestion.
-
Preparation of Dosed Food: A stock solution of the insecticide is prepared and mixed with a feeding solution (e.g., sucrose solution for bees) to achieve a series of desired concentrations.
-
Insect Exposure: Insects are individually housed and provided with the dosed feeding solution for a specific period. A control group receives the feeding solution without the insecticide.
-
Observation and Data Collection: Mortality is recorded at regular intervals.
-
Data Analysis: The LD50 value, the dose per insect that results in 50% mortality, is determined.
Mandatory Visualization
Signaling Pathway of this compound
Experimental Workflow for Assessing Selectivity
References
- 1. Comparative toxicity of spinetoram to Trialeurodes vaporariorum Westwood and its parasitoid Encarsia formosa Gahan | Pesticides and Phytomedicine / Pesticidi i fitomedicina [aseestant.ceon.rs]
- 2. Comparative toxicity of spinetoram to the greenhouse whitefly and its parasitoid Encarsia formosa - IOBC-WPRS [iobc-wprs.org]
- 3. researchgate.net [researchgate.net]
- 4. pesting.org.rs [pesting.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. journaloffarmsciences.in [journaloffarmsciences.in]
- 12. Residual effect of commonly used insecticides on key predatory mites released for biocontrol in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Lambda-Cyhalothrin and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Allosteric Binding Site of Spinosyn J on Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Spinosyn J's interaction with nicotinic acetylcholine receptors (nAChRs) against other nAChR-targeting insecticides. We present experimental data and protocols that validate its unique binding mechanism, offering insights for insecticide development and resistance management.
This compound, a component of the insecticide spinetoram, represents a distinct class of macrocyclic lactones that modulate insect nAChRs. Unlike many conventional insecticides that compete directly with the endogenous neurotransmitter acetylcholine (ACh), spinosyns act at a unique, allosteric site. This distinct mechanism of action is crucial for managing insecticide resistance and for the development of novel, selective pest control agents.
The Unique Allosteric Binding Site of this compound
Experimental evidence strongly indicates that spinosyns, including this compound, do not bind to the classical orthosteric site of nAChRs, where acetylcholine and neonicotinoids act.[1][2][3] Instead, they bind to an allosteric site, modulating the receptor's function in a non-competitive manner.[4] This means this compound can affect the receptor's activity even when the primary binding site is occupied by acetylcholine.[1]
Comparison with Alternative nAChR Modulators
The binding site and mechanism of this compound are fundamentally different from other major classes of insecticides that target nAChRs.
-
Neonicotinoids (e.g., Imidacloprid): This widely used class of insecticides acts as agonists at the nAChR orthosteric site.[2][8] They mimic the action of acetylcholine, leading to persistent receptor activation, hyperexcitation of the nervous system, and eventual insect paralysis and death.[1] Their binding site is distinct from that of spinosyns.[5]
-
Mesoionics (e.g., Triflumezopyrim): This newer class of insecticides also targets the orthosteric binding site but acts as an inhibitor.[2][9] Radioligand binding studies have shown that triflumezopyrim can displace neonicotinoids like imidacloprid, confirming they share a competitive binding location.[2][9]
-
Nereistoxin Analogues: While also targeting nAChRs, their pharmacology is unique and differs from both neonicotinoids and spinosyns.[10]
Data Presentation: Comparative Binding Characteristics
The following tables summarize the distinct properties of this compound compared to other nAChR modulators.
Table 1: Qualitative Comparison of nAChR Insecticide Binding Sites
| Feature | This compound (Spinosyns) | Imidacloprid (Neonicotinoids) | Triflumezopyrim (Mesoionics) |
| Binding Site Type | Allosteric[2][3][4][5] | Orthosteric[2][10] | Orthosteric[2][9] |
| Primary Target Subunit(s) | α6[2][5][6][7] | α1, α2, β1, β2 and others[2][3] | α1, α2, β1, β2[2][9] |
| Mechanism of Action | Positive Allosteric Modulator[4] | Agonist[2][8] | Inhibitor / Antagonist[2][9] |
| Competition with Acetylcholine | No[1] | Yes | Yes |
Table 2: Quantitative Validation via Gene Knockout – Insecticide Bioassays
This table presents data from studies where the target α6 subunit was knocked out using CRISPR/Cas9, demonstrating the resulting resistance to spinosyns.
| Insect Species | Insecticide | Strain | LC₅₀ (mg/L) | Resistance Ratio | Reference |
| Spodoptera exigua | Spinosad | Wild-Type (WH-S) | 0.43 | - | [6] |
| α6 Knockout (Seα6-KO) | 160.47 | 373-fold | [6] | ||
| Spinetoram | Wild-Type (WH-S) | 0.11 | - | [6] | |
| α6 Knockout (Seα6-KO) | 93.56 | 850-fold | [6] | ||
| Helicoverpa armigera | Spinosad | Wild-Type (SCD) | 0.38 | - | [7] |
| α6 Knockout (Haα6-KO) | 201.7 | 531-fold | [7] | ||
| Spinetoram | Wild-Type (SCD) | 0.22 | - | [7] | |
| α6 Knockout (Haα6-KO) | 243.1 | 1105-fold | [7] |
Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of insecticide that kills 50% of the test population.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows involved in validating the this compound binding site.
Caption: nAChR signaling pathway with distinct ligand binding sites.
Caption: CRISPR/Cas9 workflow for validating the insecticide target site.
Caption: Two-Electrode Voltage Clamp (TEVC) experimental workflow.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research findings. Below are summaries of key experimental protocols used to validate the this compound binding site.
CRISPR/Cas9-Mediated Gene Knockout for Target Validation
This in vivo technique provides functional proof of a gene's role in insecticide susceptibility.
Objective: To knock out the nAChR α6 subunit gene in an insect and measure the resulting change in susceptibility to spinosyns.
Methodology (adapted from[6][7]):
-
gRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target specific exons of the nAChR α6 gene (e.g., Seα6 in Spodoptera exigua). These sgRNAs are synthesized in vitro.
-
Embryo Microinjection: A solution containing Cas9 protein and the synthesized sgRNA is microinjected into the pre-blastoderm stage of insect embryos.
-
Rearing and Screening: Injected embryos (G₀) are reared to adulthood and crossed with wild-type insects. The resulting G₁ offspring are screened for mutations in the target gene using PCR and DNA sequencing.
-
Establishment of Homozygous Strain: Heterozygous mutant individuals are identified and crossed to establish a homozygous knockout (KO) strain, where both copies of the α6 gene are non-functional.
-
Insecticide Bioassay: The susceptibility of the homozygous KO strain and the corresponding wild-type (WT) strain is evaluated using a diet incorporation or leaf-dip bioassay. Insects are exposed to a range of spinosyn concentrations.
-
Data Analysis: Mortality data is collected, and probit analysis is used to calculate the LC₅₀ values for both strains. The resistance ratio is determined by dividing the LC₅₀ of the KO strain by the LC₅₀ of the WT strain. A high resistance ratio provides strong evidence that the knocked-out gene is the insecticide's target.
Radioligand Binding Assays
These assays are used to determine if a compound competes for a specific, known binding site on a receptor.
Objective: To demonstrate that spinosad does not compete with ligands that bind to the orthosteric nAChR site.
Methodology (adapted from[4]):
-
Receptor Preparation: nAChRs (e.g., human α7) are expressed in a suitable cell line (e.g., GH₄C₁ cells) or membranes are prepared from insect neural tissue.
-
Assay Incubation: The receptor preparation is incubated with a radiolabeled ligand known to bind to the orthosteric site (e.g., [³H]-α-bungarotoxin).
-
Competition: The incubation is performed in the presence of increasing concentrations of an unlabeled test compound (e.g., spinosad) or a known competitive antagonist (e.g., MLA).
-
Separation and Scintillation Counting: The receptor-bound radioligand is separated from the unbound radioligand via filtration. The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The results are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A compound that competes for the same site will displace the radioligand, resulting in a dose-dependent decrease in bound radioactivity. The observation that spinosad does not significantly displace [³H]-α-bungarotoxin binding confirms it does not bind competitively at this orthosteric site.[4]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the functional characterization of ion channels, like nAChRs, expressed in Xenopus oocytes.
Objective: To functionally express spinosyn-sensitive nAChRs and characterize the modulatory effect of spinosyns on acetylcholine-induced currents.
Methodology (adapted from[11]):
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.
-
cRNA Injection: The oocytes are injected with complementary RNA (cRNA) encoding the desired nAChR subunits. To form a spinosyn-sensitive receptor, a combination of subunits like Drosophila Dα6 and Dα5, along with a chaperone protein like ric-3, is required.[11]
-
Receptor Expression: The oocytes are incubated for several days to allow for the translation of cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording, one for current passing). The membrane potential is "clamped" at a fixed value (e.g., -80 mV).
-
Ligand Application: The oocyte is perfused with a buffer solution. Test compounds (acetylcholine alone, or acetylcholine plus a spinosyn) are applied via the perfusion system.
-
Data Acquisition: The amplifier records the current that flows across the membrane in response to the opening of the nAChR channels. The potentiation of the acetylcholine-induced current by the co-application of a spinosyn demonstrates its action as a positive allosteric modulator.
References
- 1. cotton.org [cotton.org]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional validation of nicotinic acetylcholine receptor (nAChR) α6 as a target of spinosyns in Spodoptera exigua utilizing the CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-mediated gene knockout reveals nicotinic acetylcholine receptor (nAChR) subunit α6 as a target of spinosyns in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spinosyn-sensitive Drosophila melanogaster nicotinic acetylcholine receptor identified through chemically induced target site resistance, resistance gene identification, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Spinosyn J Producing Saccharopolyspora spinosa Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genomics of Saccharopolyspora spinosa strains, with a focus on identifying the genetic determinants underlying the production of Spinosyn J. By examining the genomic features of different strains and understanding the biosynthesis pathway, researchers can gain insights into engineering strains for optimized production of specific spinosyn analogues.
Introduction to Saccharopolyspora spinosa and Spinosyns
Saccharopolyspora spinosa is a Gram-positive actinomycete known for its production of spinosyns, a family of complex macrolide insecticides.[1] Spinosad, a mixture of Spinosyn A and Spinosyn D, is a widely used commercial bioinsecticide due to its high efficacy and favorable environmental profile.[1] this compound, a minor component in wild-type strains, differs from Spinosyn A in the methylation of its rhamnose sugar moiety. Specifically, this compound is demethylated at the 3'-O-position of the rhamnose sugar. This structural variation can influence the insecticidal properties and spectrum of activity, making strains that predominantly produce this compound valuable for research and development.
This guide focuses on the comparative genomics of S. spinosa strains to elucidate the genetic basis for differential spinosyn production, particularly the overproduction of this compound.
Comparative Genomic Features of Saccharopolyspora spinosa Strains
The genomic analysis of different S. spinosa strains reveals variations that can be correlated with their metabolic output. Here, we compare the genomic features of two well-characterized strains, NRRL 18395 and ATCC 49460, which are often used as reference strains in genetic and physiological studies.[2][3] While specific "this compound producing" wild-type strains are not extensively documented in publicly available genomic databases, the comparison of these reference strains provides a baseline for understanding genomic diversity within the species.
| Genomic Feature | Saccharopolyspora spinosa NRRL 18395 | Saccharopolyspora spinosa ATCC 49460 | Reference |
| Genome Size (bp) | ~8,581,920 | ~8.6 Mbp | [1],[2] |
| GC Content (%) | 67.94 | Not explicitly stated, but expected to be similar | [1] |
| Number of Predicted CDSs | 8,302 | ~7,800 | [1],[2] |
| Number of rRNA genes | 1 copy of 16S and 23S, 2 copies of 5S | Not explicitly stated | [1] |
| Number of tRNA genes | 50 | Not explicitly stated | [1] |
| Spinosyn Gene Cluster (spn) | Present (~74 kb) | Present (~74 kb) | [4][5] |
Note: The genomic data for ATCC 49460 is less detailed in the available literature compared to NRRL 18395. However, as they are both considered type strains, their core genomic features are expected to be highly similar.
The Spinosyn Biosynthetic Gene Cluster (spn) and the Genetic Basis of this compound Production
The biosynthesis of spinosyns is governed by a large, ~74 kb gene cluster known as the spn cluster.[4][5] This cluster contains genes encoding a Type I polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for tailoring enzymes that modify the core structure and attach the deoxy-sugars forosamine and rhamnose.[4][6]
The structural difference between Spinosyn A/D and this compound lies in the methylation of the rhamnose moiety. Spinosyn A and D possess a tri-O-methylated rhamnose, while this compound is demethylated at the 3'-O-position.[5] This strongly suggests that the activity or expression of the methyltransferase genes within the spn cluster is a key determinant of the final spinosyn profile.
The spn cluster contains three key methyltransferase genes involved in rhamnose methylation:
-
spnH : Encodes a 4'-O-methyltransferase.[7]
-
spnI : Encodes a 2'-O-methyltransferase.[7]
-
spnK : Encodes a 3'-O-methyltransferase.[7]
A comparative genomic analysis of a this compound-producing strain would likely reveal mutations, deletions, or regulatory differences affecting the spnK gene, leading to the production of 3'-O-demethylated spinosyns like this compound. Transcriptomic studies have shown that the expression levels of genes within the spn cluster are significantly upregulated in high-producing strains compared to wild-type strains, indicating that gene regulation plays a crucial role in determining the final yield and composition of spinosyns.[1]
Experimental Protocols
Genomic DNA Extraction from Saccharopolyspora spinosa for Long-Read Sequencing
High-quality, high-molecular-weight genomic DNA is essential for long-read sequencing platforms like PacBio and Oxford Nanopore, which are ideal for assembling the large and GC-rich genomes of actinomycetes.
Materials:
-
Saccharopolyspora spinosa culture grown in a suitable liquid medium (e.g., TSB).
-
SET buffer (75 mM NaCl, 25 mM EDTA pH 8.0, 20 mM Tris-HCl pH 7.5).
-
Lysozyme solution (50 mg/mL in 10 mM Tris-HCl pH 8.0).
-
Proteinase K solution (20 mg/mL).
-
20% SDS solution.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Chloroform:Isoamyl Alcohol (24:1).
-
5 M NaCl.
-
Isopropanol (ice-cold).
-
70% Ethanol (ice-cold).
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0).
Protocol:
-
Harvest approximately 100-150 mg of wet cell mass from a liquid culture by centrifugation.
-
Wash the cell pellet twice with sterile water.
-
Resuspend the pellet in 5 mL of SET buffer.
-
Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.
-
Add 250 µL of Proteinase K solution and 500 µL of 20% SDS. Mix gently by inverting and incubate at 55°C for 2 hours.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and mix by gentle inversion for 15 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction once, followed by one extraction with chloroform:isoamyl alcohol.
-
To the final aqueous phase, add 1/10 volume of 5 M NaCl and 0.6 volumes of ice-cold isopropanol.
-
Gently spool the precipitated DNA using a sterile glass rod.
-
Wash the DNA pellet twice with ice-cold 70% ethanol.
-
Air-dry the DNA pellet for 10-15 minutes.
-
Resuspend the DNA in an appropriate volume of TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
Genome Assembly and Annotation
-
Sequencing: Sequence the extracted genomic DNA using a long-read sequencing platform (e.g., PacBio Sequel II or Oxford Nanopore PromethION) to generate high-quality long reads.
-
Assembly: Assemble the long reads into a draft genome using assemblers such as Canu, Flye, or HGAP.
-
Polishing: Polish the draft assembly with high-fidelity short-read data (e.g., Illumina) using tools like Pilon to correct sequencing errors.
-
Annotation: Annotate the final genome assembly to identify coding sequences (CDSs), rRNA, tRNA, and other genomic features. This can be done using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka.
-
Comparative Genomics: Perform whole-genome alignment and comparison of the newly assembled genome with reference genomes (e.g., NRRL 18395) using tools like Mauve or BLAST to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and structural variations, particularly within the spn gene cluster.
Analysis of Spinosyn Production by LC-MS/MS
Sample Preparation:
-
Extract the spinosyns from the fermentation broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for this compound and other relevant spinosyns. Specific precursor and product ion pairs for each spinosyn should be determined using authentic standards.
Visualizations
Spinosyn Biosynthesis Pathway
Caption: Biosynthetic pathway of spinosyns in S. spinosa.
Experimental Workflow for Comparative Genomics
Caption: Experimental workflow for comparative genomics.
Putative Regulatory Network of Spinosyn Biosynthesis
Caption: Putative regulatory network of spinosyn biosynthesis.
Conclusion
The comparative genomics of Saccharopolyspora spinosa strains is a powerful approach to unravel the genetic basis of differential spinosyn production. The analysis of the spn gene cluster, particularly the methyltransferase genes spnH, spnI, and spnK, is critical for understanding and engineering the production of specific spinosyn analogues like this compound. By combining high-quality genome sequencing with detailed metabolic profiling, researchers can identify key genetic determinants and develop rational strain improvement strategies for the targeted production of novel and more effective bioinsecticides.
References
- 1. Comparative transcriptomic analysis of two Saccharopolyspora spinosa strains reveals the relationships between primary metabolism and spinosad production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cofactor Engineering Redirects Secondary Metabolism and Enhances Erythromycin Production in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Spinosyn J: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and prevent environmental contamination. The parent compounds, Spinosyn A and D, are known to be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing the release of Spinosyn J into the environment is of paramount importance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety goggles with side-shields[3]
-
A lab coat or other protective clothing[3]
Spill Management: In the event of a spill, avoid breathing in any dust or vapors.[3] The area should be contained by absorbing the spilled liquid with an inert material such as clay or another absorbent material.[4] The contained waste should then be scooped or swept up and placed in a designated, sealed container for proper disposal.[4] Do not use water for cleanup of the initial spill, as this can lead to wider contamination.[4] It is crucial to prevent spills and cleaning runoff from entering municipal sewers or open bodies of water.[4]
Waste Segregation and Containerization
Proper segregation and containerization of this compound waste is the first step in the disposal process. This ensures that the waste is managed safely and in accordance with regulatory requirements.
Waste Classification: Identify and separate the different types of this compound waste:
-
Unused or Expired Product: Pure this compound or concentrated solutions.
-
Contaminated Materials: Items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and labware.[3]
Containerization Procedures:
-
Place all solid and liquid waste containing this compound into a clearly labeled, sealed, and chemically resistant waste container.[1]
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3]
Labeling: Waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"[1]
-
The chemical name: "this compound"[1]
-
Any other identifiers required by your institution and local regulations.[1]
Disposal Protocol
The recommended method for the disposal of this compound waste is through a licensed environmental waste management company.[1] Do not dispose of this material down the drain or in regular trash.[1]
Step-by-Step Disposal Guide:
-
Segregate Waste: Isolate all materials contaminated with this compound.
-
Package Securely: Place the segregated waste into a designated hazardous waste container, ensuring it is properly sealed.[3]
-
Store Safely: Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[1]
Managing Empty Containers: Properly rinsed containers may be disposed of as non-hazardous waste or recycled, depending on local regulations.[3]
-
Triple Rinse: Fill the empty container approximately one-quarter full with a suitable solvent (consult your EHS department for an appropriate solvent). Secure the cap and shake vigorously for at least 30 seconds.[3] Repeat this process two more times.
-
Final Disposal: The rinsed and punctured container can typically be disposed of in a sanitary landfill or offered for recycling if programs are available.[3] Always confirm the appropriate disposal method with your local waste authority.[3]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes key information relevant to its handling and safety, based on data for related spinosyns.
| Property | Value/Information | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Oral LD50 (Rats) | >5,000 mg/kg (for Spinosad) | [5] |
| Aerosol LC50 (Rats) | >5.0 mg/L for 4 hours (for Spinosad) | [5] |
| Storage Temperature | Below -18°C (for this compound reference standard) | [6] |
| Storage Conditions | Dry, freezer | [6] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Spinosyn J
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Spinosyn J. The following procedural guidance outlines personal protective equipment (PPE), handling procedures, disposal plans, and emergency protocols.
Personal Protective Equipment (PPE)
The primary routes of exposure to Spinosyn compounds are dermal, ocular, and inhalation. Engineering controls, such as fume hoods, should be the first line of defense. When engineering controls are not sufficient, appropriate PPE must be worn.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Exposure Route | Personal Protective Equipment | Specifications & Best Practices |
| Dermal (Skin) | Chemical-resistant gloves | Nitrile, neoprene, or latex gloves are recommended.[2] Check for perforations before use. Wash hands thoroughly with soap and water after handling and before breaks.[2] |
| Lab coat | Wear a long-sleeved lab coat to prevent skin contact. | |
| Ocular (Eyes) | Safety glasses with side shields or chemical splash goggles | Use chemical splash goggles or a full-face shield to prevent eye contact, especially when there is a risk of splashing.[3] Do not wear contact lenses when handling.[3] |
| Inhalation | Use in a well-ventilated area or with a fume hood | Avoid breathing dust, vapor, or spray mists.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[4] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes.[2] Do not ingest. Keep out of reach of children.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] Keep away from sources of ignition. Protect from excessive heat and cold.[2] Do not store near food, drink, or animal feed.[2]
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper disposal of waste are critical to prevent environmental contamination and personnel exposure.
-
Spill Cleanup:
-
Evacuate the area if necessary.
-
Wear appropriate PPE as outlined in Table 1.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep up to avoid dust generation.[4]
-
Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.[2][4]
-
Clean the spill area with a suitable detergent and water.
-
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the substance to enter sewers or water systems.[5] Spinosad is very toxic to aquatic life with long-lasting effects.[5]
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Dermal (Skin) | Remove contaminated clothing.[3][6] Rinse skin immediately with plenty of water for 15-20 minutes.[3][6] Call a poison control center or doctor for treatment advice.[3][6] |
| Ocular (Eyes) | Hold eye open and rinse slowly and gently with water for 15-20 minutes.[3][6] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[3][6] Call a poison control center or doctor for treatment advice.[3][6] |
| Inhalation | Move person to fresh air.[3][6] If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[3][6] Call a poison control center or doctor for further treatment advice.[3][6] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice.[3][6] Have the person sip a glass of water if able to swallow.[3][6] Do not induce vomiting unless told to do so by a poison control center or doctor.[3][6] Never give anything by mouth to an unconscious person.[3][6] |
Experimental Workflow: Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal, emphasizing safety at each step.
Caption: Standard laboratory workflow for handling this compound.
Spill Response Plan
This diagram outlines the logical steps to take in the event of a this compound spill.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
